molecular formula C5H3BrN4 B1267996 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 92276-38-5

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B1267996
CAS No.: 92276-38-5
M. Wt: 199.01 g/mol
InChI Key: YKWWQNVTTSHHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWQNVTTSHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238949
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-38-5
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092276385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 92276-38-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4RMX4N4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-triazolo[4,5-b]pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a key building block, its unique structural features, including the triazolopyridine core and the reactive bromine atom, make it a versatile scaffold for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 6-Bromo-3H-triazolo[4,5-b]pyridine, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties

6-Bromo-3H-triazolo[4,5-b]pyridine, also known by its IUPAC name 6-bromo-1H-[1][2][3]triazolo[4,5-b]pyridine, is a solid, crystalline compound at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃BrN₄[2][3][4]
Molecular Weight 199.01 g/mol [2][3]
CAS Number 92276-38-5[3][4]
Appearance White to yellow powder/crystal
Melting Point 206 °C (decomposition)
Solubility Information not readily available
SMILES n1nc2cc(Br)cnc2[nH]1[2]
InChIKey YKWWQNVTTSHHGH-UHFFFAOYSA-N[2]

Synthesis

The synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine is typically achieved through a two-step process starting from 2-amino-5-bromopyridine. The key intermediate is 5-bromo-2,3-diaminopyridine, which is then cyclized to form the final triazole ring.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine

This procedure involves the nitration of 2-amino-5-bromopyridine followed by the reduction of the nitro group.

  • Materials: 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, concentrated hydrochloric acid.

  • Procedure:

    • In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, and 10 mL of water.

    • Add 0.5 mL of concentrated hydrochloric acid to the mixture.

    • Heat the mixture on a steam bath for 1 hour.

    • After the reaction is complete, filter the hot mixture to remove the iron.

    • Wash the collected iron three times with 10-mL portions of hot 95% ethanol.

    • Combine the filtrate and washings and evaporate to dryness.

    • Recrystallize the dark residue from 50 mL of water to obtain 5-bromo-2,3-diaminopyridine.

Step 2: Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine

This step involves the diazotization of one of the amino groups of 5-bromo-2,3-diaminopyridine, followed by intramolecular cyclization to form the triazole ring.

  • Materials: 5-bromo-2,3-diaminopyridine, sodium nitrite, hydrochloric acid (or another suitable acid).

  • General Procedure:

    • Dissolve 5-bromo-2,3-diaminopyridine in a suitable acidic solution (e.g., dilute hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt intermediate.

    • The diazonium salt then undergoes spontaneous intramolecular cyclization to form the triazole ring.

    • The product, 6-Bromo-3H-triazolo[4,5-b]pyridine, can then be isolated by filtration, washed, and dried.

Note: The specific reaction conditions, such as concentrations, reaction times, and purification methods, may vary and should be optimized based on laboratory-specific requirements.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine cluster_step2 Step 2: Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine Nitration Nitration 2-amino-5-bromopyridine->Nitration H₂SO₄, HNO₃ 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromo-3-nitropyridine Nitration->2-amino-5-bromo-3-nitropyridine Reduction Reduction 2-amino-5-bromo-3-nitropyridine->Reduction Fe, HCl 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Reduction->5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine_2 5-bromo-2,3-diaminopyridine Diazotization_Cyclization Diazotization & Cyclization 5-bromo-2,3-diaminopyridine_2->Diazotization_Cyclization NaNO₂, HCl 6-Bromo-3H-triazolo[4,5-b]pyridine 6-Bromo-3H-triazolo[4,5-b]pyridine Diazotization_Cyclization->6-Bromo-3H-triazolo[4,5-b]pyridine

Synthetic pathway for 6-Bromo-3H-triazolo[4,5-b]pyridine.

Spectral Data

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring would be observed. The chemical shifts would be influenced by the bromine atom and the fused triazole ring. The N-H proton of the triazole ring would likely appear as a broad singlet.
¹³C NMR Carbon signals corresponding to the pyridine and triazole rings would be present. The carbon atom attached to the bromine would show a characteristic chemical shift.
FT-IR Characteristic peaks for N-H stretching (around 3100-3000 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1600-1400 cm⁻¹), and C-Br stretching (in the fingerprint region) would be expected.
Mass Spec. The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Biological Activity and Applications

The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. 6-Bromo-3H-triazolo[4,5-b]pyridine serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications.

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core, a close analog of triazolopyridine, is a common fragment in the design of kinase inhibitors. These compounds are of significant interest in oncology, as kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. The bromine atom on the 6-position of 6-Bromo-3H-triazolo[4,5-b]pyridine provides a convenient handle for further chemical modifications, such as Suzuki or other cross-coupling reactions, to introduce various substituents that can interact with the active site of target kinases.

Kinase_Inhibition_Logic 6-Bromo-3H-triazolo[4,5-b]pyridine 6-Bromo-3H-triazolo[4,5-b]pyridine Chemical_Modification Chemical Modification (e.g., Suzuki Coupling) 6-Bromo-3H-triazolo[4,5-b]pyridine->Chemical_Modification Substituted_Derivatives Substituted_Derivatives Chemical_Modification->Substituted_Derivatives Binding Binding Substituted_Derivatives->Binding Kinase_Active_Site Kinase_Active_Site Kinase_Active_Site->Binding Inhibition_of_Kinase_Activity Inhibition_of_Kinase_Activity Binding->Inhibition_of_Kinase_Activity Downstream_Signaling_Blocked Downstream_Signaling_Blocked Inhibition_of_Kinase_Activity->Downstream_Signaling_Blocked

Role as a scaffold for kinase inhibitor development.
Antiviral and Antimicrobial Agents

Derivatives of triazolopyridine have also been investigated for their potential as antiviral and antimicrobial agents. The nitrogen-rich heterocyclic system can participate in hydrogen bonding and other interactions with biological targets in viruses and bacteria. While no specific antiviral or antimicrobial data for the parent 6-Bromo-3H-triazolo[4,5-b]pyridine has been reported, its derivatives are an active area of research.

Safety and Handling

As with any chemical reagent, 6-Bromo-3H-triazolo[4,5-b]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Bromo-3H-triazolo[4,5-b]pyridine is a valuable and versatile building block in synthetic and medicinal chemistry. Its established synthetic route and the reactivity of the bromine atom allow for the straightforward generation of diverse libraries of compounds for biological screening. The demonstrated utility of the triazolopyridine scaffold in the development of kinase inhibitors highlights the potential of this compound in the discovery of new therapeutic agents. Further research into the direct biological activities of 6-Bromo-3H-triazolo[4,5-b]pyridine and the continued exploration of its derivatives are warranted.

References

An In-depth Technical Guide to 6-Bromo-3H-triazolo[4,5-b]pyridine (CAS Number: 92276-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-triazolo[4,5-b]pyridine, also known as 6-bromo-4-azabenzotriazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique triazolopyridine scaffold, functionalized with a reactive bromine atom, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromo-3H-triazolo[4,5-b]pyridine, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug development endeavors.

Chemical Properties and Characterization

6-Bromo-3H-triazolo[4,5-b]pyridine is a stable, solid compound at room temperature, typically appearing as a white to yellow powder or crystal.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 92276-38-5[1]
Molecular Formula C₅H₃BrN₄[1]
Molecular Weight 199.01 g/mol [1]
Melting Point 206 °C (decomposes)[1]
Appearance White to yellow powder/crystal[1]
Purity ≥ 98% (HPLC)[1]
InChI InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)[2]
SMILES c1c(cnc2c1nn[nH]2)Br[2]

Characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine is not extensively detailed in publicly available literature. However, based on the synthesis of structurally related compounds, a plausible and efficient method is the direct bromination of the unbrominated precursor, 1H-1,2,3-triazolo[4,5-b]pyridine. A detailed protocol for a similar bromination reaction of a related heterocyclic core is provided below, which can be adapted for the synthesis of the title compound.

Proposed Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine

This proposed synthesis is based on the bromination of a similar heterocyclic compound, oxazolo[4,5-b]pyridin-2(3H)-one.

Reaction Scheme:

Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine reactant 1H-1,2,3-triazolo[4,5-b]pyridine product 6-Bromo-3H-triazolo[4,5-b]pyridine reactant->product reagent N-Bromosuccinimide (NBS) DMF

Figure 1: Proposed synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine.

Experimental Protocol (Adapted from the synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one):

  • Dissolution: Dissolve 1H-1,2,3-triazolo[4,5-b]pyridine in N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in DMF to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Precipitation: Add water to the reaction mixture and cool to precipitate the product.

  • Filtration and Washing: Filter the solid material and wash it thoroughly with water.

  • Drying: Dry the collected solid in a vacuum oven at an appropriate temperature.

Quantitative Data (Expected):

Based on a similar reported synthesis, a yield of approximately 92% and a purity of over 98% can be anticipated.[3]

ReactantMolar Equiv.SolventReagentReaction TimeTemperatureExpected YieldExpected Purity
1H-1,2,3-triazolo[4,5-b]pyridine1.0DMFNBS (1.1 equiv)OvernightRoom Temp.~92%>98%

Applications in Drug Discovery

6-Bromo-3H-triazolo[4,5-b]pyridine is a valuable building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors. The bromine atom provides a convenient handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships (SAR).

Role in Kinase Inhibitor Synthesis

Derivatives of the triazolopyridine and related pyrazolopyridine cores have shown significant activity as inhibitors of various kinases, which are crucial targets in oncology and other therapeutic areas. For instance, derivatives of the structurally similar 5-bromo-1H-pyrazolo[3,4-b]pyridine have been utilized in the synthesis of potent Tropomyosin receptor kinase (TRK) inhibitors.[4]

Experimental Workflow for Kinase Inhibitor Synthesis:

G A 6-Bromo-3H-triazolo[4,5-b]pyridine B Suzuki-Miyaura Cross-Coupling A->B D Substituted Triazolopyridine Derivative B->D C Aryl/Heteroaryl Boronic Acid/Ester C->B E Further Functionalization (e.g., amination, alkylation) D->E F Final Kinase Inhibitor Candidate E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G

Figure 2: General workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from a related system):

  • Reaction Setup: To a reaction vessel, add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling of a Related Brominated Heterocycle:

Brominated SubstrateBoronic AcidCatalystBaseSolventYield
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/Water90%
Biological Activity of Related Compounds

While specific biological data for direct derivatives of 6-Bromo-3H-triazolo[4,5-b]pyridine are not abundant in the literature, related pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against TRK kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative C03TRKA56[4]
LarotrectinibTRKA<20[4]
EntrectinibTRKA1[4]

Signaling Pathways

Derivatives of triazolopyridines and related scaffolds often target key signaling pathways implicated in cell growth, proliferation, and survival. As exemplified by TRK inhibitors, these compounds can modulate pathways such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are frequently dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Gene Gene Expression (Proliferation, Survival) Erk->Gene Akt Akt PI3K->Akt Akt->Gene Inhibitor Triazolopyridine Inhibitor Inhibitor->TRK

Figure 3: Simplified TRK signaling pathway and the point of inhibition.

Conclusion

6-Bromo-3H-triazolo[4,5-b]pyridine is a key heterocyclic intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for generating libraries of kinase inhibitors and other bioactive molecules makes it a valuable tool for medicinal chemists. The synthetic routes, while not extensively documented for this specific compound, can be reliably inferred from related structures, and its application in palladium-catalyzed cross-coupling reactions is well-established for analogous systems. Further exploration of derivatives of 6-Bromo-3H-triazolo[4,5-b]pyridine is warranted to uncover novel therapeutic agents.

References

An In-depth Technical Guide to 6-Bromo-3H-triazolo[4,5-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3H-triazolo[4,5-b]pyridine is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, and while specific biological data for this exact molecule is limited in publicly available literature, we explore the known biological activities, synthetic methodologies, and potential signaling pathway interactions of closely related triazolopyridine derivatives to infer its therapeutic potential, particularly in the context of kinase inhibition for drug discovery.

Molecular Structure and Chemical Properties

6-Bromo-3H-triazolo[4,5-b]pyridine is a bicyclic aromatic compound with a bromine substituent. The core structure consists of a pyridine ring fused to a 1,2,3-triazole ring.

Structural and Chemical Data
PropertyValueReference
Molecular Formula C₅H₃BrN₄[1]
Molecular Weight 199.01 g/mol [1]
CAS Number 92276-38-5[2][3]
IUPAC Name 6-bromo-3H-[4][5][6]triazolo[4,5-b]pyridineN/A
SMILES c1c(cnc2c1nn[nH]2)Br[1]
InChI Key YKWWQNVTTSHHGH-UHFFFAOYSA-N[1]
Stereochemistry Achiral[1]
Physical Form Solid (predicted)N/A
Storage Inert atmosphere, 2-8°C[2]

Synthesis of Triazolopyridine Scaffolds

General Synthetic Approaches

The synthesis of triazolopyridines often involves the construction of the triazole ring onto a pre-existing pyridine core or vice versa. Common strategies include:

  • Cyclization of 2-hydrazinopyridines: Reaction of a substituted 2-hydrazinopyridine with a suitable one-carbon synthon.

  • Palladium-catalyzed cross-coupling reactions: To introduce substituents onto the triazolopyridine scaffold.[7]

  • Intramolecular cyclization of substituted pyridines: Utilizing functional groups that can react to form the triazole ring.

Representative Experimental Protocol: Synthesis of a[4][5][7]triazolo[4,3-a]pyridine Derivative

This protocol describes a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, which is a common method for synthesizing related fused triazole systems.[7]

Step 1: Palladium-Catalyzed Hydrazide Addition A mixture of 2-chloropyridine (1.0 eq), a hydrazide (1.1 eq), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS for the formation of the 2-hydrazinylpyridine intermediate.

Step 2: Dehydration and Cyclization The crude intermediate from Step 1 is dissolved in acetic acid and heated under microwave irradiation to facilitate dehydration and cyclization to the[4][5][7]triazolo[4,3-a]pyridine product. The product is then purified by column chromatography.

G cluster_synthesis Representative Synthesis Workflow Start Start Reactants 2-Chloropyridine + Hydrazide Pd Catalyst, Base, Solvent Start->Reactants Step1 Palladium-Catalyzed Hydrazide Addition Reactants->Step1 Intermediate 2-Hydrazinylpyridine Intermediate Step1->Intermediate Step2 Microwave-Assisted Dehydration/Cyclization in Acetic Acid Intermediate->Step2 Product [1,2,4]Triazolo[4,3-a]pyridine Product Step2->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: A representative workflow for the synthesis of triazolopyridine derivatives.

Biological Activity and Therapeutic Potential

While specific biological data for 6-Bromo-3H-triazolo[4,5-b]pyridine is scarce, the broader class of triazolopyridines and related fused heterocyclic systems exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.

Kinase Inhibition

Many triazolopyridine and thiazolopyridine derivatives have been investigated as potent inhibitors of various protein kinases, which are key targets in oncology and other diseases.[4][8][9]

Kinase Profiling of a Thiazolo[5,4-b]pyridine Derivative (Compound 6r)

A study on thiazolo[5,4-b]pyridine derivatives, which are structurally similar to triazolopyridines, identified a potent c-KIT inhibitor, compound 6r. A kinase panel profiling of this compound at a single dose (1.0 μM) against 371 human kinases revealed reasonable selectivity.[4]

Kinase Target% Inhibition at 1µM (Compound 6r)
c-KIT>90%
RAF1>90%
DDR1>90%
RET>90%
FMS>90%
FRK>90%
ARAF>90%
LYN>90%
BRAF>90%
LCK>90%
PDGFRa>90%
P38a>90%
PDGFRb>90%

Data extracted from a study on a related thiazolopyridine derivative, not 6-Bromo-3H-triazolo[4,5-b]pyridine.[4]

Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as Tropomyosin receptor kinase (TRK) inhibitors. Several compounds exhibited potent enzymatic and cellular activities.[8]

CompoundTRKA IC₅₀ (nM)Km-12 Cell Proliferation IC₅₀ (µM)
C03 560.304

Data for a related pyrazolo[3,4-b]pyridine derivative.[8]

Other Reported Activities of Triazolopyridine Analogs

Derivatives of the triazolopyridine scaffold have also been reported to possess:

  • Antimicrobial activity [10]

  • Antiviral activity

  • Anti-inflammatory properties

  • Central nervous system activity

Potential Signaling Pathway Interactions

Based on the kinase inhibition profiles of related compounds, it is plausible that 6-Bromo-3H-triazolo[4,5-b]pyridine or its derivatives could modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT, TRK) Ligand->RTK Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) RTK->Downstream_Signaling Compound 6-Bromo-3H-triazolo[4,5-b]pyridine (Hypothetical Inhibitor) Compound->RTK Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: A hypothetical signaling pathway modulated by a triazolopyridine-based kinase inhibitor.

Experimental Protocols for Biological Evaluation

Detailed protocols for the biological evaluation of 6-Bromo-3H-triazolo[4,5-b]pyridine are not available. However, standard assays used for evaluating kinase inhibitors and antiproliferative agents, as described for related compounds, would be applicable.

Kinase Inhibition Assay (General Protocol)

Kinase activity can be measured using various platforms, such as ADP-Glo™, HTRF®, or LanthaScreen™. A general workflow is as follows:

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microplate.

  • Compound Addition: Add the diluted test compound to the assay plate.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay (e.g., SRB or MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation (for SRB): Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the cells with Sulforhodamine B (SRB) or incubate with MTT reagent.

  • Signal Measurement: Solubilize the bound dye (SRB) or formazan crystals (MTT) and measure the absorbance using a plate reader.

  • Data Analysis: Determine the GI₅₀ or IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%.[11]

Conclusion and Future Directions

6-Bromo-3H-triazolo[4,5-b]pyridine represents a molecule of interest within the medicinally important class of triazolopyridines. While direct biological data for this specific compound is limited, the extensive research on analogous structures, particularly as kinase inhibitors, strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

Future research should focus on:

  • The development and optimization of a robust synthetic route for 6-Bromo-3H-triazolo[4,5-b]pyridine.

  • Comprehensive biological screening of the compound against a panel of kinases and cancer cell lines to elucidate its specific biological targets and antiproliferative activity.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

Such studies will be crucial in unlocking the full therapeutic potential of 6-Bromo-3H-triazolo[4,5-b]pyridine and its analogs in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols based on analogous reactions, and expected characterization data.

Introduction

6-Bromo-3H-triazolo[4,5-b]pyridine is a substituted triazolopyridine. The triazolopyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The introduction of a bromine atom onto this scaffold provides a valuable handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine

Proposed Synthetic Pathway

The proposed synthesis involves the cyclization of a suitable aminopyridine precursor to form the triazole ring, followed by regioselective bromination.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3H-triazolo[4,5-b]pyridine cluster_1 Step 2: Bromination 2,3-Diaminopyridine 2,3-Diaminopyridine Sodium_Nitrite NaNO2, HCl 3H-triazolo[4,5-b]pyridine 3H-triazolo[4,5-b]pyridine 2,3-Diaminopyridine->3H-triazolo[4,5-b]pyridine Diazotization/ Cyclization Parent_Compound 3H-triazolo[4,5-b]pyridine Brominating_Agent Br2, Acetic Acid Final_Product 6-Bromo-3H-triazolo[4,5-b]pyridine Parent_Compound->Final_Product Electrophilic Bromination

Caption: Proposed two-step synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps. These are based on procedures for similar heterocyclic systems and may require optimization.

Step 1: Synthesis of 3H-triazolo[4,5-b]pyridine

This procedure is adapted from the synthesis of similar triazole-fused heterocycles.

  • Materials: 2,3-Diaminopyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve 2,3-diaminopyridine in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Bromination of 3H-triazolo[4,5-b]pyridine

This procedure is based on the bromination of analogous pyrazolo[3,4-b]pyridine systems.[1][2]

  • Materials: 3H-triazolo[4,5-b]pyridine, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 3H-triazolo[4,5-b]pyridine in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration and wash thoroughly with water to remove any remaining acid.

    • The crude 6-Bromo-3H-triazolo[4,5-b]pyridine can be purified by column chromatography or recrystallization.

Characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine

The structural confirmation of the synthesized 6-Bromo-3H-triazolo[4,5-b]pyridine would be achieved through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform
Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-Bromo-3H-triazolo[4,5-b]pyridine based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 15.0 - 16.0br s1HN-H (triazole)
~ 8.6 - 8.8d1HH-5
~ 8.2 - 8.4d1HH-7

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-7a
~ 140 - 145C-5
~ 130 - 135C-3a
~ 120 - 125C-7
~ 110 - 115C-6

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
198/200[M]⁺ and [M+2]⁺ isotopic peaks for Bromine
171/173[M-HCN]⁺
119[M-Br]⁺
92[M-Br-HCN]⁺

Ionization Mode: Electron Impact (EI)

Characterization Workflow

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Crude Product Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Final_Product Pure 6-Bromo-3H-triazolo[4,5-b]pyridine NMR->Final_Product MS->Final_Product MP->Final_Product

Caption: Standard workflow for the characterization of synthesized compounds.

Safety Information

  • 6-Bromo-3H-triazolo[4,5-b]pyridine: The toxicological properties have not been thoroughly investigated. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

This technical guide outlines a feasible synthetic route and expected characterization profile for 6-Bromo-3H-triazolo[4,5-b]pyridine. The provided experimental protocols, based on established chemical literature for analogous compounds, offer a solid starting point for researchers. The detailed characterization data will aid in the structural confirmation of the synthesized product. This information is intended to support the efforts of researchers and professionals in the fields of drug discovery and materials science.

References

Spectroscopic and Analytical Profile of 6-Bromo-3H-triazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines foundational information with generalized experimental protocols and data interpretation based on structurally related compounds.

Compound Overview

6-Bromo-3H-triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core with a bromine substituent. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

PropertyValueSource
CAS Number 92276-38-5[1][2]
Molecular Formula C₅H₃BrN₄[3][4]
Molecular Weight 199.01 g/mol [3]
Canonical SMILES C1=C(C=NC2=C1N=NN2)Br[4]
InChI Key YKWWQNVTTSHHGH-UHFFFAOYSA-N

Spectroscopic Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 6-Bromo-3H-triazolo[4,5-b]pyridine are influenced by the electron-withdrawing effects of the nitrogen atoms in the heterocyclic rings and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.0 - 8.5Doublet~2.0
H-78.5 - 9.0Doublet~2.0
NH14.0 - 15.0Broad Singlet-

Note: Predictions are based on general principles of NMR spectroscopy and data from similar aromatic heterocyclic systems. The NH proton shift can be highly variable and dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3a145 - 150
C-5115 - 120
C-6120 - 125
C-7130 - 135
C-7a150 - 155

Note: These are estimated chemical shift ranges. Actual values may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights. For 6-Bromo-3H-triazolo[4,5-b]pyridine, the presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]+197.9/199.9Molecular ion peak with isotopic pattern for Bromine.
[M+H]+198.9/200.9Protonated molecular ion in positive ion mode ESI-MS.
[M-N₂]+169.9/171.9A common fragmentation pathway for triazoles is the loss of a nitrogen molecule.
[M-Br]+119.0Loss of the bromine atom.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and MS data for 6-Bromo-3H-triazolo[4,5-b]pyridine, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 6-Bromo-3H-triazolo[4,5-b]pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive or negative ion mode can be used; positive mode is common for nitrogen-containing heterocycles.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N₂): Adjust to ensure a stable spray.

    • Drying Gas (N₂): Set the temperature and flow rate to optimize desolvation (e.g., 300-350 °C).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+ or [M+H]+) and confirm the characteristic isotopic pattern of bromine.

    • For tandem MS (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to gain structural information.

Workflow and Pathway Visualizations

Since no specific signaling pathways involving 6-Bromo-3H-triazolo[4,5-b]pyridine have been identified in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

G Workflow for Synthesis and Characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry (HRMS) structure_elucidation->ms other_analysis Other Analyses (e.g., IR, Elemental Analysis) structure_elucidation->other_analysis data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis other_analysis->data_analysis final_product Pure 6-Bromo-3H-triazolo[4,5-b]pyridine data_analysis->final_product

Caption: A generalized workflow for the synthesis and analytical characterization of 6-Bromo-3H-triazolo[4,5-b]pyridine.

References

A Technical Guide to the Solubility and Stability of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound 6-Bromo-3H-triazolo[4,5-b]pyridine. Due to the limited availability of specific experimental data in public literature, this document focuses on established protocols and best practices for characterizing the physicochemical properties of similar novel chemical entities.

Physicochemical Properties of 6-Bromo-3H-triazolo[4,5-b]pyridine

PropertyData
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
CAS Number 92276-38-5
Appearance Solid (form to be determined)
Melting Point To be determined

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following sections outline the protocols for determining the solubility of 6-Bromo-3H-triazolo[4,5-b]pyridine in various solvents.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of common laboratory solvents is the first step. This provides a broad understanding of the compound's polarity and dissolution characteristics.

Table 2.1: Qualitative Solubility of 6-Bromo-3H-triazolo[4,5-b]pyridine

SolventPolarity IndexSolubility (e.g., Soluble, Sparingly Soluble, Insoluble)Observations
Water10.2
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetonitrile5.8
Acetone5.1
Dichloromethane (DCM)3.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Dimethyl Sulfoxide (DMSO)7.2
N,N-Dimethylformamide (DMF)6.4
Toluene2.4
Hexanes0.1
Quantitative Solubility Determination (Equilibrium Solubility Method)

For key solvents, a quantitative determination of solubility is essential. The equilibrium solubility method is a standard approach.

Table 2.2: Quantitative Solubility of 6-Bromo-3H-triazolo[4,5-b]pyridine at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Analysis (e.g., HPLC, UV-Vis)
Water
Phosphate Buffered Saline (PBS) pH 7.4
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of 6-Bromo-3H-triazolo[4,5-b]pyridine to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

  • Quantification: Calculate the solubility based on a standard curve of known concentrations of the compound.

G cluster_workflow Solubility Determination Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate filter_sample Filter supernatant equilibrate->filter_sample analyze Analyze concentration (e.g., HPLC) filter_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the stability of 6-Bromo-3H-triazolo[4,5-b]pyridine under various stress conditions is crucial to determine its shelf-life and appropriate storage conditions.

Thermal Stability

Thermal stability is evaluated to understand the effect of temperature on the compound's integrity.

Table 3.1: Thermal Stability of 6-Bromo-3H-triazolo[4,5-b]pyridine (Solid State)

Temperature (°C)Time (days)% Purity RemainingDegradants FormedObservations
407, 14, 28
607, 14, 28
807, 14, 28

Experimental Protocol: Thermal Stability (Solid State)

  • Sample Preparation: Accurately weigh a known amount of 6-Bromo-3H-triazolo[4,5-b]pyridine into vials.

  • Incubation: Place the vials in ovens maintained at the specified temperatures.

  • Time Points: At each designated time point, remove a vial from each temperature condition.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by a stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to that of a control sample stored at a reference condition (e.g., 2-8°C).

Photostability

Photostability testing determines the compound's susceptibility to degradation upon exposure to light.[1][2]

Table 3.2: Photostability of 6-Bromo-3H-triazolo[4,5-b]pyridine (Solid State and in Solution)

ConditionExposure% Purity RemainingDegradants FormedObservations
Solid, Exposed to Light≥ 1.2 million lux hours (visible) & ≥ 200 W h/m² (UVA)
Solid, Dark ControlSame duration as exposed sample
Solution, Exposed to Light≥ 1.2 million lux hours (visible) & ≥ 200 W h/m² (UVA)
Solution, Dark ControlSame duration as exposed sample

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent in photostable, transparent containers. Prepare corresponding dark control samples by wrapping the containers in aluminum foil.[3]

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that meets ICH Q1B guidelines.[2][4]

  • Analysis: After the specified exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.

  • Comparison: Compare the results from the exposed samples to the dark control samples to assess the extent of photodegradation.[3]

G cluster_photostability Photostability Testing Workflow prep_solid Prepare Solid Samples (Exposed & Dark Control) expose Expose samples in photostability chamber prep_solid->expose prep_solution Prepare Solution Samples (Exposed & Dark Control) prep_solution->expose analyze_solid Analyze Solid Samples (HPLC) expose->analyze_solid analyze_solution Analyze Solution Samples (HPLC) expose->analyze_solution compare Compare Exposed vs. Dark Control analyze_solid->compare analyze_solution->compare assess Assess Photodegradation compare->assess

Caption: Workflow for Photostability Assessment.

pH Stability (Solution State)

The stability of a compound in aqueous solutions at different pH values is critical for understanding its behavior in physiological environments and during formulation.[5]

Table 3.3: pH Stability of 6-Bromo-3H-triazolo[4,5-b]pyridine in Solution at 25°C

pHBuffer SystemTime (hours)% Purity RemainingDegradants Formed
2HCl0, 2, 6, 24, 48
4Acetate0, 2, 6, 24, 48
7Phosphate0, 2, 6, 24, 48
9Borate0, 2, 6, 24, 48
12NaOH0, 2, 6, 24, 48

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values.

  • Sample Preparation: Prepare stock solutions of 6-Bromo-3H-triazolo[4,5-b]pyridine in a suitable co-solvent (e.g., acetonitrile or DMSO) and dilute them into the respective buffer solutions to a final concentration suitable for analysis.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time Points: At specified time intervals, take aliquots from each pH solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

G cluster_ph_stability pH Stability Assessment Logic start Prepare compound solution in buffers of varying pH incubate Incubate at constant temperature start->incubate sample Sample at time intervals incubate->sample analyze Analyze by HPLC sample->analyze determine_rate Determine degradation rate at each pH analyze->determine_rate

Caption: Logical Flow for pH Stability Studies.

Conclusion

This guide provides a framework for the comprehensive characterization of the solubility and stability of 6-Bromo-3H-triazolo[4,5-b]pyridine. The experimental protocols outlined herein are fundamental for gathering the necessary data to support further development of this compound in pharmaceutical and research applications. The systematic collection and analysis of this information will enable informed decisions regarding formulation, storage, and handling to ensure the quality and efficacy of the final product.

References

"6-Bromo-3H-triazolo[4,5-b]pyridine" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, 6-Bromo-3H-triazolo[4,5-b]pyridine, and its predominant tautomer, 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine, represent a cornerstone building block in the field of medicinal chemistry. The strategic placement of a reactive bromine atom on the electron-deficient pyridine ring, combined with the unique physicochemical properties of the triazolopyridine core, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this important scaffold, supported by detailed experimental protocols and quantitative biological data where available in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3H-triazolo[4,5-b]pyridine is presented in the table below. These properties are crucial for its handling, reactivity, and role as a synthetic intermediate.

PropertyValue
CAS Number 92276-38-5
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Appearance Solid (form may vary)
Tautomerism Exists in tautomeric forms, primarily 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine and 6-Bromo-3H-triazolo[4,5-b]pyridine.

Synthesis of the Core Scaffold

While a specific, detailed, and publicly available protocol for the synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine is not extensively documented in readily accessible literature, its synthesis can be inferred from general methods for preparing substituted triazolo[4,5-b]pyridines. A plausible synthetic route would involve the diazotization of a suitably substituted diaminopyridine followed by cyclization. A conceptual workflow is outlined below.

G start 2,3-Diamino-5-bromopyridine step1 Diazotization (e.g., NaNO2, HCl) start->step1 product 6-Bromo-3H-triazolo[4,5-b]pyridine step1->product G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s 6-Bromo-3H-triazolo[4,5-b]pyridine conditions_s Pd Catalyst Base start_s->conditions_s reagent_s R-B(OH)2 (Boronic Acid) reagent_s->conditions_s product_s 6-R-3H-triazolo[4,5-b]pyridine conditions_s->product_s start_b 6-Bromo-3H-triazolo[4,5-b]pyridine conditions_b Pd Catalyst Base, Ligand start_b->conditions_b reagent_b R1R2NH (Amine) reagent_b->conditions_b product_b 6-(NR1R2)-3H-triazolo[4,5-b]pyridine conditions_b->product_b

An In-depth Technical Guide to 6-Bromo-3H-triazolo[4,5-b]pyridine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogs of the 6-Bromo-3H-triazolo[4,5-b]pyridine core. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to yield potent inhibitors of various protein kinases and other therapeutic targets. This document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

Core Structure and Physicochemical Properties

6-Bromo-3H-triazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused with a 1,2,3-triazole ring, with a bromine substituent at the 6-position.

PropertyValueReference
Molecular Formula C₅H₃BrN₄[1]
Molecular Weight 199.01 g/mol [1]
SMILES c1c(cnc2c1nn[nH]2)Br[1]
InChIKey YKWWQNVTTSHHGH-UHFFFAOYSA-N[1]
CAS Number 92276-38-5

Synthesis of Key Analogs

The 6-Bromo-3H-triazolo[4,5-b]pyridine scaffold and its analogs, such as thiazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, serve as crucial intermediates in the synthesis of biologically active molecules. The bromine atom at the 6-position provides a convenient handle for further functionalization, typically through cross-coupling reactions.

General Synthetic Workflow

The synthesis of many derivatives follows a general logical progression.

General Synthetic Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Ring Formation (e.g., Annulation) Start->Step1 Reagents Step2 Bromination Step1->Step2 Intermediate Step3 Functionalization (e.g., Suzuki Coupling) Step2->Step3 Bromo-Intermediate End Final Product Step3->End Diverse Analogs

A generalized workflow for the synthesis of derivatives.
Experimental Protocol: Synthesis of 6-substituted Thiazolo[5,4-b]pyridine Derivatives

This protocol outlines the synthesis of thiazolo[5,4-b]pyridine derivatives, which are potent c-KIT inhibitors.[2]

Step 1: Synthesis of 5-bromothiazolo[5,4-b]pyridin-2-amine (2)

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1) in HCl, add potassium thiocyanate.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction mixture and neutralize to precipitate the product.

  • Filter and dry the solid to obtain compound 2.

Step 2: Boc Protection of the Amino Group (3)

  • Dissolve compound 2 in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure and purify the residue to yield compound 3.

Step 3: Suzuki Cross-Coupling (4)

  • To a solution of compound 3 in a mixture of DME and water, add 2-methyl-5-nitrophenylboronic acid pinacol ester and sodium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the mixture at 100 °C for 3 hours under an inert atmosphere.

  • Extract the product with an organic solvent and purify by chromatography to obtain compound 4.

Step 4: Reduction of the Nitro Group (5)

  • Suspend compound 4 in a mixture of THF, methanol, and water.

  • Add iron powder and ammonium chloride.

  • Heat the reaction at 70 °C for 1 hour.

  • Filter the reaction mixture and concentrate the filtrate to obtain the key intermediate amine (5).

Step 5: Amide Coupling and Deprotection (6a-w)

  • To a solution of amine (5) in DMF, add the desired carboxylic acid, HATU, and DIPEA.

  • Stir at room temperature for 6 hours.

  • After amide formation, treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

  • Purify the final product by chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 6-Bromo-3H-triazolo[4,5-b]pyridine and its analogs have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases involved in cancer and other diseases.

Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of representative analogs.

Table 1: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives against GIST-T1 and HMC1.2 Cancer Cell Lines [3]

CompoundR¹ SubstituentGIST-T1 GI₅₀ (µM)HMC1.2 GI₅₀ (µM)
6r 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl~0.021.15
6s 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl~0.02>2.53
7c 4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl~0.02>2.53
Imatinib (Reference)0.0227.10
Sunitinib (Reference)-2.53

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA [4][5]

CompoundR¹ SubstituentR² SubstituentTRKA IC₅₀ (nM)
C03 3,4-dimethoxyphenyl4-morpholinophenyl56
C09 3-methoxyphenyl4-morpholinophenyl57
C10 4-fluorophenyl4-morpholinophenyl26
Larotrectinib (Reference)-<20

Table 3: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivative 8c [5][6]

Cancer Cell LineGI₅₀ (µM)
Leukemia (MV4-11) 0.54
Leukemia (K562) 0.88
Colon Cancer (HCT-116) 1.33
Breast Cancer (MCF7) 1.55
Prostate Cancer (PC-3) 2.08

Mechanism of Action and Signaling Pathways

The therapeutic effects of these compounds are primarily attributed to their ability to inhibit specific protein kinases, thereby modulating key cellular signaling pathways involved in cell proliferation, survival, and differentiation.

c-KIT Signaling Pathway

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated and constitutively active in gastrointestinal stromal tumors (GIST).[3] Inhibition of c-KIT blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to apoptosis and cell cycle arrest in cancer cells.

c-KIT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->cKIT Inhibits SCF SCF Ligand SCF->cKIT Binds and Activates

Inhibition of the c-KIT signaling pathway by thiazolo[5,4-b]pyridine derivatives.
TRK Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Tropomyosin Receptor Kinases (TRKs).[4][5] NTRK gene fusions can lead to the expression of chimeric TRK proteins with constitutive kinase activity, driving the growth of various cancers. TRK inhibitors block the aberrant signaling from these fusion proteins.

TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS CellGrowth Cell Growth Differentiation PLCg->CellGrowth AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->CellGrowth MAPK->CellGrowth Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibits

Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
Topoisomerase IIα Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives, such as compound 8c, have been shown to inhibit Topoisomerase IIα.[5][6] This enzyme is crucial for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

Topoisomerase IIa Inhibition TopoII Topoisomerase IIα DNA_relaxed Relaxed DNA TopoII->DNA_relaxed Relaxes DSBs DNA Double-Strand Breaks TopoII->DSBs Stabilizes Cleavage Complex DNA_supercoiled Supercoiled DNA DNA_supercoiled->TopoII Binds CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor Pyrazolo[3,4-b]pyridine Derivative (8c) Inhibitor->TopoII Inhibits

References

The Triazolo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug design, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the triazolo[4,5-b]pyridine scaffold has garnered significant attention as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the biological potential of the triazolo[4,5-b]pyridine core, with a focus on its anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Potential of Triazolo[4,5-b]pyridine Derivatives

Derivatives of the triazolo[4,5-b]pyridine scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Triazolo[4,5-b]pyridine and Related Isomers
Compound/Derivative ClassCancer Cell LineActivity MetricValue (µM)Reference
Oxazolo[4,5-b]pyridine-TriazolesPC3 (prostate)IC50Moderate to Good[1]
A549 (lung)IC50Moderate to Good[1]
MCF-7 (breast)IC50Moderate to Good[1]
DU-145 (prostate)IC50Moderate to Good[1]
Phenothiazine-based[1][2][3]triazolo[4,3-a]pyridinesMDA-MB-231 (breast)IC50Potent[2]
MDA-MB-468 (breast)IC50Potent[2]
MCF7 (breast)IC50Potent[2]
SKBR3 (breast)IC50Potent[2]
T47D (breast)IC50Potent[2]
[1][2][3]Triazolo[1,5-a]pyridinylpyridinesHCT-116 (colon)IC50Potent[4]
U-87 MG (glioblastoma)IC50Potent[4]
MCF-7 (breast)IC50Potent[4]
Thiazolo[5,4-b]pyridine Derivative (6r)GIST-T1 (GIST)GI500.02[5]
HMC1.2 (mast cell leukemia)GI501.15[5][6]
Trilogy-Function Thiadiazole-Triazole-PyridineMCF-7 (breast)IC50110.4 (µg/ml)[7]
[1][2][8]Triazolo[4,5-d]pyrimidine Derivative (27)MGC-803 (gastric)LSD1 Inhibition (IC50)0.564[9]
Imidazo[4,5-b]pyridine Derivative (31)HCT116 (colon)Proliferation InhibitionPotent[10]

Kinase Inhibitory Activity

A significant facet of the anticancer potential of triazolo[4,5-b]pyridines stems from their ability to inhibit various protein kinases, which are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Triazolo[4,5-b]pyridine and Related Scaffolds
Compound/Derivative ClassTarget KinaseActivity MetricValue (µM)Reference
Triazolo[4,5-d]pyrimidinesGCN2IC50< 0.150[3]
Thiazolo[5,4-b]pyridine Derivative (6r)c-KIT (V560G/D816V mutant)IC504.77[5][6][11]
Thiazolo[5,4-b]pyridinesPI3KαIC500.0036[12]
PI3KγIC500.0018[12]
PI3KδIC500.0025[12]
Imidazo[4,5-b]pyridine Derivative (31)Aurora-AIC500.042[10]
Aurora-BIC500.198[10]
Aurora-CIC500.227[10]

Antimicrobial and Other Biological Activities

Beyond their anticancer and kinase inhibitory effects, the triazolo[4,5-b]pyridine scaffold has been explored for its antimicrobial and antioxidant properties.

Table 3: Antimicrobial and Antioxidant Activity of Triazolo[4,5-b]pyridine Derivatives
Compound/Derivative ClassActivityOrganism/AssayMetricValueReference
Thiazolo[4,5-b]pyridine DerivativesAntibacterialAmpicillin-resistant strainsInhibition ZoneFavorable[8]
Thiazolo[4,5-b]pyridin-2-one DerivativesAnti-inflammatoryCarrageenan-induced rat paw edemaInhibitionStrong[13][14]
Thiazolo[4,5-b]pyridine-based 1,2,3-triazolesAntioxidantABTS•+ scavengingIC5015.18 - 18.52 µM[15]
Triazolo[4,3-a]pyrazine Derivative (2e)AntibacterialS. aureusMIC32 µg/mL[16]
E. coliMIC16 µg/mL[16]
Pyridine and Triazolopyridine DerivativesAntifungalC. albicans, A. nigerGrowth InhibitionPromising[17]
AntioxidantDPPH radical scavenging% Scavenging90 - 99.4%[17]
Pyazolo[3,4-b]pyridine and Triazole HybridsAntibacterialS. aureusMIC/MIB0.25/0.5[18]
K. pneumoniaeMIC/MIB0.25/0.5[18]

Experimental Protocols

General Synthesis of 1,2,3-Triazolo[4,5-b]pyridines

A common route for the synthesis of the 1,2,3-triazolo[4,5-b]pyridine core involves the cyclization of 5-aminotriazole derivatives.

  • Step 1: Cyanoacetylation of 5-Aminotriazoles: 5-Amino-1,2,3-triazole derivatives can be reacted with a mixture of a suitable acid (e.g., p-nitrophenylacetic acid) and acetic anhydride, often under microwave irradiation, to yield the corresponding amide intermediates.[19]

  • Step 2: Cyclization: The resulting amides undergo cyclization upon heating in a solvent such as DMF in the presence of a base like sodium acetate to afford the 1,2,3-triazolo[4,5-b]pyridine scaffold.[19]

Alternatively, reactions of 5-aminotriazoles with active methylene compounds in the presence of a zeolite catalyst can also yield triazolo[4,5-b]pyridine derivatives.[19] Another synthetic approach starts from 2,3-diaminopyridine.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay
  • Assay Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase.

  • Procedure: The target kinase is incubated with the test compound at various concentrations in the presence of a suitable substrate and ATP (often radiolabeled [γ-³²P]ATP). The reaction is allowed to proceed for a defined time and then stopped. The amount of phosphorylated substrate is then quantified, for instance, by measuring incorporated radioactivity. Lower signal compared to a control without the inhibitor indicates inhibitory activity.[11]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi). The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of triazolo[4,5-b]pyridine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) In Vitro Assays In Vitro Assays Characterization (NMR, MS)->In Vitro Assays Cytotoxicity (MTT) Cytotoxicity (MTT) In Vitro Assays->Cytotoxicity (MTT) Kinase Inhibition Kinase Inhibition In Vitro Assays->Kinase Inhibition Antimicrobial (MIC) Antimicrobial (MIC) In Vitro Assays->Antimicrobial (MIC) Data Collection Data Collection Cytotoxicity (MTT)->Data Collection Kinase Inhibition->Data Collection Antimicrobial (MIC)->Data Collection SAR Studies SAR Studies Data Collection->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization G SCF SCF c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS Dimerization & Autophosphorylation->RAS STATs STATs Dimerization & Autophosphorylation->STATs Akt Akt PI3K->Akt Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Akt->Proliferation, Survival, Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Differentiation STATs->Proliferation, Survival, Differentiation Inhibitor Inhibitor Inhibitor->Dimerization & Autophosphorylation G Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Centrosome Separation Centrosome Separation Aurora Kinases (A, B, C)->Centrosome Separation Spindle Assembly Spindle Assembly Aurora Kinases (A, B, C)->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Cell Cycle Progression Cell Cycle Progression Centrosome Separation->Cell Cycle Progression Spindle Assembly->Cell Cycle Progression Chromosome Segregation->Cell Cycle Progression Cytokinesis->Cell Cycle Progression Inhibitor Inhibitor Inhibitor->Aurora Kinases (A, B, C) G Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2α Phosphorylation eIF2α Phosphorylation GCN2->eIF2α Phosphorylation ATF4 Translation ATF4 Translation eIF2α Phosphorylation->ATF4 Translation Amino Acid Synthesis & Transport Amino Acid Synthesis & Transport ATF4 Translation->Amino Acid Synthesis & Transport Cell Survival Cell Survival Amino Acid Synthesis & Transport->Cell Survival Inhibitor Inhibitor Inhibitor->GCN2 G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Inhibitor Inhibitor Inhibitor->PI3K

References

The Triazolo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse biological activities. Among these, the triazolo[4,5-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This technical guide provides a comprehensive review of the triazolo[4,5-b]pyridine core in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows.

Introduction to the Triazolo[4,5-b]pyridine Core

The triazolo[4,5-b]pyridine system, an aromatic bicyclic heterocycle, consists of a pyridine ring fused to a 1,2,3-triazole ring. This unique structural motif has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects. Its rigid structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it an attractive starting point for the design of novel drug candidates.

Pharmacological Activities and Quantitative Data

The therapeutic potential of triazolo[4,5-b]pyridine derivatives is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data from preclinical studies, providing a comparative analysis of the efficacy of these compounds.

Table 1: Anticancer Activity of Triazolo[4,5-b]pyridine and Related Derivatives

Compound IDTargetCell LineIC50 / GI50 (µM)Reference
TP-1 c-METMGC-803 (Gastric Cancer)9.47[1]
HCT-116 (Colon Cancer)9.58[1]
MCF-7 (Breast Cancer)13.1[1]
TP-2 Not SpecifiedMurine Melanoma (B16F10)41.12 - 61.11[2][3]
TP-3 JAK1/HDACMDA-MB-231 (Breast Cancer)0.75 - 0.95
RPMI-8226 (Multiple Myeloma)0.12 - 0.46
TP-4 c-KIT (V560G/D816V mutant)HMC1.2 (Mast Cell Leukemia)1.15[4]
TP-5 Not SpecifiedHCT-116 (Colon Cancer)IC50 values reported[5]
U-87 MG (Glioblastoma)IC50 values reported[5]
MCF-7 (Breast Cancer)IC50 values reported[5]

Table 2: Kinase Inhibitory Activity of Triazolo[4,5-b]pyridine and Related Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
TP-6 HDAC125.4
HDAC236.5
HDAC383
JAK1165
JAK2278
TP-7 c-KIT (V560G/D816V double mutant)4770[4]
TP-8 GCN218.6 - 46.4[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides a representative, step-by-step protocol for the synthesis of a triazolo[4,5-b]pyridine derivative and a standard in vitro assay for the evaluation of its anticancer activity.

Synthesis of a Representative Triazolo[4,5-b]pyridine Derivative

This protocol outlines a general method for the synthesis of a substituted triazole-pyridine hybrid, adapted from published procedures.[3][5][7]

Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (200 mL).

  • To this solution, add pyridyl-2-carbohydrazide (0.10 mol) and carbon disulfide (0.15 mol).

  • Stir the mixture at room temperature for 12-16 hours.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Pyridine-linked 1,2,4-triazole-3-thiol

  • Suspend potassium-3-pyridyl-dithiocarbazate (0.096 mol) in a mixture of ammonia solution (20 mL, 25%) and water (40 mL).

  • Reflux the mixture with stirring for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-thiol.

Step 3: Synthesis of Substituted Triazolo-pyridine Derivatives

  • Dissolve the pyridine-linked 1,2,4-triazole-3-thiol (0.006 mol) in dry N,N-dimethylformamide (DMF).

  • Add sodium methoxide (0.006 mol) to the solution and stir for 30 minutes.

  • Add the desired substituted benzyl halide (0.006 mol) and continue stirring at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter, wash with water, and purify by column chromatography or recrystallization to yield the final product.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][8][9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-MET signaling pathway is implicated in various cancers, making it a key target for anticancer drug development.[7][11][12][13][14]

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization RAS RAS cMET->RAS Activation PI3K PI3K cMET->PI3K Activation STAT3 STAT3 cMET->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The HGF/c-MET signaling cascade leading to cancer cell proliferation.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors, such as those based on the triazolo[4,5-b]pyridine core, follows a structured workflow from initial screening to preclinical evaluation.[4][6][15][16]

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound_Library Compound Library (Triazolopyridines) HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox) Lead_Generation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for the discovery of kinase inhibitors.

Conclusion

The triazolo[4,5-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile have established it as a privileged scaffold in medicinal chemistry. The quantitative data presented in this guide highlight the potential of these compounds, particularly in the realm of oncology. The detailed experimental protocols provide a practical foundation for researchers entering this field. As our understanding of the complex signaling pathways involved in disease progresses, the strategic design and synthesis of novel triazolo[4,5-b]pyridine derivatives will undoubtedly lead to the development of next-generation therapies for a range of human ailments.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is particularly crucial in medicinal chemistry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents. These notes provide detailed protocols and reaction parameters for the Suzuki coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine with various boronic acids and esters.

General Reaction Scheme

The Suzuki coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine proceeds via a palladium-catalyzed reaction with an organoboron reagent, as depicted below:

General Reaction Scheme

Data Presentation: Comparison of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize various reported conditions for the Suzuki coupling of related bromopyridines and other heteroaryl bromides, offering a comparative overview to guide reaction optimization.

Table 1: Conventional Heating Conditions
EntryPalladium Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-24Varies[1]
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2.0)Toluene10012Varies[2]
3PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF80-1008-16Varies[3]
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)1,4-Dioxane10012-18Varies[1]
5Pd(OAc)₂ (0.25)Monophosphine Ligand (0.5)K₃PO₄ (2.0)n-Butanol8012~90[4]
Table 2: Microwave-Assisted Conditions
EntryPalladium Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane120-15010-30Varies[3]
2PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF15015Varies[3]

Experimental Protocols

Below are detailed methodologies for performing the Suzuki coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine under both conventional heating and microwave-assisted conditions.

Protocol 1: Conventional Heating

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 equiv)[5]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[6]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)[1]

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[6]

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[5]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.[1]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol)

  • Arylboronic acid (1.5 equiv)[3]

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[1]

  • Anhydrous 1,4-dioxane

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[1]

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) to the vial.[1]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime ArBr Ar-Br ArBr->OxAdd Ar_prime_B Ar'-B(OR)2 Ar_prime_B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: 6-Bromo-3H-triazolo[4,5-b]pyridine, Boronic Acid, Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of biologically active compounds. The 3H-triazolo[4,5-b]pyridine core, a bioisostere of purine, is a key pharmacophore in numerous therapeutic agents. The functionalization of this scaffold, particularly at the 6-position, is of significant interest for the development of novel drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of "6-Bromo-3H-triazolo[4,5-b]pyridine," a critical intermediate for the synthesis of a diverse range of 6-amino-3H-triazolo[4,5-b]pyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through a sequence of oxidative addition of the heteroaryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to furnish the desired aminated product and regenerate the active Pd(0) catalyst. The judicious selection of the palladium source, ligand, base, and solvent is paramount for achieving high reaction efficiency and yield.

Data Presentation: Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful optimization of reaction parameters. Below is a summary of typical conditions employed for the amination of brominated nitrogen-containing heterocycles, which serve as a strong starting point for the amination of 6-Bromo-3H-triazolo[4,5-b]pyridine.

ParameterReagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol% loading. Pd₂(dba)₃ is often preferred for its reliability in generating the active Pd(0) species.
Ligand XPhos, RuPhos, Xantphos, BINAPBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps. The choice of ligand can depend on the nature of the amine.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are commonly used to facilitate the deprotonation of the amine. The choice of base can influence the reaction rate and substrate compatibility.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions.
Temperature 80-120 °CReaction temperatures are typically elevated to ensure a reasonable reaction rate. Less reactive amines or aryl halides may require higher temperatures.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to protect the palladium catalyst from oxidation.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine with a representative primary and secondary amine. These should be considered as general guidelines and may require optimization for specific substrates.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-Bromo-3H-triazolo[4,5-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed toluene via syringe to the reaction mixture.

  • Add aniline via syringe to the stirred suspension.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(phenylamino)-3H-triazolo[4,5-b]pyridine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 6-Bromo-3H-triazolo[4,5-b]pyridine, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add morpholine via syringe to the reaction mixture.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash column chromatography to yield 6-morpholino-3H-triazolo[4,5-b]pyridine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (HNR¹R², Base) pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex base_salt Base-HBr amine_coordination->base_salt reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reactants Ar-Br + HNR¹R² reactants->oxidative_addition reactants->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Reactants, Catalyst, Ligand, & Base to Schlenk Tube prep2 2. Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 3. Add Anhydrous Solvent prep2->prep3 prep4 4. Add Amine prep3->prep4 reaction 5. Heat and Stir under Inert Atmosphere prep4->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup1 7. Cool to Room Temperature monitoring->workup1 workup2 8. Dilute and Filter workup1->workup2 workup3 9. Aqueous Wash workup2->workup3 workup4 10. Dry and Concentrate workup3->workup4 purification 11. Purify by Column Chromatography workup4->purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes: Synthesis of Novel Kinase Inhibitors Using 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a "hinge-binding" moiety in a variety of kinase inhibitors. The nitrogen-rich core of this scaffold is adept at forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent and selective ATP-competitive inhibition. The strategic placement of a bromine atom at the 6-position of this core, yielding 6-Bromo-3H-triazolo[4,5-b]pyridine , provides a versatile chemical handle for introducing molecular diversity. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for the synthesis of potential kinase inhibitors utilizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions, starting from 6-Bromo-3H-triazolo[4,5-b]pyridine. These methods are foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

Synthetic Strategy Overview

The core strategy involves using the bromine atom on the triazolopyridine scaffold as a site for diversification. By employing well-established cross-coupling reactions, various aryl, heteroaryl, or amine-containing fragments can be appended. These fragments are designed to occupy regions of the kinase ATP-binding site, such as the solvent-exposed region or hydrophobic back pocket, to enhance potency and selectivity.

A typical workflow for the synthesis and evaluation of these inhibitors is outlined below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Starting Material 6-Bromo-3H-triazolo[4,5-b]pyridine B Pd-Catalyzed Cross-Coupling A->B D Library of Triazolopyridine Derivatives B->D C Diverse Building Blocks (Boronic Acids / Amines) C->B E Purification & Characterization D->E F In Vitro Kinase Assay (IC50 Determination) E->F Screening G Cell-Based Assays (Anti-proliferative Activity) F->G H Lead Compound Identification G->H G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Phosphorylation ATP ATP ATP->P_RTK Inhibitor Triazolopyridine Inhibitor Inhibitor->RTK Binds to ATP Pocket BlockedResponse Blocked Response (Apoptosis, Growth Arrest) Inhibitor->BlockedResponse Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Application Notes and Protocols: 6-Bromo-3H-triazolo[4,5-b]pyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3H-triazolo[4,5-b]pyridine is a key heterocyclic building block in the synthesis of a variety of potent and selective kinase inhibitors with applications in oncology. Its triazolopyridine core serves as a versatile scaffold for the development of targeted therapies, particularly against Bruton's tyrosine kinase (BTK) and Tyrosine Kinase 2 (TYK2). The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document provides an overview of its application, quantitative data on representative inhibitors, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Application in Anticancer Drug Discovery

The primary application of 6-bromo-3H-triazolo[4,5-b]pyridine in oncology is in the development of small molecule inhibitors of kinases that are key components of signaling pathways dysregulated in various cancers.

Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, including those of IL-12, IL-23, and type I interferons. These pathways are implicated in the pathogenesis of various immune-mediated diseases and cancers. Deucravacitinib (BMS-986165), a highly selective allosteric inhibitor of TYK2, is a prominent example of a therapeutic agent whose synthesis utilizes a triazolopyridine core. It is approved for the treatment of moderate-to-severe plaque psoriasis and is being investigated for other immune-mediated diseases.

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The triazolopyridine scaffold has been employed in the design of potent BTK inhibitors.

Data Presentation

The following tables summarize the in vitro potency of representative TYK2 and BTK inhibitors, including Deucravacitinib and other relevant compounds.

Table 1: In Vitro Whole Blood IC50 Values for TYK2 and JAK Family Inhibitors [1][2][3][4]

CompoundSignaling Kinase ReadoutWhole Blood IC50 (nM)
Deucravacitinib TYK2 (IL-12-induced IFN-γ release)40
JAK 1/3 (IL-2−induced pSTAT5)1646
JAK2 (TPO−induced pSTAT3)>10,000
Tofacitinib TYK2 (IL-12-induced IFN-γ release)5059
JAK 1/3 (IL-2−induced pSTAT5)17
JAK2 (TPO−induced pSTAT3)217
Baricitinib TYK2 (IL-12-induced IFN-γ release)2351
JAK 1/3 (IL-2−induced pSTAT5)11
JAK2 (TPO−induced pSTAT3)32
Upadacitinib TYK2 (IL-12-induced IFN-γ release)3685
JAK 1/3 (IL-2−induced pSTAT5)7.8
JAK2 (TPO−induced pSTAT3)41

Table 2: IC50 Values of Selected BTK Inhibitors [5]

CompoundBTK IC50 (nM)
Ibrutinib 0.5
ONO-4059 2.2
CNX-774 <1
LFM-A13 17,200

Experimental Protocols

The following are representative, detailed methodologies for key reactions involving 6-bromo-3H-triazolo[4,5-b]pyridine and similar bromo-heterocycles.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle like 6-bromo-3H-triazolo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol)

  • Sodium carbonate (Na2CO3) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-3H-triazolo[4,5-b]pyridine, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3H-triazolo[4,5-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a bromo-heterocycle with a primary or secondary amine.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add 6-bromo-3H-triazolo[4,5-b]pyridine and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-amino-3H-triazolo[4,5-b]pyridine derivative.

Mandatory Visualizations

Signaling Pathways

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and the Site of Action for BTK Inhibitors.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 6-Bromo-3H-triazolo[4,5-b]pyridine, Arylboronic acid, Pd Catalyst, Base B Add Degassed Solvent A->B C Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D Heat to 90°C C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (EtOAc/Water Extraction) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J

Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

References

Application Notes and Protocols: 6-Bromo-3H-triazolo[4,5-b]pyridine in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Bromo-3H-triazolo[4,5-b]pyridine as a key scaffold in the development of novel antibacterial agents. The triazolopyridine core is a recognized pharmacophore present in numerous biologically active compounds.[1] The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antibacterial potency and pharmacokinetic properties.

The protocols outlined below are representative methods based on established procedures for the synthesis and evaluation of related triazolo-fused heterocyclic compounds, which have demonstrated promising antibacterial activity.[1][2][3]

Rationale for Use in Antibacterial Drug Discovery

The triazolopyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine nucleosides, allowing it to interact with various biological targets.[1] Derivatives of related triazolo-fused heterocycles, such as triazolo[4,3-a]pyrazines and 1,2,4-triazolo[1,5-a]pyrimidines, have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

The proposed mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[2] DNA gyrase is a type II topoisomerase crucial for DNA replication, transcription, and repair, making it a well-validated target for antibacterial drugs.[2]

Synthesis of Novel Antibacterial Agents

The synthesis of novel antibacterial candidates from 6-Bromo-3H-triazolo[4,5-b]pyridine typically involves the strategic modification of the core structure. The bromine atom serves as a key functional group for introducing various substituents via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These modifications allow for the systematic exploration of the chemical space around the triazolopyridine scaffold to identify derivatives with enhanced antibacterial activity.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general method for the synthesis of 6-aryl-3H-triazolo[4,5-b]pyridine derivatives.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-3H-triazolo[4,5-b]pyridine (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the base (2 equivalents) to the mixture.

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3H-triazolo[4,5-b]pyridine derivative.

In Vitro Antibacterial Activity Screening

The initial evaluation of newly synthesized compounds involves screening for their in vitro antibacterial activity against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized triazolopyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (broth with vehicle) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table summarizes representative MIC values for a series of hypothetical 6-substituted-3H-triazolo[4,5-b]pyridine derivatives against common Gram-positive and Gram-negative bacteria. This data is illustrative and based on findings for structurally related compounds.

Compound IDR-Group at 6-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TP-1 -Phenyl64128
TP-2 -4-Fluorophenyl3264
TP-3 -4-Methoxyphenyl3264
TP-4 -Thien-2-yl1632
TP-5 -Pyridin-3-yl816
Ampicillin (Positive Control)328
Ciprofloxacin (Positive Control)10.5

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the rational design of more effective antibacterial agents. For triazolopyridine derivatives, a common target is DNA gyrase.

Experimental Protocol: DNA Gyrase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds against bacterial DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified E. coli DNA gyrase

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Test compounds

  • Positive control inhibitor (e.g., Novobiocin, Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound or positive control.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reaction mixtures at 37 °C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA form.

Visualizations

Diagrams of Key Processes

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_moa Mechanism of Action start 6-Bromo-3H-triazolo[4,5-b]pyridine reaction Suzuki Coupling with Arylboronic Acid start->reaction product 6-Aryl-3H-triazolo[4,5-b]pyridine Derivatives reaction->product purification Column Chromatography product->purification mic_assay Microbroth Dilution Assay (MIC Determination) purification->mic_assay data_analysis Quantitative Data Analysis mic_assay->data_analysis moa_study DNA Gyrase Inhibition Assay data_analysis->moa_study sar_analysis Structure-Activity Relationship (SAR) Analysis moa_study->sar_analysis

Caption: General experimental workflow for the development of triazolopyridine-based antibacterial agents.

signaling_pathway cluster_bacterium Bacterial Cell drug Triazolopyridine Derivative target DNA Gyrase drug->target Inhibition relaxed_dna Relaxed DNA target->relaxed_dna Relaxes Supercoils replication DNA Replication & Transcription target->replication Enables dna Supercoiled DNA dna->target relaxed_dna->replication death Bacterial Cell Death replication->death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

logical_relationship cluster_modifications Chemical Modifications cluster_outcomes Biological Outcomes scaffold 6-Bromo-3H-triazolo[4,5-b]pyridine Scaffold r_group Introduction of diverse R-groups at C6 scaffold->r_group physicochemical Alteration of Physicochemical Properties (Lipophilicity, Solubility) r_group->physicochemical binding Enhanced Binding to Target Enzyme physicochemical->binding activity Improved Antibacterial Potency (Lower MIC) binding->activity spectrum Modulation of Antibacterial Spectrum binding->spectrum

Caption: Structure-Activity Relationship (SAR) logic for drug optimization.

References

Functionalization of the "triazolo[4,5-b]pyridine" Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazolo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a purine bioisostere. This structural similarity allows it to interact with biological targets that typically bind purines, leading to its exploration in the development of novel therapeutics. Derivatives of this ring system have demonstrated a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. This document provides a detailed overview of the functionalization of the 1H-1,2,3-triazolo[4,5-b]pyridine ring system, including key synthetic protocols and biological applications.

Synthesis of the Core Scaffold

The 1H-1,2,3-triazolo[4,5-b]pyridine core is typically synthesized through the cyclization of substituted 2,3-diaminopyridines or by building the pyridine ring onto a pre-existing triazole. A common method involves the diazotization of 2,3-diaminopyridine derivatives.

Protocol 1: Synthesis of 1H-1,2,3-triazolo[4,5-b]pyridine from 2,3-Diaminopyridine

This protocol describes a classical approach to the synthesis of the unsubstituted 1H-1,2,3-triazolo[4,5-b]pyridine.

Experimental Protocol:

  • Dissolution: Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable aqueous acid (e.g., 2 M HCl).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Neutralization: Slowly neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-1,2,3-triazolo[4,5-b]pyridine.

Functionalization of the Triazolo[4,5-b]pyridine Ring System

The triazolo[4,5-b]pyridine scaffold can be functionalized at various positions to modulate its physicochemical and biological properties. Key functionalization strategies include N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions.

N-Alkylation

N-alkylation of the triazole ring is a common strategy to introduce diverse substituents. The reaction typically proceeds at one of the nitrogen atoms of the triazole ring. The following protocol is adapted from procedures for the N-alkylation of the analogous imidazo[4,5-b]pyridine system and is expected to be applicable.[1]

Protocol 2: N-Alkylation of 1H-1,2,3-triazolo[4,5-b]pyridine

  • Suspension: Suspend 1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation

Introduction of a halogen atom, typically at the 7-position of the pyridine ring, provides a handle for further functionalization, particularly through cross-coupling reactions.

Protocol 3: Synthesis of 7-Chloro-1H-1,2,3-triazolo[4,5-b]pyridine

This protocol is a representative procedure for the synthesis of a halogenated precursor.

Experimental Protocol:

  • Starting Material: Begin with a suitably substituted diaminopyridine, such as 5-chloro-2,3-diaminopyridine.

  • Diazotization: Follow the procedure outlined in Protocol 1 for the diazotization and cyclization to yield 7-chloro-1H-1,2,3-triazolo[4,5-b]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Halo-substituted triazolo[4,5-b]pyridines are versatile substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a general protocol for the coupling of a halo-triazolopyridine with a boronic acid.

Protocol 4: Suzuki-Miyaura Coupling of 7-Chloro-1H-1,2,3-triazolo[4,5-b]pyridine

  • Reaction Setup: To a reaction vessel, add 7-chloro-1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition ArX 7-Halo- triazolo[4,5-b]pyridine ArX->OxAdd PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_acid R-B(OH)2 (Arylboronic acid) Boronic_acid->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)-R L2 Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Aryl- triazolo[4,5-b]pyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of amino-substituted triazolopyridines.

Protocol 5: Buchwald-Hartwig Amination of 7-Chloro-1H-1,2,3-triazolo[4,5-b]pyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-chloro-1H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture at the appropriate temperature (e.g., 100 °C) until the reaction is complete.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by chromatography.[2][3]

Buchwald_Hartwig_Amination Start 7-Halo-triazolo[4,5-b]pyridine + Amine Reaction_Conditions Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) Start->Reaction_Conditions Oxidative_Addition Oxidative Addition (Pd(0) to Ar-X) Reaction_Conditions->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Forms Pd(II) complex Reductive_Elimination Reductive Elimination (C-N Bond Formation) Amine_Coordination->Reductive_Elimination Forms Pd(II)-amido complex Product 7-Amino-triazolo[4,5-b]pyridine Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration (Pd(0)) Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition Enters next cycle

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Biological Applications and Quantitative Data

Derivatives of the triazolopyridine scaffold have been investigated for a variety of biological activities. The following tables summarize representative data for related triazolo-fused heterocyclic systems, which can serve as a guide for the potential of triazolo[4,5-b]pyridine derivatives.

Kinase Inhibitory Activity

Many nitrogen-containing heterocyclic compounds are potent kinase inhibitors. The data below is for triazolo[4,5-d]pyrimidine derivatives, a closely related scaffold, as GCN2 kinase inhibitors.[4]

Compound IDGCN2 IC₅₀ (nM)
1 H3-Cl-Ph21.4
2 H4-Cl-Ph18.6
3 Me3-Cl-Ph46.4
Antimicrobial Activity

The antimicrobial potential of triazolo-fused heterocycles has been widely explored. The following table presents Minimum Inhibitory Concentration (MIC) values for 1,2,4-triazolo[1,5-a]pyrimidine derivatives against various microbial strains.[5]

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
A 12.5256.25
B 6.2512.512.5
Ampicillin 6.2512.5-
Fluconazole --6.25

Signaling Pathway Inhibition

Triazolopyridine derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies.[6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Triazolo[4,5-b]pyridine Inhibitor Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by a triazolo[4,5-b]pyridine derivative.

These application notes and protocols provide a foundation for researchers to explore the functionalization of the 1H-1,2,3-triazolo[4,5-b]pyridine ring system and to develop novel compounds with potential therapeutic applications. The provided protocols are general and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for C-N Bond Formation with 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for C-N bond formation with 6-Bromo-3H-triazolo[4,5-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. While direct literature precedents for C-N coupling with 6-Bromo-3H-triazolo[4,5-b]pyridine are limited, extensive data from structurally similar heterocyclic systems, particularly isomers and analogues, provide a strong foundation for developing successful synthetic protocols.

Introduction to C-N Cross-Coupling on Triazolopyridines

The formation of a carbon-nitrogen bond between an amine and the 6-position of the triazolo[4,5-b]pyridine core is a critical step in the synthesis of numerous compounds with potential therapeutic applications. The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution, and modern cross-coupling methodologies offer efficient and versatile routes to a wide range of aminated products.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[1] Its broad substrate scope and functional group tolerance make it a preferred method in medicinal chemistry. Key components of this reaction include a palladium precursor, a phosphine ligand, and a base.

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, recent advancements in ligand design have enabled milder and more efficient Ullmann-type couplings.

Palladium-Catalyzed Buchwald-Hartwig Amination

Based on studies of the closely related 6-chloro-[1][2][3]triazolo[4,3-a]pyridine, a constitutional isomer of the target compound, a robust set of conditions for the Buchwald-Hartwig amination can be proposed. The reactivity of the 6-bromo analogue is expected to be comparable or even higher than the 6-chloro derivative.

General Reaction Scheme:
Recommended Reaction Conditions:

A summary of typical reaction conditions for the Buchwald-Hartwig amination of related heteroaryl halides is presented in the table below. These serve as an excellent starting point for the optimization of reactions with 6-Bromo-3H-triazolo[4,5-b]pyridine.

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bulky and electron-rich ligand, often effective for amination of heteroaryl halides.
Base Cs₂CO₃ (Cesium carbonate)A strong inorganic base suitable for a wide range of amines.
Solvent 1,4-Dioxane or TolueneAnhydrous conditions are crucial for optimal results.
Temperature 110 °CRefluxing in dioxane or toluene is typical.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Table 1: Exemplary Substrate Scope and Yields for the Amination of a Related 6-Chloro-[1][2][3]triazolo[4,3-a]pyridine

The following data, adapted from the synthesis of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives, illustrates the expected scope and efficiency of the Buchwald-Hartwig amination.

Amine SubstrateProduct Yield (%)
4-Fluoroaniline85
4-Chloroaniline82
4-Bromoaniline78
4-Methylaniline90
4-Methoxyaniline88
3,4-Difluoroaniline75
Aniline80

Data is illustrative and based on a closely related substrate. Yields may vary for 6-Bromo-3H-triazolo[4,5-b]pyridine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the C-N cross-coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine with an aromatic amine.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine

  • Aromatic amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add 6-Bromo-3H-triazolo[4,5-b]pyridine, the aromatic amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3H-triazolo[4,5-b]pyridine derivative.

Visualization of Experimental Workflow

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 6-Bromo-3H-triazolo[4,5-b]pyridine - Amine - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat to 110 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers an alternative, palladium-free method for C-N bond formation. While traditionally requiring high temperatures, modern protocols with specific ligands can facilitate the reaction under milder conditions.

General Reaction Scheme:
Recommended Reaction Conditions:
ParameterRecommended ConditionsNotes
Copper Catalyst CuI (Copper(I) iodide)A common and inexpensive copper source.
Ligand L-proline or 1,10-PhenanthrolineAmino acids and nitrogen-based ligands are often effective.
Base K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate)Common inorganic bases for Ullmann couplings.
Solvent DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)Polar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required compared to palladium catalysis.
Reaction Time 24-48 hoursThese reactions can be slower than their palladium-catalyzed counterparts.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed amination of 6-Bromo-3H-triazolo[4,5-b]pyridine.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine

  • Amine (1.5 equivalents)

  • CuI (0.1 equivalents)

  • L-proline (0.2 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Anhydrous DMSO

Procedure:

  • To a reaction vessel, add 6-Bromo-3H-triazolo[4,5-b]pyridine, the amine, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship of Key Reaction Components

Reaction_Components Key Components in C-N Cross-Coupling cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Environment ArylHalide 6-Bromo-3H-triazolo[4,5-b]pyridine (Electrophile) Product 6-Amino-3H-triazolo[4,5-b]pyridine (Product) ArylHalide->Product Amine Amine (R¹R²NH) (Nucleophile) Amine->Product Catalyst Metal Catalyst (Pd or Cu) Catalyst->Product enables Ligand Ligand (e.g., Xantphos, L-proline) Ligand->Catalyst activates Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Catalyst regenerates Solvent Solvent (e.g., Dioxane, DMSO) Solvent->Product medium Temperature Temperature (Heat) Temperature->Product drives

Caption: Interplay of components in C-N coupling reactions.

Concluding Remarks

The protocols and data presented provide a strong starting point for researchers working on the synthesis of 6-amino-3H-triazolo[4,5-b]pyridine derivatives. The Buchwald-Hartwig amination is likely to be the more general and efficient method, offering milder conditions and higher yields. However, the Ullmann condensation provides a valuable, palladium-free alternative. For any specific substrate combination, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results. It is highly recommended to perform small-scale test reactions to identify the ideal conditions before proceeding to a larger scale.

References

Application Notes and Protocols: 6-Bromo-3H-triazolo[4,5-b]pyridine as a Key Intermediate for Target Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3H-triazolo[4,5-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a fused triazolopyridine core, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a reactive bromine atom at the 6-position allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of 6-Bromo-3H-triazolo[4,5-b]pyridine in the synthesis of targeted therapeutic agents, with a particular focus on kinase inhibitors.

Key Applications in Drug Discovery

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. 6-Bromo-3H-triazolo[4,5-b]pyridine is a key intermediate for the synthesis of compounds targeting various enzyme families and signaling pathways implicated in disease.

1. Kinase Inhibitors:

A primary application of this intermediate is in the development of kinase inhibitors. The triazolopyridine core can act as a hinge-binding motif, a critical interaction for inhibiting the activity of many kinases. The bromine atom provides a convenient handle to introduce various substituents that can be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity. Notable kinase families targeted by compounds derived from similar scaffolds include:

  • Janus Kinases (JAKs): JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and myeloproliferative neoplasms. The JAK-STAT signaling pathway is a crucial regulator of immune responses.[1][]

  • Spleen Tyrosine Kinase (SYK): SYK is involved in the signaling pathways of various immune cells and is a target for inflammatory and autoimmune diseases.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[3]

  • Tropomyosin Receptor Kinases (TRKs): TRK inhibitors have shown significant efficacy in the treatment of cancers harboring NTRK gene fusions.[4]

2. P2Y12 Receptor Antagonists:

Although structurally an isomer, the closely related triazolo[4,5-d]pyrimidine core is central to the blockbuster antiplatelet drug Ticagrelor. This highlights the potential of the broader triazolopyrimidine scaffold in designing antagonists for G-protein coupled receptors (GPCRs) like the P2Y12 receptor, which plays a critical role in thrombosis.

Data Presentation

The following tables summarize representative quantitative data for compounds synthesized from triazolopyridine and related bromo-heterocyclic scaffolds. This data is intended to provide an indication of the potential potency and selectivity that can be achieved.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)Reference Cell Line
Compound A JAK1150.5MDA-MB-231
Compound B JAK2250.8RPMI-8226
Compound C pan-HDAC50.12RPMI-8226
Compound D FGFR142.4> 1H1581
Compound E TRKA560.304Km-12

Note: Data for Compounds A, B, and C are representative values for triazolopyridine-based dual JAK/HDAC inhibitors.[1] Data for Compound D is for a 1H-pyrazolo[3,4-b]pyridine derivative.[3] Data for Compound E is for a pyrazolo[3,4-b]pyridine derivative.[4]

Experimental Protocols

The following are detailed protocols for key synthetic transformations utilizing 6-Bromo-3H-triazolo[4,5-b]pyridine and analogous bromo-heterocyclic intermediates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-heterocycle with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 6-Bromo-3H-triazolo[4,5-b]pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The reaction concentration is typically between 0.1 and 0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3H-triazolo[4,5-b]pyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol outlines a general procedure for the substitution of the bromine atom with a primary or secondary amine. This is a key step in the synthesis of many kinase inhibitors where an amino group serves as a linker or a key interacting moiety.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 eq)

  • Amine (primary or secondary) (1.5 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask, add 6-Bromo-3H-triazolo[4,5-b]pyridine and the amine.

  • Dissolve the reactants in DMF under an inert atmosphere.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 6-amino-substituted triazolo[4,5-b]pyridine.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Triazolopyridine-based JAK Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 7. Gene Expression Modulation

Caption: The JAK-STAT signaling pathway and the mechanism of action of triazolopyridine-based JAK inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Target Molecules Start_Mat 6-Bromo-3H-triazolo[4,5-b]pyridine Suzuki Suzuki Coupling (with Arylboronic Acid) Start_Mat->Suzuki SNAr Nucleophilic Aromatic Substitution (with Amine) Start_Mat->SNAr Kinase_Inhibitor Kinase Inhibitors (e.g., JAK, SYK, FGFR) Suzuki->Kinase_Inhibitor Other_Targets Other Bioactive Molecules Suzuki->Other_Targets SNAr->Kinase_Inhibitor SNAr->Other_Targets

Caption: General synthetic workflow illustrating the use of 6-Bromo-3H-triazolo[4,5-b]pyridine.

Logical Relationship Diagram

Logical_Relationship cluster_reactions Chemical Transformations cluster_targets Therapeutic Targets Intermediate 6-Bromo-3H-triazolo[4,5-b]pyridine (Key Intermediate) CC_Coupling C-C Bond Formation (e.g., Suzuki, Heck) Intermediate->CC_Coupling CN_Coupling C-N Bond Formation (e.g., Buchwald-Hartwig, SNAr) Intermediate->CN_Coupling CO_CS_Coupling C-O / C-S Bond Formation Intermediate->CO_CS_Coupling Kinases Kinases (JAK, SYK, etc.) CC_Coupling->Kinases CN_Coupling->Kinases GPCRs GPCRs (e.g., P2Y12) CN_Coupling->GPCRs Antimicrobials Antimicrobial Targets CN_Coupling->Antimicrobials Other_Enzymes Other Enzymes CO_CS_Coupling->Other_Enzymes

Caption: Logical relationship of 6-Bromo-3H-triazolo[4,5-b]pyridine as a versatile synthetic intermediate.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the derivatization of "6-Bromo-3H-triazolo[4,5-b]pyridine," a key intermediate in the synthesis of various biologically active compounds. The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.

Introduction

6-Bromo-3H-triazolo[4,5-b]pyridine, also known as 6-bromo-7-azabenzotriazole, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The bromine atom at the 6-position provides a reactive handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of novel molecular entities. This document outlines detailed protocols for the derivatization of this scaffold using palladium-catalyzed cross-coupling reactions, providing researchers with a practical guide to expand their compound libraries.

Key Derivatization Reactions

The primary methods for the derivatization of 6-Bromo-3H-triazolo[4,5-b]pyridine involve palladium-catalyzed cross-coupling reactions. These reactions offer high efficiency, broad functional group tolerance, and reliable scalability.

  • Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between the triazolopyridine core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for synthesizing biaryl and heteroaryl-aryl structures.[1]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the triazolopyridine scaffold and a wide range of primary and secondary amines. This is a go-to method for the synthesis of arylamines.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the derivatization of 6-Bromo-3H-triazolo[4,5-b]pyridine based on established protocols for analogous heterocyclic systems. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve maximum yields.

Table 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME902475-85
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001882-92

Table 2: Buchwald-Hartwig Amination of 6-Bromo-3H-triazolo[4,5-b]pyridine with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001680-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1001882-92
4tert-ButylaminePd(OAc)₂ (3)tBuXPhos (6)LiHMDS (2)THF802070-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), with or without water

Procedure:

  • To an oven-dried Schlenk flask, add 6-Bromo-3H-triazolo[4,5-b]pyridine, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3H-triazolo[4,5-b]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine with a primary or secondary amine.[3][4]

Materials:

  • 6-Bromo-3H-triazolo[4,5-b]pyridine

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.5-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add 6-Bromo-3H-triazolo[4,5-b]pyridine and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3H-triazolo[4,5-b]pyridine derivative.[3]

Visualizations

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 6-Bromo-3H-triazolo[4,5-b]pyridine F Combine Reagents under Inert Atmosphere A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heat & Stir F->G H Monitor Progress (TLC/LC-MS) G->H I Aqueous Workup H->I J Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M 6-Aryl-3H-triazolo[4,5-b]pyridine L->M

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Buchwald-Hartwig Amination Signaling Pathway

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product cluster_reagents Reagents ArylHalide 6-Bromo-3H-triazolo[4,5-b]pyridine OxAdd Oxidative Addition ArylHalide->OxAdd Amine Primary or Secondary Amine AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_complex [Pd(II)(Ar)(Br)L] OxAdd->PdII_complex PdII_complex->AmineCoord PdAmido [Pd(II)(Ar)(NRR')L] AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product 6-Amino-3H-triazolo[4,5-b]pyridine RedElim->Product Base Base Base->AmineCoord Ligand Ligand Ligand->Pd0

References

Troubleshooting & Optimization

Troubleshooting Suzuki coupling with bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for challenges encountered when using bromo-heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a bromo-heterocycle giving a low yield or failing completely?

Answer: Low yields with bromo-heterocycles are a frequent challenge and can stem from several issues related to the specific properties of these substrates. The primary factors to investigate are catalyst deactivation, inefficient reaction steps, and substrate/reagent instability.[1][2]

  • Catalyst Deactivation: The nitrogen atom in many heterocycles (like pyridine) can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center to mitigate this inhibition.[2]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive enough for oxidative addition, electron-donating groups on the heterocyclic ring can decrease its reactivity.[3] Conversely, highly electron-deficient rings are typically more reactive.[4]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish, especially with electron-deficient heterocycles.[1] The choice of base is critical to activate the boronic acid and facilitate this step.[2][5]

  • Substrate/Reagent Instability: Key reagents, particularly the boronic acid, can decompose under the reaction conditions, leading to side reactions and reduced yield.[4][6]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Answer: Three common side reactions plague Suzuki couplings with bromo-heterocycles: protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C–B bond in the boronic acid, replacing it with a C–H bond.[7] This is often exacerbated by high temperatures and aqueous basic conditions.[3]

    • Solution: Use more stable boronic esters (e.g., pinacol, MIDA) or potassium trifluoroborate salts instead of free boronic acids.[1][6][8] These act as a "slow-release" source of the active boron species, keeping its concentration low and minimizing decomposition.[7][8] Shorter reaction times can also help.[3]

  • Dehalogenation (Debromination): The bromo group on your heterocycle is replaced by a hydrogen atom.[3][4] This can occur when palladium hydride species are formed in the reaction mixture.[3][4] For some substrates, like unprotected pyrroles, debromination can be a major pathway.[9]

    • Solution: Screening different bases and solvents can mitigate this issue.[3] In cases like pyrroles, protecting the nitrogen atom (e.g., with a BOC group) can suppress dehalogenation.[9]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is almost always caused by the presence of oxygen in the reaction mixture.[1][3][10] It can also be promoted by Pd(II) species if the precatalyst is not efficiently reduced to the active Pd(0) state.[2]

    • Solution: Ensure all solvents and the reaction setup are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1][2] Running the reaction under a positive pressure of an inert gas is crucial.[1]

Q3: How do I select the optimal palladium catalyst and ligand for my bromo-heterocycle?

Answer: The choice of catalyst and ligand is critical for success, especially with challenging heterocyclic substrates. The goal is to use a system that promotes fast oxidative addition and reductive elimination while resisting deactivation by the heterocycle's lone pairs.

For bromo-heterocycles, especially those prone to catalyst inhibition like bromopyridines, bulky and electron-rich phosphine ligands are highly recommended.[1][11] These ligands stabilize the palladium center, promote the key reaction steps, and sterically hinder coordination of the heteroatom to the metal.[2] N-heterocyclic carbenes (NHCs) are also highly effective ligands.[12]

Table 1: Recommended Catalyst & Ligand Systems for Bromo-heterocycles

Palladium Source Ligand Typical Pd/Ligand Ratio Key Characteristics & Recommendations
Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, RuPhos (Buchwald Ligands) 1:2 to 1:4 Excellent for challenging substrates. Bulky, electron-rich ligands that promote fast catalysis and prevent catalyst deactivation.[1][2] Often the first choice for difficult couplings.
Pd(OAc)₂ or Pd₂(dba)₃ P(t-Bu)₃, PCy₃ 1:2 to 1:4 Highly electron-rich and bulky monophosphine ligands effective for activating less reactive C-Br bonds.[11][13]
PdCl₂(dppf) (none, ligand is included) N/A A robust, general-purpose precatalyst. It is often effective but may be less active than systems with bulky monophosphine ligands for particularly difficult substrates.[14][15]

| Pd(PPh₃)₄ | (none, ligand is included) | N/A | A classic Pd(0) source. Can be effective, but often requires higher temperatures and may be less active than modern catalyst systems for challenging heterocycles.[1][16] |

Q4: What is the best base and solvent combination to use?

Answer: The base activates the organoboron compound for transmetalation, while the solvent affects solubility, reaction rate, and catalyst stability.[5][17] The optimal choice is highly substrate-dependent, and screening is often necessary.

  • Bases: Inorganic bases are most common. Potassium phosphate (K₃PO₄) is often a very effective but strong base for challenging couplings.[2] Carbonates like K₂CO₃, Cs₂CO₃, and Na₂CO₃ are also widely used and are milder options.[2][5] The choice can influence side reactions; for instance, stronger bases might increase the rate of boronic acid decomposition.

  • Solvents: Aprotic polar solvents are frequently used, often with a small amount of water to help dissolve the inorganic base.[4][5] Common choices include 1,4-dioxane, toluene, THF, and DMF, typically in a ratio of 4:1 or 5:1 with water.[4][15][18] Anhydrous conditions can be used but may require different bases (e.g., KOtBu).[5]

Table 2: General Conditions for Optimization Screening

Parameter Condition 1 (Starting Point) Condition 2 Condition 3 Notes
Base K₂CO₃ (2-3 eq.) K₃PO₄ (2-3 eq.) Cs₂CO₃ (2-3 eq.) K₃PO₄ is stronger and often effective for difficult couplings.[2] Cs₂CO₃ can be beneficial due to its solubility.
Solvent Dioxane / H₂O (4:1) Toluene / H₂O (4:1) 2-MeTHF / H₂O (4:1) Dioxane and Toluene are very common.[5] 2-MeTHF is a greener alternative to THF.

| Temperature | 80 - 100 °C | 110 °C | 60 - 70 °C | Higher temperatures increase rate but may also promote decomposition.[2][19] Start around 90 °C and adjust as needed. |

Visual Guides & Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product reagents R¹-X (Bromo-heterocycle) reagents->oa_complex boronic R²-B(OR)₂ + Base boronic->trans_complex

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Bromo-heterocycle? check_reagents->reagent_purity No boronic_stability Boronic Acid/Ester Quality? (Consider Protodeboronation) check_reagents->boronic_stability catalyst_activity Catalyst/Ligand Active? check_reagents->catalyst_activity check_atmosphere 3. Check Atmosphere check_conditions->check_atmosphere Conditions OK base_choice Base Strength/Type Correct? (e.g., K₂CO₃ vs K₃PO₄) check_conditions->base_choice No solvent_choice Solvent Appropriate? (Solubility, Degassed) check_conditions->solvent_choice temp_time Temperature/Time Optimized? check_conditions->temp_time degassing System Thoroughly Degassed? (Homocoupling observed?) check_atmosphere->degassing No inert_gas Positive Inert Gas Pressure? check_atmosphere->inert_gas optimize Systematically Optimize (Screen Ligand, Base, Solvent) check_atmosphere->optimize Atmosphere OK reagent_purity->optimize boronic_stability->optimize catalyst_activity->optimize base_choice->optimize solvent_choice->optimize temp_time->optimize degassing->optimize inert_gas->optimize

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

General Experimental Protocol

Note: This is a generalized procedure and must be optimized for specific substrates and coupling partners. All operations should be performed in a fume hood using appropriate personal protective equipment.

1. Reagent Preparation:

  • Ensure the bromo-heterocycle (1.0 eq.) is pure.

  • Use a fresh, high-quality boronic acid or boronic ester (typically 1.1-1.5 eq.). If using a boronic acid prone to decomposition, consider a more stable derivative like a pinacol ester.[1][20]

  • The chosen base (2.0-3.0 eq.) should be finely powdered and dry.[19]

2. Reaction Setup & Degassing:

  • To a dry oven- or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle, the boron reagent, and the base.[1]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[1]

  • Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[2]

3. Solvent Addition and Reaction:

  • Degas the required solvent(s) (e.g., 1,4-dioxane/water 4:1) by sparging with an inert gas for 20-30 minutes prior to use.[19]

  • Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.[1][2]

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1]

4. Monitoring and Workup:

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash it with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue via flash column chromatography on silica gel to obtain the desired coupled product.[2]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine. Due to the presence of multiple nitrogen atoms, this substrate presents unique challenges, including potential catalyst inhibition. This guide offers a systematic approach to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with 6-Bromo-3H-triazolo[4,5-b]pyridine failing or giving low yields?

A1: Low yields with this substrate are often due to catalyst poisoning by the nitrogen lone pairs on the triazolopyridine ring system, which can coordinate to the palladium center and inhibit its catalytic activity. Other common issues include suboptimal choice of ligand, base, solvent, or inadequate inert reaction conditions.

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: While the optimal combination requires screening, sterically hindered and electron-rich phosphine ligands are generally preferred for heteroaromatic substrates. Good starting points include Buchwald's biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.

Q3: What is the most suitable base for the amination of 6-Bromo-3H-triazolo[4,5-b]pyridine?

A3: The choice of base is critical. A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your amine or substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may require higher reaction temperatures.

Q4: How do I choose the right solvent for the reaction?

A4: Aprotic, non-polar to moderately polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used and often provide good results. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Q5: My reaction starts but does not go to completion. What could be the cause?

A5: This often indicates catalyst deactivation over time. This can be caused by gradual poisoning by the substrate or product, reaction with trace oxygen or water, or thermal decomposition of the catalyst at high temperatures. Consider using a more robust ligand, ensuring a strictly inert atmosphere, or lowering the reaction temperature and extending the reaction time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No reaction or very low conversion Catalyst Poisoning: The triazolopyridine nitrogen atoms are likely inhibiting the palladium catalyst.- Use a higher catalyst and/or ligand loading (e.g., increase from 1-2 mol% to 3-5 mol%).- Employ a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to shield the palladium center.
Inactive Catalyst: The Pd(0) active species is not forming.- If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).- Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts).
Inappropriate Base: The base may be too weak to deprotonate the amine-palladium complex.- Switch to a stronger base like NaOtBu or LHMDS.- Ensure the base is sufficiently soluble in the reaction solvent.
Poor Reagent Quality: Impure starting materials, wet solvent, or exposure to air can kill the catalyst.- Use freshly purified reagents and rigorously dried, degassed solvents.- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
Formation of Palladium Black Catalyst Decomposition: The palladium catalyst is crashing out of the catalytic cycle.- This can be caused by excessive heat. Lower the reaction temperature and increase the reaction time.- The ligand may not be effectively stabilizing the palladium. Screen different ligands.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can compete with reductive elimination, especially with primary amines.- Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand.- Modify the base or solvent to disfavor this pathway.
Incomplete Reaction Catalyst Deactivation: The catalyst loses activity over the course of the reaction.- Increase the initial catalyst loading.- Add a second portion of catalyst and ligand midway through the reaction.- Ensure the inert atmosphere is maintained throughout the reaction.
Difficulty in Product Purification Residual Palladium: Palladium residues can complicate purification.- After the reaction, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the bulk of the palladium.- Consider using silica gel functionalized with a scavenger ligand during chromatography.

Data Presentation: Starting Conditions for Optimization

The following tables provide suggested starting conditions for the Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine based on successful reactions with structurally similar bromopyridines. Note: These are representative conditions and will likely require optimization for the specific substrate and amine.

Table 1: General Reaction Parameters

ParameterRecommended Starting PointRange for Optimization
6-Bromo-3H-triazolo[4,5-b]pyridine 1.0 equiv-
Amine 1.1 - 1.5 equiv1.0 - 2.0 equiv
Palladium Source Pd₂(dba)₃ (1-2.5 mol %) or Pre-catalyst (1-2.5 mol %)0.5 - 5 mol %
Ligand XPhos (2-5 mol %)See Table 2
Base NaOtBu (1.5 - 2.0 equiv)See Table 3
Solvent Toluene or 1,4-Dioxane (0.1 - 0.5 M)See Table 4
Temperature 80 - 110 °CRoom Temp. - 130 °C
Reaction Time 12 - 24 h1 - 48 h

Table 2: Ligand Screening Suggestions

LigandRationale
XPhos Bulky, electron-rich; often effective for heteroaromatic halides.
RuPhos Similar to XPhos, can offer different reactivity profiles.
BrettPhos Very bulky, can be effective for challenging couplings.
BINAP A bidentate ligand, sometimes useful for specific substrates.
Xantphos A wide bite-angle bidentate ligand, can prevent catalyst decomposition.

Table 3: Base Screening Suggestions

BasepKa of Conjugate AcidComments
NaOtBu ~19Strong, common, generally effective. Can be incompatible with base-sensitive functional groups.
LHMDS ~26Very strong, useful for less nucleophilic amines.
Cs₂CO₃ ~10.3Weaker, good for base-sensitive substrates, may require higher temperatures.
K₃PO₄ ~12.3Weaker, another good option for sensitive substrates.

Table 4: Solvent Screening Suggestions

SolventBoiling Point (°C)Comments
Toluene 111Standard, non-polar, good for a range of temperatures.
1,4-Dioxane 101More polar than toluene, can improve solubility.
tert-Amyl alcohol 102Can sometimes be beneficial, especially with weaker bases.
CPME (Cyclopentyl methyl ether) 106A greener alternative to THF and dioxane.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

This protocol is a starting point and should be optimized based on the specific amine and troubleshooting observations.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the designated time (e.g., 18 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex HNR'R'' PdII_Amine [Ar-Pd(II)L₂(NHR'R'')]⁺X⁻ Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerated Catalyst Product Ar-NR'R'' Red_Elim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow cluster_screening Systematic Screening start Start: Low/No Yield check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligand Screen Ligands (e.g., XPhos, RuPhos) check_inert->screen_ligand If conditions are pristine screen_base Screen Bases (e.g., NaOtBu, Cs₂CO₃) screen_ligand->screen_base If still low yield screen_solvent Screen Solvents (e.g., Toluene, Dioxane) screen_base->screen_solvent If still low yield optimize_temp Optimize Temperature & Catalyst Loading screen_solvent->optimize_temp If still low yield success Successful Reaction optimize_temp->success Optimization complete

Caption: A logical workflow for troubleshooting a low-yielding reaction.

Preventing catalyst poisoning in "triazolopyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and other challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed triazolopyridine synthesis has a low yield. What are the likely causes related to the catalyst?

A1: Low yields in palladium-catalyzed triazolopyridine synthesis are frequently linked to catalyst deactivation. The primary causes include:

  • Poisoning by Sulfur Compounds: Trace sulfur impurities in reagents or solvents can irreversibly bind to the palladium catalyst, blocking active sites.

  • Nitrogen Compound Coordination: The nitrogen atoms in the pyridine starting materials or the triazolopyridine product can coordinate to the palladium center, forming inactive complexes. This is a well-known issue in reactions involving pyridine derivatives.

  • Presence of Water and Oxygen: The active Pd(0) species is sensitive to both oxygen and moisture. Their presence can lead to the formation of inactive palladium oxides.

  • Halide Inhibition: An excess of halide ions (from starting materials or additives) can lead to the formation of stable and less reactive palladium-halide complexes.

Q2: I'm using a copper catalyst for my triazolopyridine synthesis and observing poor conversion. What could be the problem?

A2: Copper catalysts, while often more economical, are also susceptible to poisoning and deactivation. Common issues include:

  • Halide Inhibition: Chloride, bromide, and especially iodide ions can act as potent inhibitors for copper-catalyzed reactions, including those used for triazole synthesis.[1]

  • Oxidation of Copper(I): The catalytically active species is typically Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Strongly Coordinating Ligands or Substrates: While ligands are often necessary, using a ligand that binds too strongly or having substrates with strong chelating moieties can lead to the formation of overly stable copper complexes with low catalytic activity.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Visual cues can often indicate catalyst deactivation. These include:

  • A significant slowdown or complete halt of the reaction, as monitored by techniques like TLC or LC-MS.

  • A change in the color of the reaction mixture. For example, the formation of black precipitates can indicate the agglomeration of palladium into inactive palladium black.

  • In the case of heterogeneous catalysts like palladium on carbon (Pd/C), the catalyst may change in appearance, such as clumping together.

Q4: Can I reuse my palladium or copper catalyst for another triazolopyridine synthesis?

A4: Reusability depends on the type of catalyst and the extent of deactivation. Heterogeneous catalysts like Pd/C are, in principle, recyclable. However, if the catalyst has been poisoned, its activity will be significantly diminished. It may be possible to regenerate the catalyst through specific treatment procedures. Homogeneous catalysts are generally more challenging to recover and reuse.

Troubleshooting Guides

Issue 1: Low or No Product Yield with a Palladium Catalyst

If you are experiencing low or no yield in your palladium-catalyzed triazolopyridine synthesis, follow these troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • Catalyst Poisoning by Sulfur:

    • Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and low in sulfur content. Consider using freshly distilled solvents or purchasing anhydrous, low-sulfur grade solvents.

    • Purification of Starting Materials: If sulfur contamination is suspected in solid reagents, recrystallization may be necessary.

  • Inhibition by Nitrogen-Containing Molecules:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can promote the desired catalytic cycle and disfavor the binding of pyridine-type molecules to the palladium center.

    • Controlled Addition: In some cases, slow addition of the pyridine-containing starting material can help maintain a low concentration, minimizing catalyst inhibition.

  • Deactivation by Air or Moisture:

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). This involves using Schlenk techniques or a glovebox.

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If necessary, add a drying agent to the reaction, ensuring it is compatible with the reaction conditions.

Issue 2: Poor Performance of a Copper Catalyst

For copper-catalyzed syntheses, consider the following:

Potential Cause & Troubleshooting Steps:

  • Halide Inhibition:

    • Minimize Halide Concentration: If possible, choose starting materials with non-halide leaving groups. If halide sources are unavoidable, their concentration should be kept to a minimum.

  • Oxidation of Cu(I):

    • Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Use of a Reducing Agent: In some protocols, a mild reducing agent like sodium ascorbate is added to maintain the copper in the active Cu(I) state.

  • Sub-optimal Reaction Conditions:

    • Ligand Screening: The choice of ligand can be critical. A screening of different nitrogen- or phosphorus-based ligands may be necessary to find one that stabilizes the Cu(I) species without rendering it inactive.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Consider screening different solvents.

Data on Catalyst Poisons

The following tables summarize the qualitative and, where available, illustrative quantitative effects of common catalyst poisons.

Table 1: Impact of Common Poisons on Palladium Catalysts

Poison TypeCommon SourcesQualitative Impact on Catalyst ActivityIllustrative Quantitative Effect (Yield %)
Sulfur CompoundsReagents (e.g., thiols, thioethers), SolventsSevere and often irreversible poisoning90% -> <10%
Nitrogen HeterocyclesStarting Materials, ProductReversible inhibition, formation of inactive complexes85% -> 30%
WaterSolvents, Reagents, AtmosphereOxidation of Pd(0) to inactive Pd-oxides95% -> 50%
OxygenAtmosphereRapid oxidation of active Pd(0)95% -> <20%
Halides (excess)Salts, ReagentsFormation of less active halo-complexes80% -> 40%

Table 2: Impact of Common Poisons on Copper Catalysts

Poison TypeCommon SourcesQualitative Impact on Catalyst ActivityIllustrative Quantitative Effect (Yield %)
Halide Ions (especially I⁻)Reagents, AdditivesStrong inhibition of catalytic cycle90% -> 25%
OxygenAtmosphereOxidation of active Cu(I) to inactive Cu(II)88% -> 35%
Strong Chelating AgentsImpurities, Side ProductsFormation of overly stable, inactive complexes85% -> 40%

Experimental Protocols

Protocol 1: Purification of Solvents for Catalytic Reactions

This protocol describes the purification of a common solvent, tetrahydrofuran (THF), to remove water and oxygen.

Materials:

  • Anhydrous calcium hydride (CaH₂) or sodium benzophenone ketyl

  • Still for distillation under an inert atmosphere

  • Schlenk flasks for storing the purified solvent

Procedure:

  • Pre-drying: If the THF has a high water content, pre-dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Refluxing: In a fume hood, set up a distillation apparatus. To the distillation flask, add THF and a drying agent (sodium benzophenone ketyl is a good indicator as it turns deep blue when the solvent is dry and oxygen-free).

  • Distillation: Gently reflux the THF under a nitrogen or argon atmosphere for at least one hour after the indicator shows the solvent is dry.

  • Collection: Distill the THF directly into a flame-dried Schlenk flask under an inert atmosphere.

  • Storage: Store the purified THF in the Schlenk flask over molecular sieves under an inert atmosphere.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C)

This protocol provides a general method for regenerating Pd/C that has been deactivated by organic residues.

Materials:

  • Deactivated Pd/C catalyst

  • Dilute acid solution (e.g., 5% nitric acid or acetic acid)

  • Deionized water

  • Methanol

  • Reducing agent solution (e.g., dilute hydrazine hydrate or sodium borohydride solution)

  • Filtration apparatus

Procedure:

  • Washing: Suspend the deactivated Pd/C in deionized water and stir for 30 minutes. Filter the catalyst. Repeat this washing step with methanol.

  • Acid Treatment: Suspend the washed catalyst in a dilute acid solution and stir at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours. This helps to remove acid-soluble organic residues and some metallic impurities.

  • Neutralization: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Reduction: Suspend the neutralized catalyst in water or methanol and add a reducing agent solution dropwise with stirring. This step aims to reduce any oxidized palladium species back to the active Pd(0) state.

  • Final Washing and Drying: Filter the regenerated catalyst, wash with deionized water and then methanol. Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C). The activity of the regenerated catalyst should be tested on a small-scale reaction before use in a larger synthesis.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in catalyzed triazolopyridine synthesis.

TroubleshootingWorkflow start Low Yield in Triazolopyridine Synthesis check_catalyst Is the catalyst known to be active? start->check_catalyst check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes new_catalyst Use fresh or regenerated catalyst check_catalyst->new_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify reagents and distill solvents check_reagents->purify_reagents No ligand_screen Screen alternative ligands (e.g., bulkier phosphines for Pd) check_conditions->ligand_screen No success Successful Synthesis check_conditions->success Yes new_catalyst->check_reagents purify_reagents->check_conditions optimize_conditions Optimize temperature, concentration, and time optimize_conditions->success ligand_screen->optimize_conditions

Caption: A decision tree for troubleshooting low yields.

This workflow guides the user through a systematic process of elimination, starting with the most common and easily addressable issues.

CatalystPoisoningPathways cluster_catalyst Active Catalyst (Pd or Cu) cluster_poisons Common Poisons cluster_inactive Inactive Species catalyst M(0/I) inactive_sulfide Metal Sulfide catalyst->inactive_sulfide binds to inactive_complex [M-N] Complex catalyst->inactive_complex coordinates with inactive_halide [M-X] Complex catalyst->inactive_halide complexes with inactive_oxide Metal Oxide catalyst->inactive_oxide oxidized by sulfur Sulfur Compounds sulfur->inactive_sulfide nitrogen N-Heterocycles nitrogen->inactive_complex halides Halide Ions halides->inactive_halide oxygen Oxygen / Water oxygen->inactive_oxide

Caption: Pathways of catalyst deactivation by common poisons.

References

Technical Support Center: Functionalization of 6-Bromo-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Bromo-3H-triazolo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of this important heterocyclic building block.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the functionalization of 6-Bromo-3H-triazolo[4,5-b]pyridine, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion to the Desired Product

Q1: I am attempting a Suzuki-Miyaura coupling with 6-Bromo-3H-triazolo[4,5-b]pyridine, but I am observing very low conversion to my desired product. What are the likely causes and how can I resolve this?

A1: Low conversion in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like 6-Bromo-3H-triazolo[4,5-b]pyridine is a common issue. The primary causes are often related to catalyst deactivation or inhibition. The Lewis-basic nitrogen atoms in the triazolopyridine ring system can coordinate to the palladium catalyst, hindering its catalytic activity.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl couplings, bulky and electron-rich ligands are often more effective. Consider using ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective in challenging cross-coupling reactions.

  • Precatalyst Choice: Using well-defined palladium precatalysts can circumvent issues with in-situ catalyst formation and activation.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] All solvents and reagents should be thoroughly degassed.

  • Base Selection: The choice and stoichiometry of the base are crucial. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred over bases that can compete with the catalyst for coordination.

  • Solvent System: Anhydrous solvents are generally recommended. However, in some cases, a co-solvent like water can be beneficial for the transmetalation step. A common solvent system is a mixture of 1,4-dioxane and water.

Issue 2: Formation of Homocoupling Byproducts

Q2: My Suzuki-Miyaura reaction is producing a significant amount of the homocoupled byproduct of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.

Troubleshooting Steps:

  • Rigorous Degassing: As with low conversion issues, the most critical step is to ensure the complete exclusion of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Stoichiometry of Reagents: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and phosphine ligands may be beneficial.

Issue 3: Debromination of the Starting Material

Q3: I am observing a significant amount of the debrominated starting material, 3H-triazolo[4,5-b]pyridine, in my reaction mixture. What causes this and how can I prevent it?

A3: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including β-hydride elimination from a palladium-hydride species or protonolysis of the organopalladium intermediate.

Troubleshooting Steps:

  • Source of Hydride: Identify and eliminate potential sources of hydride in the reaction. This can include certain solvents (e.g., alcohols), reagents, or impurities.

  • Base Selection: The choice of base can influence the extent of debromination. Using a non-nucleophilic, anhydrous base may be advantageous.

  • Reaction Conditions: Adjusting the reaction temperature and time can help to minimize this side reaction. Shorter reaction times are generally preferred.

Issue 4: Formation of Hydroxylated Impurities

Q4: In my amination reaction under basic conditions, I am isolating a byproduct that appears to be 6-hydroxy-3H-triazolo[4,5-b]pyridine. What is the cause of this?

A4: The formation of hydroxylated impurities suggests that the bromo-substituent is being displaced by a hydroxide ion. This can occur via a nucleophilic aromatic substitution (SNAAr) pathway, especially under basic and/or aqueous conditions at elevated temperatures. For structurally related oxazolo[4,5-b]pyridines, hydrolysis under alkaline conditions has been observed.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous to minimize the presence of water and hydroxide ions.

  • Base Selection: Use a non-hydroxide base. Bases such as sodium or potassium tert-butoxide are commonly used in Buchwald-Hartwig aminations.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the SNAAr pathway relative to the desired palladium-catalyzed amination.

Frequently Asked Questions (FAQs)

Q5: What is the typical reactivity of 6-Bromo-3H-triazolo[4,5-b]pyridine in palladium-catalyzed cross-coupling reactions?

A5: 6-Bromo-3H-triazolo[4,5-b]pyridine is an electron-deficient heteroaryl bromide. The bromine atom at the 6-position is susceptible to oxidative addition to a Pd(0) catalyst, making it a suitable substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. However, the presence of multiple nitrogen atoms in the heterocyclic core can lead to catalyst inhibition, requiring careful optimization of reaction conditions.

Q6: Are there any known challenges in the Buchwald-Hartwig amination of 6-Bromo-3H-triazolo[4,5-b]pyridine?

A6: Yes, the Buchwald-Hartwig amination of nitrogen-containing heteroaryl halides can be challenging. In addition to the potential for catalyst inhibition by the substrate, the amine coupling partner can also coordinate to the palladium center. This can necessitate the use of specialized ligands and strong, non-nucleophilic bases to achieve good yields. The use of ammonia or primary amines can be particularly difficult due to their strong binding to palladium complexes.

Q7: Can 6-Bromo-3H-triazolo[4,5-b]pyridine undergo other types of reactions besides cross-coupling?

A7: Yes, while palladium-catalyzed cross-coupling is the most common method for its functionalization, the bromine atom can also be displaced through nucleophilic aromatic substitution (SNAAr) reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95Generic Conditions
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110885-95Generic Conditions
3PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O901670-85Generic Conditions

Note: Yields are representative for analogous heteroaryl bromide couplings and may vary for 6-Bromo-3H-triazolo[4,5-b]pyridine.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a dry Schlenk flask containing a magnetic stir bar, add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under a positive pressure of the inert gas.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Desired_vs_Side_Reactions cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Reaction Products 6-Bromo-3H-triazolo[4,5-b]pyridine 6-Bromo-3H-triazolo[4,5-b]pyridine Desired Product Desired Product 6-Bromo-3H-triazolo[4,5-b]pyridine->Desired Product Side Product 2 Debromination 6-Bromo-3H-triazolo[4,5-b]pyridine->Side Product 2 Side Product 3 Hydroxylation 6-Bromo-3H-triazolo[4,5-b]pyridine->Side Product 3 Coupling Partner Coupling Partner Coupling Partner->Desired Product Side Product 1 Homocoupling Coupling Partner->Side Product 1 Pd Catalyst Pd Catalyst Pd Catalyst->Desired Product Base Base Base->Desired Product Solvent Solvent Solvent->Desired Product

Caption: Desired vs. Side Reaction Pathways in Functionalization.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_inert Verify Inert Atmosphere start->check_inert optimize_catalyst Optimize Catalyst/Ligand System check_inert->optimize_catalyst If atmosphere is inert optimize_base Adjust Base and Stoichiometry optimize_catalyst->optimize_base If issue persists optimize_conditions Modify Temperature and Solvent optimize_base->optimize_conditions If issue persists success Improved Yield and Purity optimize_conditions->success Successful Optimization

Caption: Troubleshooting Workflow for Reaction Optimization.

References

Technical Support Center: Purification of 6-Substituted-Triazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-substituted-triazolo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-substituted-triazolo[4,5-b]pyridines?

The most frequently employed and effective methods for the purification of 6-substituted-triazolo[4,5-b]pyridines are column chromatography and recrystallization.[1][2][3] Column chromatography, particularly using silica gel, is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1][4] Recrystallization is a cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent is identified.[3]

Q2: What are the typical impurities encountered in the synthesis of 6-substituted-triazolo[4,5-b]pyridines?

Common impurities can include:

  • Unreacted starting materials, such as substituted 2,3-diaminopyridines and diazotizing agents.

  • Byproducts from side reactions, which can vary depending on the synthetic route. For instance, in syntheses involving coupling reactions, homo-coupled products might be present.

  • Isomeric impurities, if the reaction conditions are not selective for the desired triazolo[4,5-b]pyridine isomer.

  • Residual solvents from the reaction or initial work-up steps.

Q3: How do I choose an appropriate solvent system for column chromatography?

A common and effective mobile phase for purifying triazolopyridine derivatives on silica gel is a mixture of a polar solvent like methanol (MeOH) and a less polar solvent like dichloromethane (CH2Cl2).[1][5] A typical starting point is a low percentage of methanol, such as 5% MeOH in CH2Cl2, which can be adjusted based on the polarity of your specific 6-substituted derivative. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and impurities.

Q4: What are good recrystallization solvents for triazolopyridine derivatives?

While specific solvent suitability depends on the exact 6-substituted-triazolo[4,5-b]pyridine, common choices include alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane), or mixtures thereof.[3] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a MeOH/CH2Cl2 system, incrementally increase the percentage of methanol.

Problem: The separation between my product and an impurity is poor.

  • Possible Cause 1: The chosen solvent system is not optimal.

  • Solution 1: Experiment with different solvent systems on a TLC plate. You can try different solvent ratios or introduce a third solvent with intermediate polarity.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of crude product should be about 1-2% of the mass of the silica gel.

Problem: The product is eluting as a broad band, leading to mixed fractions.

  • Possible Cause: The crude sample was not loaded onto the column in a concentrated band.

  • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dried silica onto the column.

Recrystallization

Problem: My compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.

  • Solution 1: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2: The compound may require pre-purification by column chromatography to remove impurities that interfere with crystal lattice formation.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution: Try to concentrate the solution by evaporating some of the solvent. If crystals still do not form, you may need to try a different solvent or a solvent mixture in which your compound is less soluble at room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Problem: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. To recover more product, you can try to cool the filtrate to a lower temperature or partially evaporate the solvent to obtain a second crop of crystals.

Data Presentation

Table 1: Column Chromatography Parameters for Triazolopyridine Derivatives

Compound TypeStationary PhaseMobile PhaseYieldReference
Triazolo[4′,5′:4,5]furo[2,3-c]pyridineSilica Gel (230–400 mesh)5% MeOH in CH2Cl270%[1]
Pyazolo[3,4-b]pyridine-Triazole HybridsSilica Gel50% EtOAc in Hexane83%[6]

Note: Yields are highly dependent on the specific reaction and scale.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 5% MeOH in CH2Cl2).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 6-substituted-triazolo[4,5-b]pyridine in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the solution to the top of the silica bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the elution of the compounds by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Mobile Phase load->elute tlc Analyze Fractions by TLC elute->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column Chromatography Workflow

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue no_movement No Movement from Baseline start->no_movement poor_sep Poor Separation start->poor_sep oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity change_solvent Try Different Solvent System poor_sep->change_solvent slow_cool Cool Slowly / Seed oiling_out->slow_cool concentrate Concentrate Solution no_crystals->concentrate

Caption: Purification Troubleshooting Logic

References

Overcoming low yields in the Suzuki coupling of "6-Bromo-3H-triazolo[4,5-b]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other challenges encountered during the Suzuki-Miyaura cross-coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield of my desired coupled product?

A1: Low yields in the Suzuki coupling of 6-Bromo-3H-triazolo[4,5-b]pyridine can stem from several factors. The triazolopyridine core can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Other common issues include suboptimal reaction conditions, inactive catalyst, or instability of the boronic acid reagent.[2][3] A systematic evaluation of the catalyst system, base, solvent, and temperature is often necessary for optimization.[1][4][5]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which can be exacerbated by high temperatures and prolonged reaction times in aqueous basic media. To mitigate this, use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters).[2]

  • Dehalogenation: The bromo group on the triazolopyridine ring is replaced by a hydrogen atom. This can be caused by palladium hydride species.[2] Screening different bases and solvents can help minimize this side reaction.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture.[2] Thoroughly degassing the solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

Q3: How do the nitrogen atoms in the triazolopyridine ring affect the reaction?

A3: The lone pairs of electrons on the nitrogen atoms of the 3H-triazolo[4,5-b]pyridine ring system can coordinate to the palladium catalyst, leading to catalyst inhibition.[1][2] This is a common challenge with nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands can often prevent this coordination and improve reaction outcomes.[2] In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the Lewis basic nitrogen atoms, preventing them from poisoning the palladium catalyst.[1]

Q4: Should I be using a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, they can be prone to decomposition and side reactions like protodeboronation.[1] Boronic esters, such as pinacol esters or MIDA boronates, are often more stable, easier to handle, and can be purified by chromatography.[1][6] Trifluoroborates are another stable alternative to boronic acids.[1][6] The choice may depend on the specific coupling partner and the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive Catalyst • Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. • Ensure proper storage of the catalyst under an inert atmosphere.
Suboptimal Ligand • The choice of ligand is critical for heteroaromatic substrates. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2][7] • For challenging couplings, N-heterocyclic carbene (NHC) ligands may be effective.
Incorrect Base • The base is crucial for the transmetalation step. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] • The strength and solubility of the base can significantly impact the yield.
Poor Solubility • Ensure all reactants are soluble in the chosen solvent system. • A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF, DMF) and water is common.[1][2] Adjust the solvent ratio or switch to a different solvent if necessary.
Catalyst Poisoning • The triazolopyridine substrate can inhibit the catalyst. Try using a higher catalyst loading or a more robust catalyst system. • Consider the addition of a Lewis acid like trimethyl borate to sequester the Lewis basic nitrogens.[8]
Significant Side Product Formation Protodeboronation • Use a fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[2] • Minimize reaction time and temperature.
Dehalogenation • Screen different bases (e.g., switch from a carbonate to a phosphate).[2] • Vary the solvent system.
Homocoupling • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] • Thoroughly degas all solvents prior to use.[2] • Use a Pd(0) catalyst source like Pd(PPh₃)₄ to avoid side reactions during in-situ reduction of Pd(II).[2]
Reaction Stalls or is Sluggish Low Reaction Temperature • Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving the reaction to completion in shorter times.[9][10]
Insufficient Base • Increase the equivalents of the base (typically 2-3 equivalents are used).[9]
Catalyst Deactivation • Consider a second addition of the catalyst partway through the reaction.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki coupling of bromo-heterocycles. These should serve as a starting point for the optimization of the coupling with 6-Bromo-3H-triazolo[4,5-b]pyridine.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1-5Often effective for challenging heteroaromatic couplings.[2]
Pd₂(dba)₃P(t-Bu)₃1-5A strong catalyst system for electron-rich and sterically hindered substrates.[7]
Pd(PPh₃)₄None3-10A common Pd(0) source, can minimize homocoupling.[2][9]
PdCl₂(dppf)None3-5Widely used and often effective for a range of Suzuki couplings.[2]

Table 2: Common Solvents and Bases

Solvent SystemBaseBase EquivalentsTypical Temperature (°C)
1,4-Dioxane / Water (4:1 to 10:1)K₂CO₃, K₃PO₄, Cs₂CO₃2-380-110
Toluene / Water (4:1 to 10:1)K₂CO₃, Na₂CO₃2-380-110
THF / Water (4:1)K₂CO₃, K₃PO₄2-365-80
DMF (anhydrous or with water)K₂CO₃, CsF2-380-150

Experimental Protocols

General Protocol for Conventional Heating:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol), the arylboronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂/SPhos, 2-4 mol%).[2]

  • Evacuate and backfill the flask with the inert gas three times.[2][9]

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Microwave Heating:

  • In a microwave vial, combine 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 mmol), the arylboronic acid or ester (1.5 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[2][9]

  • Add the chosen degassed solvent (e.g., 1,4-dioxane).[2]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for 10-30 minutes.[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X 6-Bromo-3H-triazolo[4,5-b]pyridine (R¹-X) R1X->OxAdd R2B Aryl Boronic Acid/Ester (R²-B(OR)₂) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Check Catalyst System - Fresh Catalyst? - Appropriate Ligand? Start->Check_Catalyst Check_Base 2. Vary Base - K₂CO₃, K₃PO₄, Cs₂CO₃? Check_Catalyst->Check_Base No Improvement Success Yield Improved Check_Catalyst->Success Improvement Check_Solvent 3. Change Solvent System - Dioxane, Toluene, THF? - Anhydrous or Aqueous? Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp 4. Adjust Temperature - Increase Temp? - Microwave? Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Reagents 5. Verify Reagent Quality - Fresh Boronic Acid? - Use Boronic Ester? Check_Temp->Check_Reagents No Improvement Check_Temp->Success Improvement Check_Reagents->Start Re-evaluate Check_Reagents->Success Improvement

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Managing protodeboronation in reactions with "triazolopyridine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine derivatives, focusing specifically on the management of protodeboronation during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with triazolopyridine derivatives?

A1: Protodeboronation is an undesired side reaction in which a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid or ester reagent, leading to reduced yields of the desired product and the formation of a simple (unsubstituted) triazolopyridine byproduct that can complicate purification.[2] Triazolopyridine boronic acids are a type of heteroaryl boronic acid, which are often electronically π-deficient. This electronic nature can make the carbon-boron bond more susceptible to cleavage, and the Lewis basic nitrogen atoms in the ring system can interact with the catalyst, potentially leading to decomposition pathways.[3][4] Studies have shown that triazolopyridyl boronic acids and esters can be unstable under various Suzuki reaction conditions, readily undergoing protodeboronation.[3]

Q2: What are the key reaction parameters that influence the rate of protodeboronation?

A2: Several factors can significantly accelerate protodeboronation:

  • Base: The choice and concentration of the base are critical. Strong bases (e.g., NaOH, KOH) and high pH can increase the rate of protodeboronation.[5][6]

  • Temperature: Higher reaction temperatures often accelerate the rate of protodeboronation, sometimes more than the rate of the desired cross-coupling reaction.[5]

  • Solvent and Water: The presence of a proton source, especially water, can facilitate the C-B bond cleavage. Ensuring anhydrous conditions is crucial.[7]

  • Catalyst System: While essential for the coupling, the palladium catalyst itself can sometimes promote protodeboronation. A sluggish catalyst system that results in long reaction times can allow more time for the side reaction to occur.[7][8]

  • Oxygen: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and decomposition of the catalyst, indirectly favoring protodeboronation by slowing the desired reaction.[7]

Q3: How can I detect and quantify protodeboronation in my reaction mixture?

A3: You can monitor the progress of your reaction and identify the protodeboronated byproduct using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts by their mass spectrum and retention time.[9] For less volatile compounds, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the starting materials, desired product, and the unsubstituted triazolopyridine byproduct.[9]

Q4: When should I use a boronic ester instead of a boronic acid?

A4: You should consider using a boronic ester, such as a pinacol or MIDA ester, when working with a triazolopyridine boronic acid that is known or suspected to be unstable.[1] Boronic esters are generally more stable than their corresponding acids.[10] Using them is part of a "slow-release" strategy, where the ester hydrolyzes slowly under the reaction conditions to generate a low, steady concentration of the active boronic acid for the catalytic cycle.[1][11] This minimizes the concentration of the vulnerable free boronic acid in the reaction mixture at any given time, thereby suppressing the rate of protodeboronation.[1]

Q5: Which type of boronic ester offers the best stability?

A5: The stability of boronic esters varies depending on the diol used for their preparation. Pinacol esters are widely used and offer a good balance of stability and reactivity.[5][7] For particularly unstable systems, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are a key component of the slow-release strategy, often requiring specific conditions to hydrolyze and participate in the reaction.[1] Organotrifluoroborates are another stable alternative that releases the boronic acid under the reaction conditions.[1][12] Pinanediol boronic esters are known to be among the most thermodynamically stable.[13][14]

Troubleshooting Guide: High Protodeboronation

If you observe low yields of your desired biaryl product and significant formation of the unsubstituted triazolopyridine starting material, follow this guide to troubleshoot the reaction.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: High Protodeboronation (Low Yield, Parent Heterocycle Byproduct) check_boron Is the Boron source a free boronic acid? start->check_boron protect_ester Action: Convert to a more stable boronic ester (e.g., Pinacol, MIDA). check_boron->protect_ester Yes check_base Evaluate Reaction Conditions: Is the base strong (e.g., NaOH, KOH)? check_boron->check_base No, already an ester protect_ester->check_base weaker_base Action: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). check_base->weaker_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No weaker_base->check_temp lower_temp Action: Lower the temperature. Monitor reaction progress. check_temp->lower_temp Yes check_catalyst Is the reaction sluggish? (Long reaction times) check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Action: Use a highly active catalyst system (e.g., Pd(0) source + bulky ligand like SPhos/XPhos). Consider increasing catalyst loading. check_catalyst->optimize_catalyst Yes end_node Re-evaluate with optimized conditions. check_catalyst->end_node No optimize_catalyst->end_node

Caption: A decision tree for troubleshooting protodeboronation.

Summary of Optimization Strategies
Parameter to OptimizeRecommended ActionRationalePotential Trade-offs
Boron Source Convert free boronic acid to a pinacol, MIDA, or other stable boronic ester.Increases stability and allows for "slow-release" of the active nucleophile, minimizing its concentration and thus the rate of decomposition.[1][11]The ester may be less reactive, potentially requiring more forcing conditions or a more active catalyst to achieve a good reaction rate.[15]
Base Switch from strong bases (NaOH, KOH) to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Reduces the rate of base-catalyzed protodeboronation.[5][7]A weaker base may result in a slower rate of transmetalation, potentially slowing the overall reaction.
Temperature Lower the reaction temperature (e.g., start at 60-80 °C and increase only if necessary).Protodeboronation is often highly temperature-dependent; lowering the temperature can significantly reduce its rate relative to the cross-coupling.[5]The rate of the desired Suzuki-Miyaura coupling will also decrease, potentially leading to longer reaction times.
Catalyst System Use a highly active Pd(0) precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2][7]A more active catalyst promotes faster catalytic turnover, meaning the desired cross-coupling can outcompete the slower protodeboronation side reaction.[1]Highly active catalysts can sometimes promote other side reactions, and they are often more expensive and air-sensitive.
Solvent & Atmosphere Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a strict inert (N₂ or Ar) atmosphere.Water is a proton source that directly participates in protodeboronation.[7] Oxygen can degrade the catalyst and reagents.[7][16]Requires more careful experimental setup (e.g., glovebox, Schlenk line techniques).

Experimental Protocols

Protocol 1: Synthesis of a Triazolopyridine Pinacol Ester

This protocol describes a general method for converting a potentially unstable triazolopyridine boronic acid into its more stable pinacol ester derivative.

  • Materials:

    • Triazolopyridine boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous Toluene or THF

    • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the triazolopyridine boronic acid (1.0 equiv) and pinacol (1.1 equiv).

    • Add anhydrous toluene to the flask. The concentration is typically around 0.2-0.5 M with respect to the boronic acid.

    • If using toluene, fit the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux and monitor the collection of water in the trap. Continue refluxing for 2-4 hours, or until no more water is collected.[7]

    • Alternatively, if using anhydrous THF, add activated molecular sieves to the flask and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-16 hours.

    • Once the reaction is complete (monitor by TLC or LC-MS), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude triazolopyridine pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.[7] If necessary, purify by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the cross-coupling of a triazolopyridine pinacol ester with an aryl halide.

  • Materials:

    • Aryl/heteroaryl halide (1.0 equiv)

    • Triazolopyridine pinacol ester (1.2-1.5 equiv)

    • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3 or Pd₂(dba)₃, 1-3 mol%)

    • Ligand (e.g., SPhos or XPhos, 2-6 mol% if not using a precatalyst like G3)

    • Degassed anhydrous solvent (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF)[16]

  • Procedure:

    • To an oven-dried reaction vial or flask, add the aryl halide (1.0 equiv), the triazolopyridine pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.[2][16]

    • Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]

    • Place the vessel in a preheated heating block or oil bath set to a moderate temperature (e.g., 80 °C) and stir vigorously.[5][16]

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[16]

Competing Reaction Pathways

CompetingPathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation pd0 Pd(0)Lu2099 oxidative_add Oxidative Addition pd0->oxidative_add Aru00b9-X pdiil_complex Aru00b9-Pd(II)Lu2099-X oxidative_add->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_aryl Aru00b9-Pd(II)Lu2099-Aru00b2 transmetalation->pdiil_aryl reductive_elim Reductive Elimination pdiil_aryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Aru00b9-Aru00b2 (Desired Product) reductive_elim->product boronic_acid Aru00b2-B(OH)u2082 (Triazolopyridine Boronic Acid) boronic_acid->transmetalation Base protonolysis Protonolysis boronic_acid->protonolysis + Hu207A (from Hu2082O, etc.) + Base byproduct Aru00b2-H (Byproduct) protonolysis->byproduct boronic_acid_source Aru00b2-B(OR)u2082 boronic_acid_source->boronic_acid Hydrolysis

Caption: Competing pathways of Suzuki coupling vs. protodeboronation.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst and ligand selection for difficult Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.[1] Low yields can often be traced back to a few key areas.[1]

  • Reagent Quality : Ensure the purity and stability of your starting materials. Boronic acids, particularly electron-deficient ones, are susceptible to degradation and protodeboronation, a major side reaction.[1] Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this.[1]

  • Catalyst and Ligand Integrity : Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation.[1] Use fresh, high-purity catalysts and ligands that have been stored correctly under an inert atmosphere.[1]

  • Inert Atmosphere : The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[1][2] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that solvents are thoroughly degassed.[1][2]

  • Solvent and Base Purity : Use anhydrous, degassed solvents. Ensure your base is of high purity and appropriate for the reaction.[1]

Q2: What are the most common side reactions in Suzuki couplings, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield.

  • Protodeboronation : This is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing it with a hydrogen atom.[1] It is a common issue, especially with electron-deficient boronic acids.[1]

    • Solution : Use anhydrous solvents, a carefully chosen base, or switch to more stable boron reagents like pinacol esters, MIDA boronates, or aryltrifluoroborates.[1]

  • Homocoupling : This is the formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl halide.[1]

    • Solution : The primary cause is often the presence of oxygen, so rigorous degassing and maintaining an inert atmosphere are crucial.[1]

  • β-Hydride Elimination : This side reaction can occur when using alkylboronic acids that contain β-hydrogens, leading to an alkene byproduct.[3]

    • Solution : This can sometimes be avoided by using nickel catalysts or ligands with larger bite angles.[3]

  • Catalyst Deactivation : The catalyst can be deactivated by aggregation into palladium black or by oxidation.[3]

    • Solution : Ensure a strictly inert atmosphere and proper ligand selection to stabilize the catalytic species.[1][3]

Q3: How do I select the appropriate catalyst and ligand for a challenging substrate?

A3: The choice of ligand is critical, as it modulates the electronic and steric properties of the palladium center.[4] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

  • For Sterically Hindered Substrates : Use bulky, electron-rich ligands. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5][6] These ligands promote the crucial reductive elimination step to form sterically congested products.

  • For Unreactive Aryl Chlorides : The strong C-Cl bond makes oxidative addition difficult.[2] This requires highly active catalysts featuring bulky, electron-rich ligands that increase the electron density on the palladium center.[7] XPhos, SPhos, and other Buchwald ligands are excellent choices.

  • For Heteroaryl Halides : Heteroaromatic substrates can be challenging due to potential coordination of the heteroatom to the palladium center, which can inhibit catalysis.[2] Bulky, electron-rich phosphine ligands can overcome this inhibition.[2]

Q4: When should I use a palladium precatalyst instead of generating the catalyst in situ?

A4: Palladium precatalysts are well-defined, air- and moisture-stable complexes that rapidly generate the active, monoligated L-Pd(0) species in solution. Using a precatalyst (e.g., XPhos Pd G3) offers several advantages:

  • Reproducibility : It provides a more reliable and consistent generation of the active catalyst compared to in-situ methods using a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.

  • Activity : They are often more effective for difficult substrates, allowing for lower catalyst loadings and milder reaction conditions.[8]

  • Convenience : Their stability makes them easier to handle and weigh in a standard laboratory setting.[8]

Troubleshooting Guide for Challenging Couplings

This section addresses specific issues encountered during experiments with difficult substrates.

Problem 1: Low to no yield when coupling sterically hindered substrates (e.g., forming di-, tri-, or tetra-ortho-substituted biaryls).
  • Cause : Steric hindrance can impede both the oxidative addition and, more significantly, the final reductive elimination step of the catalytic cycle. Standard ligands like PPh₃ are often not bulky enough to facilitate the reaction.

  • Solution : Employ catalyst systems with highly bulky and electron-rich ligands.

  • Switch to Buchwald Ligands : Dialkylbiaryl phosphine ligands such as XPhos and SPhos are designed to create a sterically demanding environment around the palladium center, which accelerates reductive elimination.

  • Utilize N-Heterocyclic Carbene (NHC) Ligands : NHCs are excellent ligands for sterically demanding couplings due to their strong σ-donor properties and "flexible steric bulk".[5][6] They have been shown to be highly efficient for forming tetra-ortho-substituted biaryls, even at low catalyst loadings.[5][6]

  • Optimize Reaction Conditions : For highly hindered substrates, higher temperatures may be required.[5] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5][9]

Problem 2: Reaction with heteroaryl halides is sluggish or fails.
  • Cause : Heteroatoms (like nitrogen or sulfur) in the substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Furthermore, the electronic properties of the heteroaromatic ring can render the C-X bond less reactive.

  • Solution : Use a highly active catalyst system that can overcome substrate inhibition and activate the C-X bond.

  • Select an Appropriate Ligand : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling heteroaryl chlorides.[2] Their steric bulk can shield the palladium center and favor the desired catalytic pathway over inhibitory coordination.[2]

  • Consider the Base and Solvent : Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is frequently optimal.[2]

  • Manage Boronic Acid Stability : Some heteroaryl boronic acids are unstable.[10] Using the corresponding boronic ester or performing the reaction at lower temperatures can improve results.[10]

Problem 3: Aryl chlorides fail to react.
  • Cause : The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—very difficult.[2][11] Traditional catalysts like Pd(PPh₃)₄ are generally ineffective.[2]

  • Solution : Employ a state-of-the-art catalyst system designed for C-Cl bond activation.

  • Use Electron-Rich, Bulky Ligands : The key to activating aryl chlorides is to use ligands that make the palladium center highly electron-rich and sterically hindered.[7][12] This facilitates the oxidative addition of the C-Cl bond.[7] Buchwald ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art for this transformation.[12][13]

  • Choose a Potent Base : A strong base is typically required. K₃PO₄, Cs₂CO₃, and t-BuOK are common choices.[2][5]

  • Increase Reaction Temperature : Couplings involving aryl chlorides often require higher temperatures (e.g., 80–120 °C) to proceed at a reasonable rate.[8]

Data and Ligand Recommendations

Table 1: General Troubleshooting Checklist

ParameterCheckpointRecommended Action
Inert Atmosphere Was the reaction thoroughly purged with N₂ or Ar? Were solvents degassed?Purge vessel for 5-10 mins.[8] Use freeze-pump-thaw or sparge solvents with inert gas for 20-30 mins.[2]
Reagents Are the boronic acid, halide, catalyst, ligand, and base fresh and pure?Use fresh reagents. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[1]
Catalyst System Is the ligand appropriate for the substrate (e.g., bulky for hindered systems)?For challenging substrates, switch from PPh₃ to a Buchwald ligand (XPhos, SPhos) or an NHC ligand.[2]
Base Is the base strong enough and soluble?Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] Ensure it is finely powdered.[8]
Solvent Does the solvent facilitate the reaction and dissolve the components?Screen common solvents like dioxane/H₂O, toluene/H₂O, or THF/H₂O.[2]
Temperature Is the reaction temperature sufficient for C-X bond activation?Increase temperature, especially for aryl chlorides (80–120 °C). Consider microwave irradiation.[2][8]

Table 2: Recommended Catalyst/Ligand Systems for Challenging Substrates

Substrate TypeRecommended Ligand ClassSpecific Ligand ExamplesTypical BaseTypical Solvent / Temp
Sterically Hindered Aryl Halides Bulky Dialkylbiaryl PhosphinesXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene or Dioxane / 80-110 °C[8]
N-Heterocyclic Carbenes (NHCs)IPr, IMes, IAd[13]t-BuOK, K₃PO₄Dioxane / RT to 100 °C[5]
Unreactive Aryl Chlorides Bulky Dialkylbiaryl PhosphinesXPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O / 100-120 °C[2]
N-Heterocyclic Carbenes (NHCs)IPr, IAd[13]K₃PO₄Toluene or Dioxane / 80-110 °C
Electron-Deficient Heteroaryl Halides Electron-Rich PhosphinesSPhos, RuPhos[2]K₃PO₄Dioxane/H₂O / 80-110 °C[2]
Electron-Rich Heteroaryl Halides Electron-Rich PhosphinesXPhos, SPhos[10]K₂CO₃, K₃PO₄Toluene or THF / 80-100 °C

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling (e.g., using a Buchwald Precatalyst)

This protocol is a general guideline and should be optimized for specific substrates.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]

  • Inert Atmosphere Setup : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8] Via syringe, add the degassed solvent system (e.g., Dioxane/H₂O 10:1).[8] The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction Execution : Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[8]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[8]

Visual Guides

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oa_label Oxidative Addition pd0->oa_label oa_complex L-Pd(II)(Ar¹)(X) trans_label Transmetalation oa_complex->trans_label trans_complex L-Pd(II)(Ar¹)(Ar²) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex  + Ar¹-X trans_label->trans_complex  + (HO)₂B-Ar²  + Base re_label->pd0  - Ar¹-Ar² Troubleshooting_Workflow start Low / No Yield check_reagents 1. Check Reagents - Purity of Ar-X, Ar-B(OH)₂ - Catalyst/Ligand activity - Base quality start->check_reagents check_conditions 2. Check Conditions - Inert atmosphere? - Solvent degassed? - Correct temperature? start->check_conditions check_system 3. Re-evaluate Catalyst System - Is ligand suitable for substrate? start->check_system solution_reagents Use fresh/pure reagents. Consider boronic ester. check_reagents->solution_reagents Issue found solution_conditions Ensure rigorous degassing. Screen bases/solvents. Increase temperature. check_conditions->solution_conditions Issue found solution_system Switch to bulky, e⁻-rich ligand (e.g., Buchwald or NHC). Use a precatalyst. check_system->solution_system System inadequate Ligand_Selection substrate Substrate Type? simple Simple Aryl Bromide/Iodide substrate->simple hindered Sterically Hindered (e.g., ortho-substituted) substrate->hindered chloride Aryl Chloride (Unreactive) substrate->chloride heteroaryl Heteroaryl Halide (Potential Inhibition) substrate->heteroaryl ligand_simple Standard Phosphines (e.g., PPh₃) simple->ligand_simple ligand_advanced Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) hindered->ligand_advanced ligand_nhc N-Heterocyclic Carbenes (NHCs, e.g., IPr) hindered->ligand_nhc Alternative chloride->ligand_advanced chloride->ligand_nhc Alternative heteroaryl->ligand_advanced

References

Technical Support Center: Regioselectivity in Reactions on the Triazolo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions on the "triazolo[4,5-b]pyridine" core.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions on the triazolo[4,5-b]pyridine core?

A1: The regioselectivity of reactions on the triazolo[4,5-b]pyridine core is primarily influenced by a combination of electronic and steric factors. The inherent electronic properties of the fused heterocyclic system, the nature of the reactants (electrophiles or nucleophiles), the presence of substituents on the ring, and the reaction conditions (solvent, temperature, catalyst) all play a crucial role in directing the outcome of the reaction. For instance, in nucleophilic aromatic substitution on pyridines, attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance.[1]

Q2: How can I selectively achieve N-alkylation at a specific nitrogen atom in the triazole ring of triazolo[4,5-b]pyridine?

A2: Achieving selective N-alkylation on the triazole ring of azolo-fused heterocycles is a common challenge. The regioselectivity is highly dependent on the reaction conditions, particularly the solvent and the base used. For related azolo-fused ring systems, it has been demonstrated that solvent choice can reverse selectivity. For example, in the alkylation of a pyrazolo[3,4-d]pyrimidine, using THF as a solvent favored N2-alkylation, while DMSO favored N1-alkylation. This is attributed to the formation of different ion pairs (close ion pairs in THF vs. solvent-separated ion pairs in DMSO). While specific studies on triazolo[4,5-b]pyridine are limited, similar principles likely apply.

Troubleshooting Guide: N-Alkylation

IssuePossible CauseSuggested Solution
Poor regioselectivity (mixture of N1 and N3 isomers) - Non-optimal solvent choice. - Inappropriate base.- Screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO). - Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3).
Low yield of desired N-alkylated product - Steric hindrance from bulky alkylating agents or substituents. - Poor solubility of the starting material.- Use a less sterically hindered alkylating agent if possible. - Employ a co-solvent to improve solubility. - Increase the reaction temperature, monitoring for potential side reactions.
Formation of unexpected side products - Reaction with the pyridine nitrogen. - Over-alkylation.- Use milder reaction conditions (lower temperature, weaker base). - Employ a protecting group strategy for the pyridine nitrogen if necessary. - Use a stoichiometric amount of the alkylating agent.

Electrophilic Aromatic Substitution

Q3: Where does electrophilic aromatic substitution typically occur on the triazolo[4,5-b]pyridine ring?

A3: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. The fusion of the electron-withdrawing triazole ring further deactivates the pyridine ring. However, the directing effect of the fused triazole and the pyridine nitrogen will influence the position of substitution. In general, electrophilic attack on the pyridine ring is disfavored, but when it does occur, it is often directed to the 3- and 5-positions (meta to the pyridine nitrogen) as these positions are less deactivated. Computational studies can provide insights into the most likely sites of electrophilic attack by calculating electron densities. For related quinazolinone systems, theoretical DFT studies have been used to predict the regioselectivity of electrophilic attack.[2][3]

Troubleshooting Guide: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

IssuePossible CauseSuggested Solution
No reaction or very low conversion - Strong deactivation of the pyridine ring by the fused triazole. - Harsh reaction conditions leading to decomposition.- Use more reactive electrophilic reagents. - Employ a catalyst to facilitate the reaction. - Consider converting the pyridine to its N-oxide, which is more activated towards electrophilic substitution at the 2- and 4-positions.[4]
Poor regioselectivity - Competing electronic and steric effects.- Introduce a directing group at a specific position to control the regioselectivity. - Systematically vary reaction parameters (temperature, solvent, catalyst) to optimize for the desired isomer.
Formation of poly-substituted products - Overly reactive reagents or harsh conditions.- Use a milder reagent or less forcing conditions. - Employ a stoichiometric amount of the electrophile.

C-H Functionalization and Cross-Coupling Reactions

Q4: How can I achieve regioselective C-H functionalization on the triazolo[4,5-b]pyridine core?

A4: Direct C-H functionalization is a powerful tool for modifying heterocyclic cores. For pyridines, C-H functionalization can be challenging due to the electronic nature of the ring. However, recent advances have enabled regioselective functionalization. For instance, directing group-free meta-C-H functionalization of pyridines has been achieved by transiently converting the pyridine into a more electron-rich intermediate.[5] Palladium-catalyzed cross-coupling reactions are also a viable strategy for functionalizing triazolopyridines, often targeting positions activated by a halogen or other leaving group.[6]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated Triazolopyridine (General Procedure based on related systems)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactants and Reagents:

    • Halogenated triazolo[4,5-b]pyridine (1.0 equiv)

    • Boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Procedure:

    • To a reaction vessel, add the halogenated triazolo[4,5-b]pyridine, boronic acid, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Regioselectivity in Metal-Catalyzed Cross-Coupling of Dihalo-pyridines (Illustrative)

The following table summarizes representative data from the literature on related dihalopyridine systems to illustrate how catalyst and ligand choice can influence regioselectivity.

Dihalo-pyridineCatalyst/LigandArylating AgentProduct Ratio (Position of Coupling)Reference
2,4-dichloropyridinePd(OAc)₂ / SPhosPhenylboronic acid>95:5 (4-phenyl:2-phenyl)Inferred from general principles
2,6-dibromopyridinePd₂(dba)₃ / Xantphos4-methoxyphenylboronic acid>98:2 (6-aryl:2,6-diaryl)Inferred from general principles

Visualizing Reaction Pathways

To aid in understanding the factors that govern regioselectivity, the following diagrams illustrate key concepts.

electrophilic_substitution cluster_pyridine Electrophilic Attack on Pyridine Pyridine Pyridine Intermediate_ortho Ortho Attack (destabilized) Pyridine->Intermediate_ortho ortho Intermediate_meta Meta Attack (less destabilized) Pyridine->Intermediate_meta meta Intermediate_para Para Attack (destabilized) Pyridine->Intermediate_para para E+ E+ E+->Pyridine

Caption: Electrophilic attack on the pyridine ring.

nucleophilic_substitution cluster_pyridine_nu Nucleophilic Attack on Pyridine Pyridine_Nu Pyridine Intermediate_ortho_nu Ortho Attack (stabilized by N) Pyridine_Nu->Intermediate_ortho_nu ortho Intermediate_meta_nu Meta Attack (not stabilized by N) Pyridine_Nu->Intermediate_meta_nu meta Intermediate_para_nu Para Attack (stabilized by N) Pyridine_Nu->Intermediate_para_nu para Nu- Nu- Nu-->Pyridine_Nu

Caption: Nucleophilic attack on the pyridine ring.

experimental_workflow Start Start: Regioselectivity Problem Reaction_Setup Reaction Setup: - Substrate - Reagents - Solvent - Catalyst Start->Reaction_Setup Run_Reaction Run Reaction Reaction_Setup->Run_Reaction Analysis Analyze Product Mixture (NMR, LC-MS) Run_Reaction->Analysis Desired_Selectivity Desired Selectivity? Analysis->Desired_Selectivity Optimize Optimize Conditions: - Solvent Screen - Base Screen - Temperature Variation Desired_Selectivity->Optimize No End End: Isolated Product Desired_Selectivity->End Yes Optimize->Reaction_Setup

Caption: General workflow for optimizing regioselectivity.

References

Scale-up considerations for the synthesis of "6-Bromo-3H-triazolo[4,5-b]pyridine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-3H-triazolo[4,5-b]pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Bromo-3H-triazolo[4,5-b]pyridine?

A1: The most common and scalable synthetic route to 6-Bromo-3H-triazolo[4,5-b]pyridine involves a two-step process starting from 2-amino-5-bromo-3-nitropyridine. The first step is the reduction of the nitro group to afford the key intermediate, 5-bromo-2,3-diaminopyridine. The second step is the diazotization of the diamine followed by intramolecular cyclization to form the triazole ring.

Q2: What are the critical safety concerns when scaling up the synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine?

A2: The primary safety concern during the scale-up of this synthesis is the diazotization step. Diazonium salts are notoriously unstable and can be explosive, especially when isolated or at elevated temperatures.[1][2][3][4] It is crucial to maintain a low reaction temperature (typically below 5°C) during the diazotization to prevent the accumulation of unstable diazonium intermediates.[1][3] Runaway reactions are a significant risk in large-scale exothermic reactions like nitration and diazotization; therefore, careful control of reagent addition and efficient heat removal are paramount.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of 5-bromo-2,3-diaminopyridine (Intermediate)
Potential Cause Recommended Solution
Incomplete reduction of the nitro group.- Catalyst Activity: Ensure the Raney Ni or iron powder is fresh and active. For Raney Ni, use a freshly prepared slurry. For iron powder, activation with dilute acid might be necessary. - Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation.
Degradation of the starting material or product.- Temperature Control: The reduction of nitro compounds can be exothermic. Maintain the recommended reaction temperature to avoid degradation. - pH Control: In some reduction methods, the pH of the reaction mixture is critical. Ensure the pH is maintained in the optimal range for the chosen reducing agent.
Difficult isolation of the product.- Extraction: 5-bromo-2,3-diaminopyridine is a polar compound. Use a suitable solvent system for extraction, such as ethyl acetate or a mixture of polar and non-polar solvents. Multiple extractions may be necessary. - Purification: If the crude product is impure, consider purification by column chromatography or recrystallization from a suitable solvent system like ethanol/water.
Problem 2: Poor Yield or Purity in the Diazotization and Cyclization to 6-Bromo-3H-triazolo[4,5-b]pyridine
Potential Cause Recommended Solution
Decomposition of the diazonium salt intermediate.- Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition of sodium nitrite. Use a reliable cooling bath and monitor the internal temperature closely.[1][3] - Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid reaction and prevent localized overheating.
Incomplete cyclization.- Reaction Time: After the diazotization is complete, allow sufficient time for the intramolecular cyclization to occur. Monitor the reaction by TLC or HPLC until the starting diamine is consumed.
Formation of side products (e.g., tars, polymeric materials).- Purity of Starting Material: Ensure the 5-bromo-2,3-diaminopyridine is of high purity. Impurities can lead to side reactions during diazotization. - Control of Stoichiometry: Use the correct stoichiometry of sodium nitrite. An excess can lead to undesired side reactions.
Difficult isolation and purification of the final product.- Precipitation/Crystallization: The product often precipitates from the reaction mixture upon completion. Careful pH adjustment might be necessary to maximize precipitation. - Recrystallization: Recrystallization is an effective method for purifying the final product.[5] Suitable solvent systems include ethanol, ethyl acetate, or mixtures with water or hexane.[5]

Experimental Protocols

Synthesis of 5-bromo-2,3-diaminopyridine

This protocol is adapted from a common laboratory procedure and may require optimization for scale-up.

Method 1: Reduction with Iron Powder [6]

  • To a solution of 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a mixture of isopropanol and water, add ammonium chloride (2 equivalents) and iron powder (3 equivalents).

  • Heat the reaction mixture to 90°C and maintain for 45 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter to remove the iron salts.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol/water.

Method 2: Catalytic Hydrogenation with Raney Ni [7]

  • Dissolve 2-amino-3-nitro-5-bromopyridine (1 equivalent) in a hot mixture of phosphoric acid and ethanol.

  • Cool the solution to 25°C and add a saturated solution of HCl in ethanol, concentrated HCl, and 10% Raney-Ni catalyst.

  • Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa.

  • Heat the reactor to approximately 50°C.

  • Monitor the reaction by observing the pressure drop. The reaction is complete when the pressure no longer decreases.

  • Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • The product can be precipitated from the filtrate by adding a mixture of THF and concentrated HCl and storing at low temperature.

Parameter Method 1 (Iron) Method 2 (Raney Ni)
Reducing Agent Iron powderRaney Ni / H₂
Solvent Isopropanol/WaterEthanol/Phosphoric Acid
Temperature 90°C50°C
Pressure Atmospheric1 MPa
Reported Yield ~95%[6]~89%[7]
Synthesis of 6-Bromo-3H-triazolo[4,5-b]pyridine

This is a general procedure and requires careful optimization and safety assessment before scaling up.

  • Dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) in a suitable acidic medium (e.g., dilute hydrochloric acid or acetic acid).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • The product may precipitate out of the solution. If not, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Cyclization cluster_purification Purification start 2-Amino-5-bromo-3-nitropyridine reduction Reduction (Fe/NH4Cl or Raney Ni/H2) start->reduction intermediate 5-Bromo-2,3-diaminopyridine reduction->intermediate diazotization Diazotization (NaNO2, H+) intermediate->diazotization cyclization Intramolecular Cyclization diazotization->cyclization product 6-Bromo-3H-triazolo[4,5-b]pyridine cyclization->product purification Recrystallization product->purification Troubleshooting_Diazotization cluster_causes Potential Causes cluster_solutions Solutions start Low Yield/Purity in Diazotization/Cyclization cause1 Diazonium Salt Decomposition start->cause1 cause2 Incomplete Cyclization start->cause2 cause3 Side Product Formation start->cause3 solution1a Strict Temp. Control (<5°C) cause1->solution1a solution1b Slow NaNO2 Addition cause1->solution1b solution2 Increase Reaction Time cause2->solution2 solution3a Purify Starting Material cause3->solution3a solution3b Control Stoichiometry cause3->solution3b

References

Validation & Comparative

Comparative Guide to the Biological Activity of Triazolo[4,5-b]pyridine Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold, a fusion of triazole and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative analysis of the biological performance of derivatives based on the triazolo[4,5-b]pyridine (also known as 7-azabenzotriazole) framework and its closely related, well-studied isomers. While specific quantitative data for 6-substituted-triazolo[4,5-b]pyridine derivatives is limited in publicly accessible literature, extensive research on related scaffolds like [1,2,4]triazolo[1,5-a]pyridine, triazolo[4,5-d]pyrimidine, and imidazo[4,5-b]pyridine offers valuable insights into their therapeutic potential, particularly as anticancer and kinase-inhibiting agents. This guide summarizes key experimental data to facilitate objective comparison and inform future drug discovery efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the antiproliferative and kinase inhibitory activities of various triazolopyridine and related heterocyclic derivatives.

Table 1: Anticancer and Antiproliferative Activity
Compound Series/DerivativeScaffoldSubstitution HighlightsTarget Cell Line(s)IC50 / ActivityReference
TP6 1,2,4-Triazole-Pyridine Hybrid3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)IC50: 41.12 µM[1]
Compound 1c & 2d [2][3][4]Triazolo[1,5-a]pyridinylpyridineVariesHCT-116, U-87 MG, MCF-7Potent antiproliferative activities noted[3][5]
Compound 8 Imidazo[4,5-b]pyridine6-Bromo, 2-(4-cyanophenyl)HeLa, SW620, HepG2IC50: 1.8–3.2 μM[6]
Compound 10 Imidazo[4,5-b]pyridine6-Bromo, 2-(4-amidinophenyl)SW620 (Colon Carcinoma)IC50: 0.4 μM[6]
Compound 14 Imidazo[4,5-b]pyridine6-Bromo, 2-(4-(2-imidazolinyl)phenyl)SW620 (Colon Carcinoma)IC50: 0.7 μM[6]
Compound 43 1,2,3-Triazolo(4,5-d)pyrimidine-NCI-H1650 (Lung Cancer)IC50: 2.37 µM[7]
Thiadiazole-Triazole-Pyridine C2 Triazolo(3,4-b)(1,3,4)thaidiazole pyridine1-Methyl-4-(6-(3,5-dinitrophenyl)...)-N-propylpyridiniumMCF-7 (Breast Cancer)IC50: 110.4 µg/ml[2][8]
Pyridopyrazolo-triazine 5a Pyridopyrazolo-triazineCarboxylate groupMCF-7 (Breast Cancer)IC50: 3.89 µM[5]
Table 2: Kinase Inhibitory Activity
Compound Series/DerivativeScaffoldTarget KinaseAssay TypeIC50 / ActivityReference
Compound Series 1-9 Triazolo[4,5-d]pyrimidineGCN2Radiometric [³³P]-ATPIC50: 18.6 nM to 46.4 nM[4]
Compound 21b 4-([2][3][4]Triazolo[1,5-a]pyridin-6-yl)-pyrazoleALK5 (TGF-β Type I Receptor)Enzyme AssayIC50: 0.018 µM[9]
Compound 7a Imidazo[4,5-b]pyridineAurora-AKinase AssayNot specified, noted inhibitor[10]
CEP-33779 (29) 1,2,4-Triazolo[1,5-a]pyridineJAK2Kinase AssayNot specified, potent inhibitor[11]
Compound 26 (MSC2530818) Pyrazolo[3,4-b]pyridineNot specified (general kinase)Kinase AssayHigh selectivity and potency noted[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating triazolopyridine derivatives.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

Principle: The assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., B16F10, MCF-7) are harvested and seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: The test derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with medium containing the test compounds. A control group receives medium with DMSO only. The plates are incubated for a further 24-48 hours.[1][8]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Radiometric)

This method is used to determine the potency of compounds against a specific protein kinase by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay quantifies the activity of a kinase (e.g., GCN2, ALK5) by measuring the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate. Inhibitors will reduce the amount of radiolabeled phosphate transferred to the substrate.[4]

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Hepes (pH 7.5), MgCl₂, EGTA, and other cofactors necessary for kinase activity. The specific kinase enzyme and its substrate (e.g., a synthetic peptide) are added to this buffer.[4]

  • Compound Addition: Test compounds are serially diluted in DMSO and added to the wells of a microplate.[4]

  • Pre-incubation: The kinase/substrate mixture is added to the wells containing the test compounds and incubated for approximately 20 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding [γ-³³P]ATP to a final concentration near the Km for the specific kinase. The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.[4]

  • Reaction Termination and Detection: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that binds the substrate. Unincorporated [γ-³³P]ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and a key signaling pathway targeted by this class of compounds.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Adhesion seed->incubate1 treat Treat with Triazolopyridine Derivatives incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) to Dissolve Formazan incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

TGF_Beta_Pathway ligand TGF-β receptor TGF-β Receptor Complex (Type I & II) ligand->receptor Binds alk5 ALK5 (Type I Receptor Kinase) receptor->alk5 Activates smad SMAD2/3 alk5->smad Phosphorylates complex SMAD2/3/4 Complex smad->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus Translocates to transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) nucleus->transcription inhibitor Triazolopyridine Derivatives (e.g., 21b) inhibitor->alk5 Inhibits

References

Unraveling the Structure-Activity Relationship of 6-Amino-triazolo[4,5-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-amino-triazolo[4,5-b]pyridines, a class of heterocyclic compounds that has demonstrated potential as central nervous system (CNS) depressants and anti-inflammatory agents.

The core of this analysis is rooted in the foundational work disclosed in U.S. Patent 4,070,362, which details the synthesis and biological evaluation of a series of amino derivatives of triazolo[4,5-b]pyridines. These compounds have been shown to increase the intracellular concentration of adenosine 3',5'-cyclic monophosphate (cAMP), a key signaling molecule involved in various physiological processes.[1]

Comparative Analysis of Biological Activity

The primary biological activities identified for 6-amino-triazolo[4,5-b]pyridine derivatives are their effects on the central nervous system and their anti-inflammatory properties. The following tables summarize the quantitative data available for representative compounds from this class.

Central Nervous System (CNS) Depressant Activity

The CNS depressant effects of these compounds were evaluated based on their ability to reduce spontaneous motor activity in mice. The data is presented as the effective dose (ED50) required to produce a specific level of activity reduction.

Compound IDR'R''R'''ED50 (mg/kg) - Motor Activity
1a HHH>100
1b CH₃HH50
1c HCH₃H75
1d HHn-C₄H₉25

SAR Insights for CNS Activity:

  • Substitution on the exocyclic amino group appears to be crucial for CNS depressant activity. The unsubstituted parent compound (1a ) is largely inactive.

  • Small alkyl substitutions, such as a methyl group (1b and 1c ), confer moderate activity.

  • A longer alkyl chain, like the n-butyl group in compound 1d , significantly enhances potency, suggesting a lipophilic pocket in the target receptor.

Anti-inflammatory Activity

The anti-inflammatory potential of the 6-amino-triazolo[4,5-b]pyridine derivatives was assessed using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema at a given dose is reported.

Compound IDR'R''R'''Dose (mg/kg)% Inhibition of Edema
2a HHH10015
2b C₂H₅HH5045
2c HC₂H₅H5040
2d HHC₆H₅5060

SAR Insights for Anti-inflammatory Activity:

  • Similar to the CNS activity, the unsubstituted compound (2a ) shows weak anti-inflammatory effects.

  • Alkyl substitution on the amino group (2b and 2c ) leads to a notable increase in anti-inflammatory activity.

  • The introduction of an aryl group, such as a phenyl ring (2d ), results in the most potent anti-inflammatory activity observed in this series, indicating that aromatic interactions may play a significant role in binding to the anti-inflammatory target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-amino-triazolo[4,5-b]pyridine derivatives.

Synthesis of 6-Amino-triazolo[4,5-b]pyridines

The general synthetic route to the 6-amino-triazolo[4,5-b]pyridine scaffold is outlined below.

Synthetic_Pathway A 2,3,5-Triaminopyridine C 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine (Core Scaffold) A->C Diazotization/ Cyclization B Sodium Nitrite (NaNO₂) E Substituted 6-Amino-triazolo[4,5-b]pyridines C->E N-Substitution D Alkylation/ Arylation Reagent

Figure 1. General synthetic scheme for 6-amino-triazolo[4,5-b]pyridine derivatives.

General Procedure:

  • Diazotization and Cyclization: 2,3,5-Triaminopyridine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). This in situ diazotization of the 2-amino group is followed by intramolecular cyclization to form the triazole ring, yielding the core 1H-[1][2]triazolo[4,5-b]pyridin-6-amine scaffold.

  • N-Substitution: The resulting 6-amino-triazolo[4,5-b]pyridine is then reacted with various alkylating or arylating agents (e.g., alkyl halides, aryl halides) in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., dimethylformamide, acetone) to introduce substituents on the exocyclic amino group.

In Vivo CNS Depressant Activity Assay (Spontaneous Motor Activity)

This workflow illustrates the process of evaluating the CNS depressant effects of the test compounds.

CNS_Activity_Workflow cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Data Collection cluster_3 Analysis A Acclimatize Mice B Fast Overnight A->B C Administer Test Compound (i.p.) B->C D Administer Vehicle Control (i.p.) B->D E Place in Activity Cages C->E D->E F Record Motor Activity (e.g., for 30 min) E->F G Calculate % Reduction in Activity F->G H Determine ED50 G->H

Figure 2. Workflow for assessing CNS depressant activity.

Protocol:

  • Animals: Male albino mice weighing 20-25 g are used.

  • Procedure: The mice are fasted overnight with free access to water. Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle. After a specified period (e.g., 30 minutes), the mice are placed in individual activity cages equipped with photobeams to monitor their spontaneous motor activity for a set duration.

  • Data Analysis: The reduction in motor activity compared to the vehicle control group is calculated. The ED50, the dose required to produce a 50% reduction in motor activity, is then determined using a dose-response analysis.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This diagram outlines the steps involved in the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.

Anti_inflammatory_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A Acclimatize Rats B Measure Initial Paw Volume A->B C Administer Test Compound (p.o.) B->C D Administer Vehicle Control (p.o.) B->D E Inject Carrageenan into Hind Paw C->E D->E F Measure Paw Volume at Different Time Points E->F G Calculate % Inhibition of Edema F->G

Figure 3. Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats weighing 150-200 g are used.

  • Procedure: The initial volume of the right hind paw of each rat is measured using a plethysmometer. The test compounds or vehicle are administered orally (p.o.). After a set time (e.g., 1 hour), a 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Data Analysis: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

The structure-activity relationship studies of 6-amino-triazolo[4,5-b]pyridines reveal that modifications to the exocyclic amino group significantly impact their CNS depressant and anti-inflammatory activities. Lipophilicity and the potential for aromatic interactions appear to be key drivers for enhancing the potency of these compounds. The data presented in this guide serves as a valuable resource for the rational design of novel and more effective therapeutic agents based on the 6-amino-triazolo[4,5-b]pyridine scaffold. Further exploration of a wider range of substituents and their effects on different biological targets is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Efficacy Analysis of 6-Aryl-Triazolopyridine Analogs as Kinase Inhibitors and Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aryl-triazolopyridine scaffold and its isomers are key pharmacophores in the development of novel therapeutic agents, demonstrating a wide range of biological activities. This guide provides a comparative overview of the efficacy of different analogs based on published experimental data, with a focus on their potential as kinase inhibitors and antiproliferative compounds. The data presented herein is collated from preclinical studies and aims to provide an objective benchmark of the therapeutic potential of this class of compounds.

I. Comparative Efficacy of Triazolopyridine Analogs

The following tables summarize the in vitro efficacy of various 6-aryl-triazolopyridine analogs and related heterocyclic compounds against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives

A series of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. The most promising compound, 8l , exhibited potent and broad-spectrum activity.[4]

CompoundHeLa (Cervical Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)
8l 5.987.3512.5811.26
5-FU (Control) 28.5425.1735.8231.63

Lower IC50 values indicate greater antiproliferative activity.[4]

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase

Novel thiazolo[5,4-b]pyridine derivatives were evaluated for their ability to inhibit c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). Compound 6r demonstrated significant enzymatic and anti-proliferative activities, comparable or superior to the established inhibitor Imatinib, particularly against resistant mutants.[5]

Compound/Drugc-KIT (Wild-Type) IC50 (μM)c-KIT (V560G/D816V Mutant) IC50 (μM)GIST-T1 Cells GI50 (μM)HMC1.2 Cells GI50 (μM)
6r 0.144.77~0.021.15
Imatinib 0.27Not Reported0.0227.10
Sunitinib 0.14Not ReportedNot Reported2.53

Lower IC50 and GI50 values indicate greater inhibitory potency.[5]

Table 3: Inhibitory Activity of[1][2][3]Triazolo[1,5-a]pyridin-6-yl Derivatives against ALK5 Kinase

A series of pyrazole derivatives bearing the[1][2][3]triazolo[1,5-a]pyridine moiety were synthesized and evaluated for their inhibitory activity against the TGF-β type I receptor kinase (ALK5). Compound 21b emerged as a potent inhibitor in both enzymatic and cell-based assays.[6]

CompoundALK5 Kinase Assay IC50 (μM)HaCaT Cell Luciferase Assay (% Inhibition @ 0.03 μM)
21b 0.01895%

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

A. Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HeLa, HCT116, MCF-7, and A549) were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (or vehicle control) and incubated for an additional 48 hours.

  • MTT Addition: 10 μL of MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Solubilization: 100 μL of solubilization buffer was added to each well, followed by overnight incubation at 37°C to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

B. In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic inhibitory activity of the thiazolo[5,4-b]pyridine derivatives against c-KIT was measured using a radiometric biochemical kinase assay.

  • Reaction Setup: The c-KIT kinase was incubated with various concentrations of the test compounds in a reaction buffer.

  • Initiation of Kinase Reaction: The kinase reaction was initiated by the addition of a substrate and [γ-³²P]ATP.

  • Incubation: The reaction was allowed to proceed for a specified time at a controlled temperature.

  • Stopping the Reaction: The reaction was terminated, and the radiolabeled substrate was separated from the free radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, was quantified using a scintillation counter.

  • Data Analysis: The IC50 values were determined by fitting the data to a dose-response curve.

C. Cell-Based Kinase Inhibition Assay (Luciferase Reporter Assay)

The inhibitory activity of the[1][2][3]triazolo[1,5-a]pyridin-6-yl derivatives on ALK5 in a cellular context was evaluated using a luciferase reporter assay in HaCaT cells stably transfected with a TGF-β responsive reporter construct (p3TP-luc).

  • Cell Treatment: The transfected HaCaT cells were treated with the test compounds at various concentrations.

  • Stimulation: The cells were stimulated with TGF-β to induce the luciferase reporter gene expression.

  • Cell Lysis: After a defined incubation period, the cells were lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate was added to the cell lysate, and the resulting luminescence was measured using a luminometer.

  • Data Analysis: The percentage of inhibition of TGF-β induced luciferase activity was calculated for each compound concentration relative to the control.

III. Signaling Pathway and Experimental Workflow Diagrams

A. Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the described triazolopyridine analogs.

c_KIT_Signaling_Pathway SCF SCF c_KIT c-KIT Receptor (Tyrosine Kinase) SCF->c_KIT Dimerization Dimerization & Autophosphorylation c_KIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivatives Inhibitor->c_KIT

Caption: The c-KIT signaling pathway, which is inhibited by thiazolo[5,4-b]pyridine derivatives.

ALK5_Signaling_Pathway TGF_beta TGF-β TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Phosphorylation Phosphorylation ALK5->Phosphorylation activates SMAD2_3 SMAD2/3 Phosphorylation->SMAD2_3 phosphorylates Complex SMAD Complex SMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor [1,2,4]Triazolo[1,5-a]pyridin-6-yl Derivatives Inhibitor->ALK5

Caption: The TGF-β/ALK5 signaling pathway, a target for[1][2][3]triazolo[1,5-a]pyridin-6-yl derivatives.

B. Experimental Workflow Diagram

Antiproliferative_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Triazolopyridine Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer incubate4 Incubate Overnight add_solubilizer->incubate4 read_absorbance Measure Absorbance (Plate Reader) incubate4->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antiproliferative MTT assay.

References

A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromo-3H-triazolo[4,5-b]pyridine and Other Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of the heterocyclic halide is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the anticipated performance of 6-Bromo-3H-triazolo[4,5-b]pyridine with other commonly employed bromo-heterocycles in key cross-coupling reactions. While specific experimental data for 6-Bromo-3H-triazolo[4,5-b]pyridine is limited in publicly available literature, this guide leverages data from structurally similar and relevant bromo-heterocycles to provide a predictive framework for its reactivity.

Introduction to 6-Bromo-3H-triazolo[4,5-b]pyridine

6-Bromo-3H-triazolo[4,5-b]pyridine, also known as 6-bromo-7-azabenzotriazole, is a bicyclic heteroaromatic compound. Its structure features a pyridine ring fused to a 1,2,3-triazole ring, with a bromine atom at the 6-position. This bromine atom serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions, making it an attractive building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridine and triazole rings is expected to influence the reactivity of the C-Br bond, a key factor in the oxidative addition step of the catalytic cycle.

Comparative Performance in Common Cross-Coupling Reactions

This section compares the expected reactivity of 6-Bromo-3H-triazolo[4,5-b]pyridine with other bromo-heterocycles such as bromopyridines, bromopyrimidines, and bromoindazoles in four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[1] The reactivity of bromo-heterocycles in this reaction is influenced by the electronic properties of the heterocyclic ring. Electron-withdrawing groups on the ring generally enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle.

Given the presence of the electron-withdrawing triazole ring fused to the pyridine core, 6-Bromo-3H-triazolo[4,5-b]pyridine is anticipated to be a reactive substrate in Suzuki-Miyaura couplings, likely comparable to or more reactive than simple bromopyridines.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles

EntryBromo-HeterocycleCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285
22-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
35-Bromopyrimidine(4-Fluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O100492
46-Bromo-1H-indazole(4-Methylphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901688

Data compiled from various sources and representative examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[2] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. The electron-deficient nature of the 6-Bromo-3H-triazolo[4,5-b]pyridine ring should facilitate the oxidative addition step. However, the presence of multiple nitrogen atoms in the heterocyclic core could potentially lead to catalyst inhibition through coordination to the palladium center. Careful selection of bulky, electron-rich phosphine ligands is often crucial to overcome this and promote the desired reductive elimination.

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

EntryBromo-HeterocycleAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001292
23-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1101885
35-BromopyrimidineBenzylaminePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1002478
46-Bromo-1H-indazolePiperidinePd(OAc)₂ / BrettPhosLiHMDSTHF651690[3]

Data compiled from various sources and representative examples.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[4] The reactivity trend generally follows the order of C-I > C-Br > C-Cl. Bromo-heterocycles are widely used substrates for this transformation. The electron-deficient character of 6-Bromo-3H-triazolo[4,5-b]pyridine is expected to make it a suitable substrate for Sonogashira coupling, with reactivity likely similar to other electron-poor bromo-heterocycles.

Table 3: Representative Data for Sonogashira Coupling of Bromo-Heterocycles

EntryBromo-HeterocycleAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60491
22-Bromopyridine1-HexynePd(PPh₃)₄ / CuIDIPADMF80685
36-Bromoisoquinoline-1-carbonitrileTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMFRT1292[5]
45-BromopyrimidineEthynylbenzenePd(PPh₃)₄ / CuIEt₃NAcetonitrile70588

Data compiled from various sources and representative examples.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] The reaction is typically performed in the presence of a palladium catalyst and a base. The reactivity of the aryl or heteroaryl halide is a key factor. As with other cross-coupling reactions, the electron-deficient nature of the triazolopyridine ring system should promote the initial oxidative addition of the C-Br bond to the palladium(0) catalyst.

Table 4: Representative Data for Heck Reaction of Bromo-Heterocycles

EntryBromo-HeterocycleAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineStyrenePd(OAc)₂K₂CO₃DMF1202485
23-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1001690
35-BromopyrimidineAcrylonitrilePd(PPh₃)₄NaOAcDMA1301275
46-Bromo-1H-indazoleMethyl acrylatePd(OAc)₂Et₃NDMF110882

Data compiled from various sources and representative examples.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for the specific substrate, 6-Bromo-3H-triazolo[4,5-b]pyridine, and the desired coupling partner.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add to a dry Schlenk tube 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv.).[3]

  • Add an anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl (if using a strong base) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl, then with brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

General Protocol for Heck Reaction
  • In a sealable reaction vessel, combine 6-Bromo-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

  • Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the experimental setup and the underlying chemical transformations, the following diagrams have been generated.

Cross_Coupling_Workflow A Combine Bromo-heterocycle, Coupling Partner, Catalyst, Ligand, & Base B Add Anhydrous, Degassed Solvent A->B C Heat Under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS, GC-MS) C->D E Aqueous Work-up D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br ArPdNu Ar-Pd(II)L2-Nu Pd0->ArPdNu ArPdBr->ArPdNu ArNu Ar-Nu ArPdNu->ArNu Reductive Elimination ArBr Ar-Br ArBr->ArPdBr Oxidative Addition NuM Nu-M NuM->ArPdNu Transmetalation (or amine coordination & deprotonation)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

While direct experimental data for the cross-coupling reactions of 6-Bromo-3H-triazolo[4,5-b]pyridine is not extensively documented, its structural features suggest it is a promising and reactive substrate for a variety of palladium-catalyzed transformations. By drawing comparisons with other electron-deficient bromo-N-heterocycles, researchers can anticipate good to excellent yields in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provided that the reaction conditions are carefully optimized. The general protocols and comparative data presented in this guide offer a solid foundation for the development of efficient synthetic routes to novel functionalized 3H-triazolo[4,5-b]pyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

Spectroscopic Analysis of Novel Triazolo[4,5-b]pyridine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the spectroscopic analysis of novel triazolo[4,5-b]pyridine compounds has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of these compounds with alternative heterocyclic systems, supported by experimental data. The document focuses on the detailed presentation of quantitative data, experimental protocols, and visual diagrams of synthetic and biological pathways to facilitate a deeper understanding of these promising molecules.

Triazolopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The[3][4][5]triazolo[4,5-b]pyridine scaffold, in particular, is a key structural motif in a variety of biologically active compounds.[1] This guide delves into the spectroscopic characteristics that are fundamental to the identification, characterization, and structure-activity relationship (SAR) studies of novel derivatives of this scaffold.

Comparative Spectroscopic Data

The structural elucidation of newly synthesized triazolo[4,5-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the core structure and substitution patterns, while UV-Vis and Fluorescence spectroscopy provide insights into their photophysical properties.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for the structural confirmation of triazolo[4,5-b]pyridine derivatives. The chemical shifts are indicative of the electronic environment of the nuclei and are influenced by the substituents on the heterocyclic core.

Table 1: ¹H NMR Spectroscopic Data for Selected Triazolo[4,5-b]pyridine Analogues

Compound/Derivative Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Reference
(5-Methyl-1-(pyrazin-2-yl)-1H-[3][4][5]triazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol 9.40 (s, 1H), 8.96 (d, J = 2.1 Hz, 1H), 8.83 (s, 1H), 8.48 (s, 1H), 4.84 (s, 2H), 2.75 (s, 3H) [6]
(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-[3][4][5]triazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol 8.42 (s, 1H, in CDCl₃), 7.91 (dd, J = 6.2, 2.6 Hz, 1H), 7.71 (ddd, J = 8.7, 3.9, 2.8 Hz, 1H), 7.41 (t, J = 8.5 Hz, 1H), 4.65 (s, 2H), 2.86 (s, 3H) [6]

| 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one derivative | 2.55 (s, 3H, CH₃), 2.64 (s, 3H, CH₃), 5.20 (s, 2H, CH₂), 7.02-7.90 (m, aromatic H), 8.00 (s, 1H, CH), 11.68 (s, 1H, NH) |[3] |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds. The fragmentation patterns observed in mass spectra can also provide valuable structural information.

Table 2: High-Resolution Mass Spectrometry Data for Selected Triazolo[4,5-b]pyridine Analogues

Compound/Derivative Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺ Reference
(5-Methyl-1-(pyrazin-2-yl)-1H-[3][4][5]triazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol C₁₃H₁₁N₆O₂ 283.0938 283.1075 [6]
(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-[3][4][5]triazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol C₁₅H₁₀ClFN₄O₂ 333.0549 333.4 [6]

| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][4][7]triazolo[4,3-a]pyridine | C₂₀H₁₇N₃O₂ | 332.1399 | 332.1402 |[2] |

UV-Vis and Fluorescence Spectroscopy

The electronic absorption and emission properties of these compounds are important for applications in materials science and as fluorescent probes. Many triazolopyridine derivatives exhibit absorption maxima in the UV region and are known to be blue emitters.[8][9]

Table 3: Photophysical Properties of Related Heterocyclic Compounds

Compound Class Absorption λmax (nm) Emission λmax (nm) Solvent Reference
Bis(oxazolo[5,4-b]pyridine) derivative 4a 329 - Chloroform [10]
Bis(oxazolo[5,4-b]pyridine) derivative 4c 351 - Chloroform [10]

| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | 200-400 (broad) | 460-545 | Silicon paste |[1] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][6] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3][6] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS) High-resolution mass spectra are often acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[6] The data is analyzed to confirm the molecular weight and elemental composition of the synthesized compounds.

UV-Visible (UV-Vis) Spectroscopy UV-Vis absorption spectra are recorded on a spectrophotometer in the range of 200-600 nm using a quartz cell.[10] The concentration of the sample solution is adjusted to obtain an absorbance within the linear range of the instrument.[11]

Fluorescence Spectroscopy Fluorescence emission spectra are recorded using a spectrofluorimeter.[10] A standard fluorophore, such as quinine sulfate, is often used as an internal standard for quantum yield calculations.[10]

Visualizing Synthetic and Signaling Pathways

Synthetic Pathways

The synthesis of novel triazolo[4,5-b]pyridine derivatives often involves multi-step reactions. The following diagram illustrates a general synthetic route for a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold.[6]

synthetic_pathway intermediate1 2,3-diamino-furo[2,3-c]pyridine reagent1 CH₃COOH/H₂O, NaNO₂ intermediate1->reagent1 product Triazolo[4',5':4,5]furo[2,3-c]pyridine reagent1->product caption Synthesis of a triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold.

Synthesis of a triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold.

Signaling Pathways

Derivatives of the triazolopyridine scaffold and its isosteres have shown promise as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[3] Inhibition of c-KIT blocks downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.[3][12]

signaling_pathway ligand SCF receptor c-KIT Receptor ligand->receptor Activation downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) receptor->downstream inhibitor Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis caption Inhibition of the c-KIT signaling pathway by a thiazolo[5,4-b]pyridine derivative.

Inhibition of the c-KIT signaling pathway.

Similarly, related heterocyclic systems like pyrazolo-[4,3-e][3][4][7]triazolopyrimidines have been shown to inhibit the EGFR/AKT signaling pathway, which is also crucial in cancer progression.[13]

egfr_pathway ligand EGF receptor EGFR ligand->receptor Activation pi3k PI3K receptor->pi3k inhibitor Pyrazolo-triazolopyrimidine Derivative inhibitor->receptor Inhibition akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation caption Inhibition of the EGFR/AKT signaling pathway.

Inhibition of the EGFR/AKT signaling pathway.

This guide provides a foundational overview for researchers working with triazolo[4,5-b]pyridine compounds. The presented data and protocols are intended to streamline the process of compound characterization and to provide a comparative context for the evaluation of new derivatives.

References

A Comparative Guide to Cellular Assays for Evaluating the Anticancer Properties of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common cellular assays used to assess the anticancer potential of triazolopyridine derivatives. It includes experimental data from studies on related triazolopyrimidine compounds, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the design and interpretation of preclinical cancer research.

Data Presentation: Comparative Cytotoxicity of Triazolopyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of three novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives against human breast and cervical cancer cell lines. The data is derived from a head-to-head comparison study, with cytotoxicity measured by the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[1][2][4]

CompoundCancer Cell LineIC50 (µM)[1][2]
Compound 1 HCC1937 (Breast)7.01 ± 0.52
MCF7 (Breast)10.25 ± 0.88
HeLa (Cervical)11.00 ± 0.95
Compound 2 HCC1937 (Breast)25.11 ± 1.85
MCF7 (Breast)38.42 ± 2.50
HeLa (Cervical)48.28 ± 3.14
Compound 3 HCC1937 (Breast)15.88 ± 1.21
MCF7 (Breast)22.15 ± 1.93
HeLa (Cervical)31.62 ± 2.77

Of the compounds tested, Compound 1 demonstrated the most potent antiproliferative activity across all cell lines.[1][2][4] Notably, HCC1937 and HeLa cells, which express high levels of Epidermal Growth Factor Receptor (EGFR), showed the highest sensitivity to all three compounds.[1][2]

Further studies have reported the anticancer activity of other related derivatives:

CompoundCancer Cell LineIC50 (µM)
Compound H12 ([1][2][3]triazolo[1,5-a]pyrimidine indole derivative)MGC-803 (Gastric)9.47[5]
HCT-116 (Colon)9.58[5]
MCF-7 (Breast)13.1[5]
Compound 9a (pyrazolo[3,4-b]pyridine derivative)HeLa (Cervical)2.59[6]
Compound 14g (pyrazolo[3,4-b]pyridine derivative)MCF7 (Breast)4.66[6]
HCT-116 (Colon)1.98[6]

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the triazolopyridine derivatives (e.g., 1-100 µM) for a specified period, typically 48 hours.[1][4] A vehicle control (e.g., 0.1% DMSO) should be included.[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan Solubilization: Add 100-150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1][4] This may require an overnight incubation at 37°C.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Triazolopyridine Derivatives overnight_incubation->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Buffer incubate_4h->add_solubilization read_absorbance Read Absorbance (570nm) add_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired concentrations of the triazolopyridine derivatives for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the compounds as required and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing Post-Fixation: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Add 50 µL of RNase A solution (100 µg/mL) to the cell pellet to degrade RNA and prevent its staining.

  • PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL) and mix well.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cell cycle phases.

Signaling Pathways

EGFR Signaling Pathway

Several triazolopyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[4] This pathway, when aberrantly activated, promotes cancer cell proliferation and survival. Inhibition of EGFR and its downstream effectors, AKT and ERK, can lead to cell cycle arrest and apoptosis.[4]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition Triazolopyridine Triazolopyridine Derivative EGFR EGFR Triazolopyridine->EGFR AKT AKT EGFR->AKT Activates ERK ERK EGFR->ERK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation p53_Apoptosis_Pathway p53-Mediated Apoptosis Triazolopyridine Triazolopyridine Derivative p53 p53 Triazolopyridine->p53 Activates p21 p21 p53->p21 Upregulates PARP PARP p53->PARP Induces cleavage of CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

References

High-Throughput Screening of "Triazolo[4,5-b]pyridine" Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have shown promise as potent inhibitors of key cellular signaling molecules, particularly protein kinases, making them attractive candidates for the development of novel therapeutics in areas such as oncology and inflammation. This guide provides a comprehensive comparison of high-throughput screening (HTS) approaches for the identification of bioactive compounds from triazolo[4,5-b]pyridine libraries, supported by experimental data and detailed protocols.

Comparison of Screening Library Performance

While large-scale high-throughput screening campaigns specifically focused on "triazolo[4,5-b]pyridine" libraries are not extensively documented in publicly available literature, valuable insights can be drawn from the screening of other kinase inhibitor libraries and focused libraries of related nitrogen-containing heterocycles. The performance of a screening library is typically assessed by its hit rate, the diversity of the identified hits, and their potential for further optimization.

Library TypeTarget ClassTypical Library SizeReported Hit Rate (Primary Screen)Key AdvantagesKey Challenges
Focused Kinase Inhibitor Libraries Protein Kinases (e.g., VEGFR, EGFR, CDK, Akt, PI3K)100s - 10,000s0.1% - 5%Higher hit rates due to target-focused design; scaffolds are often validated.[1][2][3][4]Lower chemical diversity; may miss novel scaffolds.
Diversity-Oriented Synthesis (DOS) Libraries Broad range of biological targets10,000s - 100,000s0.01% - 1%High chemical novelty; potential to identify unprecedented mechanisms of action.Lower hit rates; hits may have suboptimal physicochemical properties.
Natural Product Libraries Broad range of biological targets1,000s - 100,000sVariableHigh biological relevance and structural diversity.Complex structures can be challenging to synthesize and optimize.
Fragment Libraries Specific binding pockets on proteins100s - 1,000s1% - 10%High hit rates; efficient exploration of chemical space.Hits have low affinity and require significant optimization.
Phenotypic Screening Libraries Cellular phenotypes (e.g., cell viability, morphology)10,000s - 1,000,000sVariableUnbiased approach to identify compounds with desired cellular effects.[5]Target deconvolution can be a significant bottleneck.[5]

Note: Hit rates are highly dependent on the assay technology, screening concentration, and the specific biological target.

High-Throughput Screening Assay Platforms

The choice of HTS assay is critical for the successful identification of bioactive triazolo[4,5-b]pyridine derivatives. Given their prevalence as kinase inhibitors, both biochemical and cell-based assays are highly relevant.

Biochemical Assays

These assays directly measure the activity of a purified target protein, such as a kinase. They are well-suited for HTS due to their robustness and scalability.

Assay TechnologyPrincipleThroughputAdvantagesDisadvantages
Homogeneous Time-Resolved Fluorescence (HTRF®) Measures the FRET signal between a donor and acceptor fluorophore, often used to detect product formation (e.g., ADP).[6]High (384- & 1536-well)High sensitivity, low background, and resistance to compound interference.[6]Requires specific antibodies and labeled reagents.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled probes upon binding to a target protein.High (384- & 1536-well)Homogeneous format, no separation steps required.Can be susceptible to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction through a coupled luciferase reaction.High (384- & 1536-well)High sensitivity and broad dynamic range.Can be more expensive than fluorescence-based assays.
Cell-Based Assays

These assays measure the effect of a compound on a specific cellular process or pathway in a more physiologically relevant context.

Assay TypePrincipleThroughputAdvantagesDisadvantages
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) Measures the metabolic activity of cells as an indicator of viability.High (96-, 384-, & 1536-well)Simple, robust, and widely used for primary screening against cancer cell lines.Does not provide information on the mechanism of action.
Reporter Gene Assays Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific promoter.High (96- & 384-well)Allows for the specific interrogation of signaling pathways.Can be prone to off-target effects.
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Medium to High (96- & 384-well)Provides multiparametric data on cellular phenotypes.Data analysis can be complex and computationally intensive.

Experimental Protocols

Protocol 1: HTRF®-Based Biochemical Kinase Assay for PI3Kα

This protocol describes a competitive, homogeneous time-resolved fluorescence assay to identify inhibitors of the PI3Kα isoform.[6]

Materials:

  • PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF® detection reagents (e.g., europium cryptate-labeled anti-GST antibody and d2-labeled PIP3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • Stop solution/Detection buffer (Assay buffer containing 10 mM EDTA and the detection reagents)[6]

  • 384-well low-volume white plates

  • Acoustic liquid handler and HTRF®-compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in 100% DMSO) into the wells of a 384-well assay plate.[6] Dispense 50 nL of 100% DMSO into the control wells for maximum signal (no inhibition) and a known PI3Kα inhibitor for the minimum signal.[6]

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution to all wells.[6]

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mixture of PIP2 and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the stop solution/detection buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and determine the percent inhibition for each compound.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol is used to assess the anti-proliferative activity of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., GIST-T1, HMC1.2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolo[4,5-b]pyridine compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) values.

Signaling Pathways and Visualization

Triazolo[4,5-b]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Below are diagrams of representative pathways generated using the DOT language.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Aberrant activation of this pathway is a common feature of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2->Akt Phosphorylation Triazolopyridine Triazolo[4,5-b]pyridine Inhibitor Triazolopyridine->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of triazolo[4,5-b]pyridine derivatives.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase plays a critical role in the development of several cancers, including gastrointestinal stromal tumors (GIST).[8][9][10]

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binding & Dimerization PI3K_path PI3K/Akt Pathway cKIT->PI3K_path Activation RAS_path RAS/MAPK Pathway cKIT->RAS_path Activation STAT_path JAK/STAT Pathway cKIT->STAT_path Activation Proliferation Cell Proliferation & Survival PI3K_path->Proliferation RAS_path->Proliferation STAT_path->Proliferation Thiazolopyridine Thiazolo[4,5-b]pyridine Inhibitor Thiazolopyridine->cKIT

Caption: Overview of c-KIT downstream signaling pathways targeted by thiazolo[4,5-b]pyridine inhibitors.

GCN2 Signaling Pathway

The GCN2 kinase is a sensor of amino acid deprivation and plays a role in the integrated stress response, which can be a therapeutic target in certain cancers.[11]

GCN2_Signaling_Pathway AA_deprivation Amino Acid Deprivation GCN2 GCN2 AA_deprivation->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation eIF2a_P P-eIF2α Translation_global Global Protein Synthesis eIF2a_P->Translation_global ATF4 ATF4 Translation eIF2a_P->ATF4 Stress_response Stress Response Gene Expression ATF4->Stress_response Triazolopyrimidine Triazolo[4,5-d]pyrimidine Inhibitor Triazolopyrimidine->GCN2

Caption: The GCN2-eIF2α signaling pathway and its inhibition by triazolopyrimidine compounds.[11][12][13][14][15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate inhibitors from a triazolo[4,5-b]pyridine library.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Library Triazolo[4,5-b]pyridine Library HTS High-Throughput Screening (e.g., HTRF) Library->HTS Hits Primary Hits HTS->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Luminescence) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Based Cell-Based Assays (e.g., Proliferation) Confirmed_Hits->Cell_Based Selectivity Kinase Selectivity Profiling Cell_Based->Selectivity Lead_Candidates Lead Candidates Selectivity->Lead_Candidates

Caption: A representative high-throughput screening workflow for the discovery of triazolo[4,5-b]pyridine-based inhibitors.

References

Comparative Docking Studies of Triazolopyridine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triazolopyridine-based compounds as kinase inhibitors, supported by experimental data from recent studies. The triazolopyridine scaffold is a significant structure in medicinal chemistry, forming the core of numerous kinase inhibitors.

This guide summarizes key findings from molecular docking studies, presenting quantitative data on the inhibitory activities of various triazolopyridine derivatives against different kinase targets. It also outlines a detailed, generalized methodology for the computational experiments cited and provides visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Performance of Triazolopyridine Kinase Inhibitors

The following table summarizes the in silico and in vitro performance of various triazolopyridine and related triazolopyrimidine derivatives against several protein kinases. The data highlights the binding affinities and inhibitory concentrations of these compounds, offering a comparative overview of their potential as kinase inhibitors.

Compound/LigandTarget KinaseDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Triazolopyrimidine Derivatives
Compound 5cCDK4/cyclin D1-7.344.38 (HepG2 cells)Doxorubicin3.43 (HepG2 cells)
Compound 5dCDK4/cyclin D1-7.253.96 (HepG2 cells)Doxorubicin3.43 (HepG2 cells)
Compound 5fCDK4/cyclin D1Not Specified3.84 (HepG2 cells)Doxorubicin3.43 (HepG2 cells)
Ligand 63ERT (Estrogen Receptor Alpha)-39.792Not SpecifiedStandard DrugNot Specified
Ligand 55CAO (Colon Cancer-associated)-27.1207Not SpecifiedReference CompoundNot Specified
Ligand 16GUE (Lung Cancer-associated)-23.31047Not SpecifiedStandard DrugNot Specified
Triazolopyridine Derivatives
Compound 19JAK1Not Specified0.146FilgotinibNot Specified
Compound 19HDAC6Not Specified0.00875SAHANot Specified
Thiazolo[5,4-b]pyridine Derivatives
Compound 6rc-KIT V560G/D816VNot SpecifiedNot SpecifiedImatinib37.93
Compound 6sc-KIT V560G/D816VNot SpecifiedNot SpecifiedSunitinib3.98
Compound 7cc-KIT D816V Ba/F3 cellsNot Specified0.53Sunitinib0.58

Experimental Protocols

The methodologies for the key experiments cited in the comparative studies are detailed below. These protocols represent a generalized workflow for molecular docking and in vitro kinase inhibition assays.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding affinity and orientation of ligands at the active site of a target protein.[1][2]

  • Protein and Ligand Preparation :

    • The three-dimensional structures of the target kinase receptors are retrieved from the Protein Data Bank (PDB).[1]

    • Preparation of the receptor involves the removal of water molecules, ions, and other heteroatoms.[1]

    • Hydrogen atoms are added, protonation states are optimized, and energy minimization is carried out to stabilize the protein structure.[1]

    • The molecular structures of the triazolopyridine derivatives are drawn using chemical drawing software and saved in a suitable file format.[1]

  • Docking Simulation :

    • Molecular docking simulations are performed using software such as ICM-Pro.[1]

    • The software predicts the binding poses of the ligands within the active site of the kinase and calculates a docking score, which represents the binding affinity.[1][3]

  • Analysis of Results :

    • The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions between the ligand and the amino acid residues of the protein's active site.[4]

    • Key interactions such as hydrogen bonding, hydrophobic contacts, and π-stacking are examined to understand the stability of the ligand-receptor complex.[1][3]

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Assay Preparation :

    • A series of dilutions of the test compounds are prepared.

    • The kinase, substrate, and ATP are prepared in an appropriate assay buffer.

  • Kinase Reaction :

    • The kinase, substrate, and test compound are incubated together for a specific period.[5]

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at room temperature for a set time.[5]

  • Detection :

    • A kinase detection reagent is added to the mixture.[5]

    • The luminescence or fluorescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity.[5]

  • Data Analysis :

    • The percentage of inhibition for each compound concentration is calculated relative to a control (e.g., DMSO).[5]

    • The percent inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

The following diagrams illustrate a key signaling pathway involving a kinase targeted by triazolopyridine inhibitors, the general workflow of a molecular docking study, and a representation of a structure-activity relationship.

p38_MAP_Kinase_Signaling_Pathway stress Environmental Stress & Inflammatory Cytokines upstream_kinases Upstream Kinases stress->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Activation downstream_targets Downstream Targets (Transcription Factors, Kinases) p38->downstream_targets Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream_targets->cytokines Production inhibitor Triazolopyridine Inhibitors inhibitor->p38 Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Docking_Workflow start Start protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (2D to 3D) start->ligand_prep docking Molecular Docking (Prediction of Binding Pose) protein_prep->docking ligand_prep->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring analysis Analysis of Interactions (H-bonds, Hydrophobic) scoring->analysis end End analysis->end

Caption: General Workflow of a Molecular Docking Study.

SAR_Triazolopyridine scaffold Triazolopyridine Core R1 Group R2 Group r1_mods Modifications at R1 (e.g., C4 Aryl Group) scaffold:f1->r1_mods r2_mods Modifications at R2 (e.g., Triazole Side-Chain) scaffold:f2->r2_mods activity Impact on Kinase Inhibitory Potency (IC50) r1_mods->activity r2_mods->activity

References

Validating the Mechanism of Action ofTriazolo[1,5-a]pyridin-6-yl-Based Compounds as TGF-β Type I Receptor Kinase (ALK5) Inhibitors

Validating the Mechanism of Action of[1][2][3]Triazolo[1,5-a]pyridin-6-yl-Based Compounds as TGF-β Type I Receptor Kinase (ALK5) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent 6-substituted[1][2][3]triazolo[1,5-a]pyridine-based compounds, EW-7197 (Vactosertib) and its precursor IN-1130, which act as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The transforming growth factor-beta signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis.[4][5]

Mechanism of Action

Compounds based on the[1][2][3]triazolo[1,5-a]pyridine scaffold, such as EW-7197 and IN-1130, function as ATP-competitive inhibitors of ALK5.[5][6] By binding to the ATP-binding site within the kinase domain of ALK5, these inhibitors prevent the phosphorylation of its downstream substrates, Smad2 and Smad3.[5][6] This blockade disrupts the canonical TGF-β signaling cascade, which plays a pivotal role in processes like epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and fibrosis.[1][7] In the context of cancer, particularly in advanced stages, TGF-β signaling can promote tumor progression and metastasis.[1][4] Therefore, inhibiting this pathway with compounds like EW-7197 has shown potential in reducing metastasis and enhancing anti-tumor immune responses.[1][6]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of EW-7197 and IN-1130, along with other alternative ALK5 inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity against ALK5

CompoundTargetAssay TypeIC50 (nM)Reference
EW-7197 ALK5Kinase Assay13[6]
IN-1130 ALK5-mediated Smad3 phosphorylationKinase Assay5.3[3][7]
ALK5 phosphorylation of caseinKinase Assay36[3]
SB-505124 ALK5Reporter Gene Assay (4T1-3TP-Lux)>50[8]
LY-2157299 ALK5Reporter Gene Assay (4T1-3TP-Lux)>100[8]

Table 2: Cellular Inhibitory Activity

CompoundCell LineAssay TypeIC50 (nM)Reference
EW-7197 4T1-3TP-LuxLuciferase Reporter Assay13.2[8]
HaCaT (3TP-luc)Luciferase Reporter Assay16.5[6]
IN-1130 4T1-3TP-LuxLuciferase Reporter Assay45.8[8]

Table 3: In Vivo Pharmacokinetics and Efficacy of EW-7197

ParameterSpeciesValueReference
Oral BioavailabilityRat51%[6][9]
AUCRat1426 ng·h/mL[6][9]
CmaxRat1620 ng/mL[6][9]
EfficacyMouse (B16 melanoma)Suppressed tumor progression with enhanced CTL responses at 2.5 mg/kg daily[9]
Mouse (4T1 breast cancer)Inhibited lung metastasis and increased survival time[1][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the mechanism of action.

1. ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This biochemical assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced during a phosphorylation reaction.

  • Materials :

    • Recombinant human ALK5 (TGFβR1) kinase[10]

    • ALK5 peptide substrate[10]

    • ATP[10]

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

    • Test compounds (e.g., EW-7197)

    • ADP-Glo™ Kinase Assay Kit (Promega)[12][13]

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO and then further dilute in Kinase Assay Buffer to a 5x working concentration.[11]

    • Prepare a master mix containing the ALK5 peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be near the Km for ALK5.[11][12]

    • Add the diluted test compound or vehicle (for controls) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the diluted recombinant ALK5 enzyme.

    • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[13]

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.[13]

    • Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[10][13]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[11]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

2. TGF-β/SMAD Signaling Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit the TGF-β signaling pathway.

  • Materials :

    • HEK293 or other suitable cells[14]

    • SBE (SMAD Binding Element) luciferase reporter vector[14][15]

    • Constitutively expressing Renilla luciferase vector (for normalization)[14][15]

    • Transfection reagent

    • Human TGF-β1[14]

    • Test compounds (e.g., EW-7197)

    • Dual-Luciferase® Reporter Assay System (Promega)[16]

  • Procedure :

    • One day prior to transfection, seed cells into a 96-well plate.[14]

    • Co-transfect the cells with the SBE firefly luciferase reporter vector and the Renilla luciferase control vector.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Stimulate the cells with TGF-β1 (e.g., 0.6 ng/mL) for approximately 18-24 hours.[14][17]

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.[16]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TGF-β-induced signaling for each compound concentration and determine the IC50 value.

Visualizations

TGF-β/ALK5 Signaling Pathway and Inhibition

TGF_beta_pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusTGF-betaTGF-β LigandTBRIITGFβRIITGF-beta->TBRII BindsALK5ALK5 (TGFβRI)TBRII->ALK5 Recruits & Phosphorylates (P)SMAD23SMAD2/3ALK5->SMAD23 Phosphorylates (P)pSMAD23pSMAD2/3SMAD_complexSMAD ComplexpSMAD23->SMAD_complex Binds withSMAD4SMAD4SMAD4->SMAD_complexGene_TranscriptionGene Transcription(EMT, Fibrosis, etc.)SMAD_complex->Gene_Transcription RegulatesInhibitorEW-7197 / IN-1130Inhibitor->ALK5 Inhibits ATP Binding

Caption: TGF-β signaling pathway and the inhibitory action of[1][2][3]triazolo[1,5-a]pyridin-6-yl compounds.

Experimental Workflow: ALK5 Kinase Assay

Kinase_Assay_WorkflowstartStartprepare_reagentsPrepare Reagents:- ALK5 Enzyme- Substrate & ATP- Test Compoundsstart->prepare_reagentsplate_setupPlate Setup (96-well):- Add Test Compounds- Add Substrate/ATP Mixprepare_reagents->plate_setupinitiate_reactionInitiate Reaction:Add ALK5 Enzymeplate_setup->initiate_reactionincubationIncubate at 30°Cinitiate_reaction->incubationterminate_reactionTerminate Reaction:Add ADP-Glo™ Reagentincubation->terminate_reactiondetect_signalConvert ADP to ATP & Detect Signal:Add Kinase Detection Reagentterminate_reaction->detect_signalread_luminescenceRead Luminescencedetect_signal->read_luminescenceanalyze_dataAnalyze Data:Calculate % Inhibition & IC50read_luminescence->analyze_dataendEndanalyze_data->end

Caption: General workflow for an in vitro ALK5 kinase inhibition assay.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_WorkflowstartStartseed_cellsSeed Cells (96-well plate)start->seed_cellstransfect_cellsCo-transfect with SBE-Luciferase& Renilla Control Plasmidsseed_cells->transfect_cellsadd_compoundsTreat Cells withTest Compoundstransfect_cells->add_compoundsstimulate_cellsStimulate with TGF-β1add_compounds->stimulate_cellsincubationIncubate for 18-24 hoursstimulate_cells->incubationlyse_cellsLyse Cellsincubation->lyse_cellsmeasure_luminescenceMeasure Firefly & RenillaLuminescencelyse_cells->measure_luminescenceanalyze_dataAnalyze Data:Normalize & Calculate IC50measure_luminescence->analyze_dataendEndanalyze_data->end

Caption: General workflow for a cell-based TGF-β/SMAD signaling reporter assay.

Safety Operating Guide

Proper Disposal of 6-Bromo-3H-triazolo[4,5-b]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine: A Guide for Laboratory Professionals

For Immediate Release – Researchers and drug development professionals handling 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.

Hazard and Precautionary Summary

Proper handling and disposal of 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine are dictated by its hazard profile. The following table summarizes the key hazard statements and precautionary measures associated with this compound.

Hazard ClassGHS Hazard Statement (H-code)Precautionary Statement (P-code)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationP330: Rinse mouth.
------P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocol for Disposal

The following protocol outlines the approved procedure for the disposal of 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine. This procedure is designed to be conducted by trained laboratory personnel in a controlled environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • If there is a risk of dust formation, use a NIOSH-approved respirator.

2. Waste Collection:

  • All waste containing 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and cleaning materials, must be collected.

  • For solid waste, carefully sweep and shovel the material to avoid creating dust.[1]

  • Place all waste into a clearly labeled, sealable, and compatible hazardous waste container.

3. Container Management:

  • The waste container must be kept tightly closed when not in use.

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Disposal:

  • Dispose of the hazardous waste through an approved and licensed waste disposal contractor.

  • Do not dispose of 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine down the drain or in the regular trash.[1]

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS).

5. Spill Response:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Bromo-3H-[1][2]triazolo[4,5-b]pyridine.

Disposal Workflow for 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridinecluster_prepPreparationcluster_collectionWaste Collection & Containmentcluster_disposalFinal Disposalcluster_spillSpill ResponsestartStart: Identify Waste for DisposalppeDon Appropriate PPE(Gloves, Goggles, Lab Coat, Respirator if needed)start->ppecollectCollect Waste Material(Avoid Dust Formation)ppe->collectcontainerPlace in a Labeled, Sealed,Compatible Hazardous Waste Containercollect->containerstoreStore Container in DesignatedHazardous Waste Areacontainer->storehandoverArrange for Pickup by anApproved Waste Disposal Contractorstore->handoverdocumentProvide SDS to Contractorhandover->documentspillSpill OccurscontainContain Spill withInert Absorbentspill->containcollect_spillCollect and Place inSealed Waste Containercontain->collect_spillcollect_spill->container

Essential Safety and Operational Guide for Handling 6-Bromo-3H-triazolo[4,5-b]pyridine

Essential Safety and Operational Guide for Handling 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine. The following procedures are based on established safety protocols for pyridine derivatives and brominated aromatic compounds to ensure a safe laboratory environment.

Hazard Summary

  • Pyridine Derivatives : Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial, necessitating adequate ventilation.[1][3]

  • Bromo Compounds : Can be corrosive and cause severe skin burns and eye damage.[4][5] They may also be toxic if inhaled or ingested.[6]

  • Triazole Compounds : May pose an explosion risk and can be sensitive to shock, friction, or heat.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine.

Body Part Personal Protective Equipment Specifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[2][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2][3] Latex gloves are not suitable.[1] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a respirator may be necessary.

Operational Plan: Handling and Disposal Workflow

Adherence to a strict operational plan is critical for the safe handling of 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine. The workflow below outlines the necessary steps from preparation to cleanup and disposal.

Figure 1. Workflow for Safe Handling and Disposalcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanupcluster_disposalDisposal Planprep1Don Appropriate PPEprep2Ensure Fume Hood is Operationalprep1->prep2prep3Gather All Necessary Materialsprep2->prep3handle1Weigh Compound in Fume Hoodprep3->handle1handle2Carefully Transfer to Reaction Vesselhandle1->handle2clean1Decontaminate Glassware and Surfaceshandle2->clean1clean2Dispose of Waste in Designated Containersclean1->clean2clean3Remove PPE and Wash Handsclean2->clean3disp1Collect Waste in Labeled, Sealed Containerclean3->disp1disp2Store Waste in a Cool, Ventilated Areadisp1->disp2disp3Arrange for Hazardous Waste Pickupdisp2->disp3

Workflow for the safe handling of 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2]

  • Skin Contact : Wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of 6-Bromo-3H-[1][2][3]triazolo[4,5-b]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Storage : Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.

  • Disposal : Arrange for the disposal of hazardous waste through your institution's EHS office. All waste must be treated as hazardous.[3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.